molecular formula C7H4BrClN2 B3030532 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 916176-52-8

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3030532
CAS No.: 916176-52-8
M. Wt: 231.48
InChI Key: UHOQDMKXJCJJGE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOQDMKXJCJJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676440
Record name 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916176-52-8
Record name 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916176-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Gemini Division, Google.

Abstract

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a dihalogenated derivative of the 7-azaindole scaffold, represents a cornerstone intermediate in contemporary medicinal chemistry. Its strategic importance lies in the differential reactivity of its two halogen substituents, enabling sequential and regioselective functionalization. This property is particularly exploited in the synthesis of complex heterocyclic systems, most notably in the development of targeted kinase inhibitors for oncology and autoimmune diseases. This guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, and chemical reactivity. It offers field-proven experimental protocols for its utilization in key cross-coupling reactions and illustrates its role as a critical building block in drug discovery, thereby serving as a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The 7-Azaindole Scaffold in Drug Design

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in drug discovery, acting as a bioisostere of indole. Its ability to form critical hydrogen bond interactions, particularly with the hinge region of protein kinases, has cemented its role in the design of numerous therapeutic agents.[1] The introduction of halogen atoms onto this core dramatically enhances its synthetic versatility, transforming it from a simple pharmacophore into a powerful platform for elaboration via modern cross-coupling methodologies.

This compound (Figure 1) is a preeminent example of such a platform. The distinct electronic environments and bond strengths of the C4-Br and C5-Cl bonds allow for controlled, stepwise introduction of different substituents. This regiochemical control is paramount for efficiently building the molecular complexity required for potent and selective drug candidates.[2]

Chemical structure of this compound

Figure 1. Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis.

Compound Identification

The key identifiers and physical properties for this compound are summarized in Table 1.

PropertyValueSource
CAS Number 916176-52-8[3][4]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [4]
IUPAC Name This compound[5]
Appearance Off-white to light yellow solidSupplier Data
Purity Typically ≥95-98%[4][5]
Melting Point 205-210 °C (Varies with purity)[3]
Spectroscopic Data

Spectroscopic analysis confirms the structure of the molecule. While specific spectra should be acquired for each batch, representative data is provided below.[6]

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the pyrrole and pyridine protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the fused ring system.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the carbon atoms of the bicyclic core.

  • Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms, which is a key diagnostic feature for confirming the compound's identity.

Synthesis of the Core Intermediate

The preparation of this compound typically begins with commercially available 7-azaindole. The synthesis involves a sequential halogenation strategy where the positions of substitution are directed by the inherent reactivity of the azaindole ring system. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.[7][8]

Generalized Synthetic Workflow

The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired di-halogenated product with high regioselectivity.

G cluster_0 Synthesis Workflow Start 7-Azaindole Step1 Step 1: Bromination (e.g., NBS in MeCN) Start->Step1 Intermediate1 4-Bromo-7-azaindole Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., NCS in MeCN) Intermediate1->Step2 Product This compound Step2->Product

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference allows for selective functionalization at the C4 position while leaving the C5 chloro-substituent intact for a subsequent, often more forcing, coupling reaction.

Regioselective Cross-Coupling Reactions

This predictable regioselectivity is the cornerstone of its utility. A typical strategy involves an initial Suzuki or Stille coupling at the C4-Br position, followed by a Buchwald-Hartwig amination or a second Suzuki coupling at the C5-Cl position.

G cluster_0 C4 Position (More Reactive) cluster_1 C5 Position (Less Reactive) Start 4-Bromo-5-chloro- 7-azaindole C4_Reaction Suzuki Coupling (Ar-B(OH)2, Pd(0), Base) Milder Conditions Start->C4_Reaction Selective Oxidative Addition C4_Product 4-Aryl-5-chloro- 7-azaindole C4_Reaction->C4_Product C5_Reaction Buchwald-Hartwig Amination (R2NH, Pd(0), Base) Forcing Conditions C4_Product->C5_Reaction Final_Product 4-Aryl-5-amino- 7-azaindole C5_Reaction->Final_Product

Sources

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Abstract

Introduction: The Analytical Challenge

The synthesis of substituted 7-azaindoles can often yield a mixture of isomers, making unequivocal structure determination paramount. For this compound, the primary analytical questions are:

  • Compositional Verification: Does the molecule possess the correct elemental formula (C₇H₄BrClN₂)?

  • Connectivity Confirmation: Is the core a 1H-pyrrolo[2,3-b]pyridine scaffold?

  • Regiochemical Assignment: Are the bromine and chlorine atoms located at the C4 and C5 positions, respectively, and not at other possible positions (e.g., C5/C4, C4/C6, C3/C5)?

Answering these questions requires a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

The Elucidation Workflow: A Synergistic Approach

The definitive identification of this compound relies on an integrated analytical workflow. No single technique is sufficient on its own; their combined power lies in mutual validation.

G cluster_0 Initial Analysis cluster_1 Structural Connectivity cluster_2 Definitive Confirmation cluster_3 Final Validation MS Mass Spectrometry (MS) - Elemental Composition - Isotopic Pattern NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) - Proton Environment - Carbon Skeleton - Regiochemistry MS->NMR Suggests Formula CONCLUSION Unambiguous Structure Confirmed MS->CONCLUSION Confirms Mass XRAY Single-Crystal X-Ray Diffraction - Absolute Structure - Solid-State Conformation NMR->XRAY Confirms Connectivity for Crystallography NMR->CONCLUSION Defines Solution Structure XRAY->CONCLUSION Provides Definitive Proof

Caption: Workflow for structure elucidation.

Mass Spectrometry: Confirming Composition

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental formula. For halogenated compounds, the isotopic distribution provides a critical signature.[4]

Expert Insight: The presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) creates a highly characteristic isotopic cluster for the molecular ion (M⁺). This pattern is the most rapid and definitive initial evidence for the presence of both halogens in the molecule.[5]

Expected Isotopic Pattern

Chlorine exists as two primary isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), a ratio of roughly 3:1.[5] Bromine has two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximately 1:1 ratio.[6] A molecule containing one of each will exhibit a distinctive M, M+2, and M+4 peak cluster.

IonIsotopic CompositionExpected Relative Abundance
M C₇H₄³⁵Cl⁷⁹BrN₂ (m/z ~229.92)100% (base)
M+2 C₇H₄³⁷Cl⁷⁹BrN₂ / C₇H₄³⁵Cl⁸¹BrN₂~108%
M+4 C₇H₄³⁷Cl⁸¹BrN₂~32%

Note: The exact m/z values and ratios will vary slightly based on the instrument's resolution and the precise isotopic abundances.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) in positive mode is typically used for nitrogen-containing heterocycles as they readily accept a proton.

  • Analyzer: A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is required to obtain accurate mass measurements.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Data Analysis:

    • Identify the molecular ion cluster ([M+H]⁺).

    • Compare the observed isotopic pattern to the theoretical pattern for C₇H₄BrClN₂.

    • Calculate the elemental composition from the accurate mass of the monoisotopic peak ([M+H]⁺). The calculated mass for [C₇H₅BrClN₂]⁺ is 230.9319, and the observed mass should be within 5 ppm.[7]

NMR Spectroscopy: Defining Connectivity and Regiochemistry

NMR is the most powerful tool for elucidating the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential.

¹H NMR: Probing the Proton Environment

The 1H-pyrrolo[2,3-b]pyridine core has four aromatic protons (H2, H3, H6) and one N-H proton.

  • N1-H: A broad singlet, typically downfield (>11 ppm), which can be confirmed by D₂O exchange.[8]

  • H2 & H3: These protons on the pyrrole ring will appear as doublets or triplets due to mutual coupling (J₂¸₃ ≈ 3-4 Hz).[8]

  • H6: The sole proton on the pyridine ring will appear as a singlet, as its adjacent positions (C5 and N7) have no protons for coupling. Its chemical shift will be influenced by the adjacent chloro and bromo substituents.

¹³C NMR: Mapping the Carbon Skeleton

The structure has 7 distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, Cl) and their position within the aromatic system. Quaternary carbons (C3a, C4, C5, C7a) can be distinguished from protonated carbons using a DEPT-135 or by their absence in the HSQC spectrum.

2D NMR: The Key to Unambiguous Assignment

While 1D NMR provides a list of signals, 2D NMR connects them.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹J-coupling).[9] It allows for the unambiguous assignment of the protonated carbons (C2, C3, C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for determining the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²J or ³J-coupling).[9] It is through these long-range correlations that the entire molecular framework, including the placement of the non-protonated quaternary carbons and substituents, can be pieced together.

Caption: Key HMBC correlations for substituent placement.

Expert Insight: The most crucial correlations are from the H6 proton. Since H6 is a singlet, its position can be easily identified. Its ³J correlation to the bromine-bearing C4 and its ²J correlation to the chlorine-bearing C5 definitively establish the 4-Bromo-5-chloro regiochemistry. A correlation to C7a further confirms its position on the pyridine ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is ideal as it solubilizes the compound and allows for clear observation of the N-H proton.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[9]

    • HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.[10]

  • Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).

    • Assign the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups using the HSQC spectrum.

    • Use the HMBC spectrum to connect the molecular fragments. Start with an unambiguously assigned proton (like H6) and trace its correlations to nearby carbons. Build out the skeleton piece by piece, confirming all expected ²J and ³J correlations.

X-Ray Crystallography: The Definitive Proof

While the combination of MS and NMR provides an extremely high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the solid state, revealing the precise location of every atom, bond lengths, and bond angles.

Expert Insight: For 7-azaindole derivatives, crystallography also provides valuable information on intermolecular interactions, such as the characteristic N-H···N hydrogen-bonded dimers that these molecules often form in the crystal lattice.[3][8]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: This is often the most challenging step. Suitable single crystals must be grown, typically by slow evaporation of a solvent from a concentrated solution of the purified compound. A range of solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane) and techniques (slow evaporation, vapor diffusion, cooling) should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[8] A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map and atomic model.

    • The model is "refined" by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Data Interpretation: The final refined structure provides a complete 3D model, confirming the C₇H₄BrClN₂ formula, the pyrrolo[2,3-b]pyridine core, and the exact 4-bromo-5-chloro substitution pattern.

Integrated Data Analysis and Conclusion

The structure of this compound is confirmed by the convergence of all analytical data:

  • HRMS establishes the correct elemental formula, C₇H₄BrClN₂, and the presence of both Br and Cl through its characteristic isotopic signature.

  • ¹H and ¹³C NMR confirm the number of unique proton and carbon environments consistent with the proposed structure.

  • HSQC directly links the protonated carbons to their attached protons.

  • HMBC provides the critical long-range correlations, particularly from H6 to C4 and C5, that lock in the 4-bromo-5-chloro regiochemistry.

  • X-Ray Crystallography , if obtainable, offers the final, irrefutable evidence of the molecular structure and provides insight into its solid-state packing and intermolecular interactions.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, validated structural data required for publication, patent filings, and advancement of drug development programs.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI. [Link]
  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. (n.d.).
  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]
  • Azaindole Therapeutic Agents. (n.d.). PMC. [Link]
  • Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value. (n.d.). Aston Research Explorer. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. [Link]
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (n.d.). Bulletin of the Chemical Society of Ethiopia. [Link]
  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
  • Mass spectrometry of halogen-containing organic compounds. (n.d.).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). PMC - PubMed Central. [Link]
  • This compound. (n.d.). PubChemLite. [Link]
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PMC - NIH. [Link]
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
  • 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem - NIH. [Link]
  • HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. [Link]
  • HSQC and HMBC for Topspin. (2020). University of Missouri-St. Louis. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 916176-52-8): A Cornerstone Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold."[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively engaging with ATP-binding sites in a multitude of enzymes.[2] This mimicry is particularly valuable in the design of protein kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[2][3] The 7-azaindole core acts as a versatile hinge-binding motif, providing a foundational anchor from which chemists can explore structure-activity relationships (SAR) to achieve potency and selectivity.

This guide focuses on a key derivative of this scaffold: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 916176-52-8) . The specific di-halogenation pattern of this molecule is not a random permutation; it is a deliberate design feature that unlocks a vast potential for controlled, regioselective chemical diversification. The differential reactivity of the bromo and chloro substituents allows for sequential, site-specific modifications, making it an exceptionally powerful building block for constructing complex molecular architectures. Researchers in drug discovery utilize this intermediate to systematically build and test novel compounds, particularly in the pursuit of potent and selective inhibitors for kinases such as Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor Receptor (VEGFR), and Checkpoint Kinase 1 (CHK1).[4][5][6] This document serves as a technical primer for researchers, providing in-depth information on its properties, synthesis, reactivity, and critical applications in drug development.

Physicochemical and Safety Profile

A comprehensive understanding of a building block's physical properties and safety requirements is a prerequisite for its effective and safe use in any research setting. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 916176-52-8[7][8]
Molecular Formula C₇H₄BrClN₂[7][8]
Molecular Weight 231.48 g/mol [7][8]
Appearance Off-white to light brown solid[9]
Density ~1.88 g/cm³[10]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[10]
Signal Word Warning[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]
Precautionary Statements P264, P280, P301+P312, P302+P352, P305+P351+P338[7]

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory precautions, including the use of personal protective equipment (PPE), are essential when handling this compound.

Synthesis and Manufacturing Insights

A plausible and industrially relevant synthetic workflow is outlined below. The causality behind this sequence is rooted in the fundamental principles of heterocyclic chemistry: the pyridine ring is activated towards electrophilic substitution upon N-oxidation, and the inherent electronic properties of the pyrrole ring dictate its reactivity sites.

Synthesis_Workflow Start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) N_Oxide 7-Azaindole N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Chlorination 4-Chloro-7-azaindole N_Oxide->Chlorination Chlorination (e.g., POCl3) Bromination This compound Chlorination->Bromination Electrophilic Bromination (e.g., NBS or Br2) Reactivity_Map Core N1-H This compound C4-Br C5-Cl N_Protect N-Protection (e.g., SEM-Cl, Ts-Cl) - Increases solubility - Prevents side reactions N_Protect->Core:n1 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) - C-C bond formation - Attaches aryl/heteroaryl groups Suzuki->Core:c4 More Reactive Site Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) - C-N bond formation - Introduces diverse amines Buchwald->Core:c4 More Reactive Site Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) - C-C bond formation - Introduces alkynyl moieties Sonogashira->Core:c4 More Reactive Site

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-7-azaindole

Abstract

4-Bromo-5-chloro-7-azaindole is a key heterocyclic building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of targeted therapies such as the BRAF kinase inhibitor, Vemurafenib. This guide provides a comprehensive overview of a robust and regioselective synthetic route to this vital compound. We will delve into the strategic considerations behind the multi-step synthesis, offering detailed experimental protocols and mechanistic insights. This document is intended to be a practical resource for researchers in organic synthesis and drug development, providing the necessary information to confidently reproduce this synthesis and apply the underlying principles to other synthetic challenges.

Introduction: The Significance of 4-Bromo-5-chloro-7-azaindole

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine ring introduces unique electronic properties and potential hydrogen bonding interactions. The specific substitution pattern of 4-bromo-5-chloro-7-azaindole makes it a versatile intermediate for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. Its role as a precursor to Vemurafenib, a potent drug for the treatment of melanoma, underscores the importance of a reliable and scalable synthetic route.

Strategic Approach to the Synthesis

The synthesis of 4-Bromo-5-chloro-7-azaindole from the parent 7-azaindole requires a carefully planned sequence of halogenation reactions. The challenge lies in achieving the desired regioselectivity on the 7-azaindole core, which is composed of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Direct halogenation of 7-azaindole typically occurs at the C3 position of the pyrrole ring. Therefore, a multi-step approach involving the introduction of directing groups is necessary to achieve the desired 4,5-disubstitution pattern on the pyridine ring.

A logical and field-proven approach involves a sequence of nitration, chlorination, and bromination. The nitro group at the 3-position serves a dual purpose: it deactivates the pyrrole ring towards further electrophilic substitution and acts as a directing group for the subsequent halogenation steps on the pyridine ring.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a four-step process starting from commercially available 7-azaindole.

Synthetic_Pathway Start 7-Azaindole Step1 Step 1: Nitration Start->Step1 Intermediate1 3-Nitro-7-azaindole Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-3-nitro-7-azaindole Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 Intermediate3 5-Bromo-4-chloro-3-nitro-7-azaindole Step3->Intermediate3 Step4 Step 4: Denitration Intermediate3->Step4 Product 4-Bromo-5-chloro-7-azaindole Step4->Product

Caption: Overall synthetic route from 7-azaindole.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Nitration of 7-Azaindole

Objective: To introduce a nitro group at the C3 position to deactivate the pyrrole ring and direct subsequent halogenations.

Protocol:

  • To a stirred solution of 7-azaindole (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 3-nitro-7-azaindole.

Causality and Expertise: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack. This ensures that the nitration occurs selectively at the electron-rich C3 position of the pyrrole ring. The reaction is performed at low temperature to control the exothermic nature of the nitration reaction and minimize side product formation.

Step 2: Chlorination of 3-Nitro-7-azaindole

Objective: To regioselectively introduce a chlorine atom at the C4 position.

Protocol:

  • Suspend 3-nitro-7-azaindole (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

  • Add N-chlorosuccinimide (NCS) (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-3-nitro-7-azaindole.

Causality and Expertise: The deactivating effect of the nitro group at C3 directs the electrophilic chlorination to the pyridine ring. The C4 position is electronically favored for substitution. N-chlorosuccinimide is a convenient and safer alternative to gaseous chlorine for this transformation. The acidic medium of acetic acid facilitates the reaction.

Step 3: Bromination of 4-Chloro-3-nitro-7-azaindole

Objective: To introduce a bromine atom at the C5 position with high regioselectivity.

Protocol:

  • Dissolve 4-chloro-3-nitro-7-azaindole (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.2 eq) in portions.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain 5-bromo-4-chloro-3-nitro-7-azaindole.[1][2][3][4]

Causality and Expertise: The presence of the chloro and nitro groups on the 7-azaindole nucleus directs the incoming electrophilic bromine to the C5 position. The strong acidic conditions activate the brominating agent (NBS) and promote the reaction. This step has been reported to proceed with high regioselectivity and efficiency.[1][2] The operational simplicity of isolating the product by direct crystallization from the reaction mixture upon quenching with water makes this a practical and scalable process.[1][3][4]

Step 4: Reductive Denitration

Objective: To remove the C3 nitro group to yield the final product.

Protocol:

  • Suspend 5-bromo-4-chloro-3-nitro-7-azaindole (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water, or use catalytic hydrogenation with a palladium catalyst.

  • If using iron, heat the mixture to reflux for 4-6 hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature until the reaction is complete.

  • After completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-chloro-7-azaindole.

Causality and Expertise: The nitro group can be reduced to an amino group, which can then be removed via diazotization followed by reduction. However, a more direct approach is often a reductive denitration. Conditions for such transformations need to be carefully selected to avoid reduction of the halogen substituents. The choice of reducing agent is critical; for instance, iron in the presence of a proton source is a classic and effective method for nitro group reduction.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
17-Azaindole3-Nitro-7-azaindoleKNO₃, H₂SO₄~85-95%
23-Nitro-7-azaindole4-Chloro-3-nitro-7-azaindoleNCS, Acetic Acid~70-80%
34-Chloro-3-nitro-7-azaindole5-Bromo-4-chloro-3-nitro-7-azaindoleNBS, H₂SO₄~90-97%[2][3]
45-Bromo-4-chloro-3-nitro-7-azaindole4-Bromo-5-chloro-7-azaindoleFe, NH₄Cl or H₂, Pd/C~60-70%

Conclusion

The synthesis of 4-bromo-5-chloro-7-azaindole is a well-established process that relies on a sequence of regioselective electrophilic aromatic substitutions. By strategically employing a directing nitro group, the desired halogenation pattern can be achieved with high efficiency. The protocols outlined in this guide are robust and have been demonstrated to be scalable.[2][4] This comprehensive guide serves as a valuable resource for chemists in the pharmaceutical industry and academia, enabling the reliable synthesis of this important building block for drug discovery and development.

References

  • Han, C., Green, K., Pfeifer, E., & Zhang, Q. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 643-647. [Link]
  • Patents Google. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • PubChem. (n.d.). 4-bromo-5-chloro-1h-pyrrolo[2,3-b]pyridine.

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A Comprehensive Technical Guide to 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-5-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, 7-azaindole, is considered a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The strategic placement of bromo and chloro substituents on this scaffold provides medicinal chemists with versatile synthetic handles for the construction of complex molecules with diverse biological activities. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, underscoring its role as a critical building block in the development of novel therapeutics.

Compound Identification and Chemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Bromo-5-chloro-7-azaindole[2]
CAS Number 916176-52-8[1][3][4]
Molecular Formula C₇H₄BrClN₂[3][4]
Molecular Weight 231.48 g/mol [5][3][4]
Appearance Off-white to light yellow powder
Purity Typically ≥95%[1]

The structure of this compound, featuring the pyrrolo[2,3-b]pyridine bicyclic system with bromine at position 4 and chlorine at position 5, is a key determinant of its reactivity. The pyrrole ring is generally electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient and more prone to nucleophilic substitution.[6] The presence of the two halogen atoms offers distinct opportunities for regioselective functionalization.

Caption: Chemical structure of this compound.

Synthesis Strategies: A Focus on Regioselectivity

The synthesis of polysubstituted 7-azaindoles like this compound requires careful control of regioselectivity. Halogenation of the pyrrole ring can be challenging due to its high reactivity.[7] A common and effective strategy involves a multi-step sequence starting from the parent 7-azaindole.

A reported efficient and highly regiocontrolled route prepares a related functionalized derivative, 5-bromo-4-chloro-3-nitro-7-azaindole, from the readily available parent 7-azaindole.[8][9] This process highlights a key challenge in the synthesis of such molecules: achieving selective halogenation at specific positions. The process is operationally simple, with product isolation via direct crystallization.[8][9] One such large-scale synthesis was demonstrated on a >50 kg scale with a 46% overall yield, providing the target product in 97% purity by HPLC.[8][10]

Synthesis_Workflow start 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) step1 Step 1: Chlorination start->step1 intermediate1 Chlorinated 7-Azaindole Intermediate step1->intermediate1 step2 Step 2: Bromination intermediate1->step2 product This compound step2->product purification Purification (e.g., Crystallization) product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds, as well as the N-H group of the pyrrole ring. This allows for sequential and site-selective modifications, making it a versatile intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for forging carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 4-position.

N-Functionalization: The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated, acylated, or arylated. This provides another avenue for introducing molecular diversity and modulating the physicochemical properties of the final compound.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous biologically active molecules.[11] Derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[12] The pyrrolopyridine scaffold is present in several natural products and FDA-approved drugs.[13]

Kinase Inhibitors: A significant application of 7-azaindole derivatives is in the development of protein kinase inhibitors. The pyrrolo[2,3-b]pyridine core can act as a bioisostere for purines, enabling it to bind to the ATP-binding site of various kinases. For instance, derivatives of this scaffold have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy.[11]

Other Therapeutic Areas: The versatility of the 7-azaindole scaffold extends to other therapeutic areas. For example, pyrrolopyridine derivatives have been explored for their potential in treating diseases of the nervous and immune systems, as well as for their antidiabetic and antimicrobial activities.[12] The pyrrolidine ring, a related saturated scaffold, is also widely used by medicinal chemists to develop compounds for treating human diseases.[14]

The following workflow illustrates the central role of this compound as a starting material in a drug discovery program.

Drug_Discovery_Workflow start This compound (Starting Material) reaction1 Selective Cross-Coupling at C4 (Br) start->reaction1 intermediate1 C4-Functionalized Intermediate reaction1->intermediate1 reaction2 Functionalization at C5 (Cl) or N1 (N-H) intermediate1->reaction2 library Library of Diverse Analogues reaction2->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and development use only.[5][3]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Inhalation may cause respiratory irritation.[15]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention in all cases of exposure.[15]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its dihalogenated 7-azaindole core provides a versatile platform for the synthesis of complex molecules with a wide range of biological activities. The ability to perform regioselective functionalization at multiple positions makes it an invaluable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Organic Process Research & Development. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Capot Chemical. Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine.
  • Organic Process Research & Development. (2017, March 28). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Molecules. (2023, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Chemcia Scientific, LLC. 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-Information.
  • Capot Chemical. (2023, December 23). MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine.
  • PubChemLite. This compound.
  • PubChem. 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • The Journal of Organic Chemistry. (1982). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • OUCI. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies.
  • MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

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4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated derivative of the 7-azaindole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced heterocyclic building blocks. We will dissect the molecule's core properties, with a primary focus on the precise determination of its molecular weight, and explore its strategic importance in modern synthetic chemistry. The guide further details a conceptual synthetic workflow, outlines rigorous analytical validation techniques essential for quality control, and provides necessary safety and handling protocols. The overarching goal is to furnish scientists with the foundational knowledge required to confidently and effectively incorporate this versatile intermediate into their research and development pipelines.

Core Molecular Profile and Physicochemical Properties

The 7-Azaindole Scaffold: A Privileged Structure

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, features a pyrrole ring fused to a pyridine ring. This arrangement offers a unique combination of hydrogen bond donors and acceptors, enabling it to participate in a wide array of biological interactions. Derivatives of 7-azaindole are central components in numerous kinase inhibitors and other targeted therapeutics, making functionalized analogues like this compound highly valuable starting materials.[1]

Molecular Identity

To ensure experimental reproducibility and accuracy, it is critical to define the molecule by its universally recognized identifiers.

  • IUPAC Name: this compound[2]

  • CAS Number: 916176-52-8[2][3][4][5][6]

  • Molecular Formula: C₇H₄BrClN₂[3][5][]

Molecular Weight: Calculation and Significance

The molecular weight (MW) is a fundamental property, critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data. The molecular weight of this compound is 231.48 g/mol .[3][4][5][6][]

This value is derived from the sum of the atomic weights of its constituent atoms, based on the molecular formula C₇H₄BrClN₂:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight = 84.077 + 4.032 + 79.904 + 35.453 + 28.014 = 231.48 g/mol

This calculated weight is the basis for all molar-based experimental parameters and serves as the primary theoretical value for analytical confirmation.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound for quick reference.

PropertyValueSource(s)
Molecular Weight 231.48 g/mol [3][4][5][6][]
Exact Mass 229.92464 Da[8]
Molecular Formula C₇H₄BrClN₂[3][5][]
CAS Number 916176-52-8[2][3][4][5][6]
Purity (Typical) ≥95%[2]
Canonical SMILES ClC1=CN=C2NC=CC2=C1Br[2]

Synthesis and Strategic Application

Rationale in Drug Discovery

The strategic placement of halogen atoms on the 7-azaindole scaffold is a cornerstone of modern medicinal chemistry. The bromine and chlorine substituents on this compound serve two primary purposes:

  • Modulation of Electronic Properties: Halogens alter the electron density of the aromatic system, which can fine-tune the binding affinity of the final compound to its biological target.

  • Handles for Cross-Coupling: The C-Br and C-Cl bonds are reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] This allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The differential reactivity of the C-Br bond (typically more reactive) versus the C-Cl bond can allow for selective, sequential functionalization.

Conceptual Synthesis Workflow

While multiple proprietary routes exist, a common strategy for producing di-halogenated 7-azaindoles involves the sequential halogenation of a protected 7-azaindole precursor. The choice of protecting group on the pyrrole nitrogen is critical to prevent side reactions and ensure regioselectivity.

G cluster_0 A 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) B 1-Protected-7-Azaindole (e.g., SEM- or Tosyl-protected) A->B  Nitrogen Protection   (e.g., SEM-Cl, NaH) C 4-Bromo-1-Protected-7-Azaindole B->C  Regioselective Bromination   (e.g., NBS, DMF) D 4-Bromo-5-chloro-1-Protected-7-Azaindole C->D  Chlorination   (e.g., NCS, Acetonitrile) E This compound D->E  Deprotection   (e.g., TFA or TBAF)

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Laboratory Protocol

The following protocol is a representative, step-by-step methodology for the halogenation of a protected 7-azaindole. Note: This is an illustrative procedure. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Step 1: Nitrogen Protection (e.g., Tosylation)

  • To a stirred solution of 7-azaindole in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Allow the mixture to stir for 30 minutes at 0 °C to facilitate deprotonation.

  • Slowly add a solution of p-toluenesulfonyl chloride (Ts-Cl) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via column chromatography to yield the protected intermediate.

Step 2: Regioselective Bromination

  • Dissolve the protected 7-azaindole in an appropriate solvent (e.g., DMF).

  • Slowly add N-Bromosuccinimide (NBS) in one portion at room temperature. The C4 position is often susceptible to electrophilic substitution.

  • Stir the reaction for 2-4 hours, monitoring progress by TLC/LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate. Purify by chromatography to isolate the 4-bromo intermediate.

Step 3: Chlorination

  • Dissolve the 4-bromo intermediate in a solvent such as acetonitrile.

  • Add N-Chlorosuccinimide (NCS) and heat the reaction mixture (e.g., to 60-80 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture, concentrate under reduced pressure, and purify the resulting di-halogenated compound by column chromatography.

Step 4: Deprotection

  • The final step involves the removal of the protecting group. The conditions depend on the group used (e.g., for a tosyl group, strong base like NaOH in methanol/water; for a SEM group, fluoride sources like TBAF or acid like TFA).

  • After deprotection is complete, neutralize the reaction mixture and perform an extraction.

  • Purify the final product, this compound, via recrystallization or column chromatography.

Analytical Validation and Quality Control

A self-validating protocol demands that the identity and purity of the synthesized material be unequivocally confirmed. The following analytical techniques are essential for the characterization of this compound.

Analytical TechniquePurpose & Expected Outcome
¹H NMR Confirms the structural integrity and proton environment. Expect distinct signals in the aromatic region corresponding to the three protons on the bicyclic core.
¹³C NMR Verifies the carbon skeleton of the molecule.
Mass Spectrometry (MS) Confirms the molecular weight. Expect to see a molecular ion peak cluster corresponding to the calculated exact mass (229.92464 Da). The characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl) provides definitive structural confirmation.
HPLC Determines the purity of the compound, typically expressed as a percentage area of the main peak.
Elemental Analysis Provides the percentage composition of C, H, and N, which should match the theoretical values calculated from the molecular formula.

While specific spectral data is available from commercial suppliers, the principles outlined above form the basis of quality control for this compound.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification: This compound is intended for research and development use only.[5] It should be treated as a potential irritant. The toxicological properties have not been fully investigated.[6]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[6]

Conclusion

This compound is more than a compound defined by its molecular weight of 231.48 g/mol . It is a strategically designed chemical tool that provides medicinal chemists with a versatile and powerful platform for drug discovery. Its di-halogenated 7-azaindole core offers precisely positioned reactive handles for building molecular complexity, enabling the exploration of novel chemical space. A thorough understanding of its synthesis, analytical validation, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical. [Link]
  • 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • This compound. PubChemLite. [Link]
  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical. [Link]

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In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-Bromo-5-chloro-7-azaindole. This molecule is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine and its potential as a scaffold for kinase inhibitors and other therapeutic agents. Understanding its spectroscopic properties is fundamental for its synthesis, characterization, and application in research and development.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The strategic placement of a bromine atom at the 4-position and a chlorine atom at the 5-position significantly influences its electronic properties and reactivity, making it a versatile building block in organic synthesis.

Synthesis and Spectroscopic Characterization

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, predicted data can be informative.

PropertyPredicted ValueSource
Molecular Formula C₇H₄BrClN₂[4][5]
Molecular Weight 231.48 g/mol [4][5]
Monoisotopic Mass 229.92464 Da[6][7]
XlogP (predicted) 2.6[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyrrole and pyridine rings.

  • Pyrrole Ring Protons (H2 and H3): These protons would likely appear as doublets or doublet of doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent pyridine ring and the halogen substituents.

  • Pyridine Ring Proton (H6): The single proton on the pyridine ring would also resonate in the aromatic region, likely as a singlet or a finely split multiplet.

  • N-H Proton: The proton on the pyrrole nitrogen (N1) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Reference Data from a Close Analog (4-chloro-7-azaindole):

The ¹H NMR spectrum of the intermediate 4-chloro-7-azaindole, recorded in DMSO-d₆, provides valuable insight into the expected chemical shifts for the pyrrolo[2,3-b]pyridine core.[3]

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the bicyclic system. The chemical shifts will be significantly affected by the attached halogens and the nitrogen atoms within the rings.

  • Carbons Bearing Halogens (C4 and C5): These carbons will exhibit chemical shifts influenced by the electronegativity and anisotropic effects of bromine and chlorine.

  • Other Aromatic Carbons: The remaining carbons in the pyrrole and pyridine rings will have chemical shifts typical for aromatic and heteroaromatic systems.

Reference Data from a Close Analog (4-chloro-7-azaindole):

The ¹³C NMR spectrum of 4-chloro-7-azaindole in DMSO-d₆ offers a reference for the carbon chemical shifts in the core structure.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of azaindole derivatives would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two different halogen atoms (bromine and chlorine) will result in a characteristic isotopic pattern in the mass spectrum.

Expected Isotopic Pattern
  • Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which leads to an M+2 peak with an intensity of about one-third of the molecular ion peak (M).

  • Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in M and M+2 peaks of nearly equal intensity.

The combination of both chlorine and bromine will produce a complex and highly characteristic isotopic cluster for the molecular ion and any fragments containing these halogens. The predicted m/z values for various adducts are available in public databases.[6]

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing protonated molecules [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is crucial to accurately determine the m/z values and resolve the isotopic patterns.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic Absorptions
  • N-H Stretch: A sharp to broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

  • C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.

  • C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

  • C-X (Halogen) Stretch: Absorptions for C-Br and C-Cl bonds are typically found in the fingerprint region below 1000 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (for a solid sample)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument's software will automatically generate the transmittance or absorbance spectrum.

FTIR_Workflow start Start sample_prep Place solid sample on ATR crystal start->sample_prep apply_pressure Apply pressure for good contact sample_prep->apply_pressure background_scan Record background spectrum apply_pressure->background_scan sample_scan Record sample spectrum background_scan->sample_scan generate_spectrum Generate IR spectrum sample_scan->generate_spectrum end End generate_spectrum->end

Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, a comprehensive understanding of its expected spectroscopic features can be derived from the analysis of closely related analogs and general principles of spectroscopy. The provided protocols offer a standardized approach for obtaining high-quality data for this compound and similar molecules. The unique combination of halogen atoms provides a distinct isotopic signature in mass spectrometry, while NMR and IR spectroscopy are indispensable for confirming the core structure and substitution pattern. This guide serves as a foundational resource for researchers working with this important heterocyclic scaffold.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1084–1090. [Link]
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Supporting Information: Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. DOI. [Link]
  • PubChem. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound.
  • Capot Chemical. (n.d.). Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine.
  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to mimic the natural substrate in various biological pathways, while the pyridine nitrogen introduces unique physicochemical properties, such as hydrogen bonding capabilities and modified electronic distribution. The halogenated derivative, 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, represents a key intermediate for the synthesis of complex molecules, where the bromine and chlorine atoms provide vectors for further functionalization through cross-coupling reactions.

Accurate structural elucidation is paramount for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. In the absence of directly published experimental spectra for this specific compound, this document leverages foundational NMR principles and comparative data from the parent 7-azaindole and its variously substituted analogues to construct a robust predictive framework.[3][4][5] This approach is designed to empower researchers, scientists, and drug development professionals in identifying, characterizing, and utilizing this important chemical entity.

Molecular Structure and Spectroscopic Considerations

The structure of this compound, with the IUPAC-recommended numbering scheme, is presented below. The key to interpreting its NMR spectra lies in understanding the electronic influence of the two rings and the powerful inductive and mesomeric effects of the halogen substituents.

  • Pyrrole Ring (C1-C3, C3a, C7a): Electron-rich, leading to relatively upfield shifts for its protons and carbons compared to benzene.

  • Pyridine Ring (C4-C6, C7a, N7): Electron-deficient, causing downfield shifts for its associated nuclei.

  • Substituent Effects:

    • Chlorine (at C5): Strongly electronegative, exerting a powerful deshielding (downfield) inductive effect.

    • Bromine (at C4): Also electronegative, but its effect is modulated by its position adjacent to the electron-deficient pyridine nitrogen and the fused pyrrole ring.

Caption: Key predicted HMBC correlations for structural assignment.

Causality in HMBC:

  • The correlation from N1-H to C2, C3, and C7a is crucial for anchoring the pyrrole ring assignments and linking it to the pyridine fusion point.

  • The correlation from H6 to C4, C5, and C7a would definitively place the quaternary carbons C4 and C5, confirming the substitution pattern on the pyridine ring.

Part 4: Standard Experimental Protocol

To acquire high-quality NMR data for this compound, a rigorous and standardized protocol is essential.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to ensure good solubility and to slow the exchange of the N-H proton, resulting in a sharper signal. [6] * Vortex the sample until fully dissolved.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity. [7] * Tune and match the probe for both ¹H and ¹³C frequencies.
  • Lock the field on the deuterium signal of the DMSO-d₆.
  • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal (DMSO-d₅ at ~2.50 ppm).

3. Data Acquisition:

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C{¹H} NMR:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • Set the number of scans and increments to achieve adequate signal-to-noise and resolution within a reasonable experiment time. For HMBC, a long-range coupling delay (e.g., 60-80 ms) should be set to optimize for typical ²J and ³J couplings.

4. Data Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform Fourier transformation.
  • Phase correct all spectra manually.
  • Calibrate the ¹H spectrum to the residual DMSO-d₅ signal at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm. [7] * Integrate the ¹H spectrum and pick peaks for all spectra.

This self-validating protocol ensures that the acquired data is both accurate and reproducible, forming a reliable basis for structural confirmation.

Conclusion

This technical guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating fundamental NMR principles with comparative data from structurally related analogs, we have established a robust framework for the assignment of all proton and carbon signals. The predicted chemical shifts, multiplicities, and coupling constants, summarized in Tables 1 and 2, provide a clear benchmark for researchers. Furthermore, the outlined 2D NMR strategy and a comprehensive experimental protocol offer a clear path for the empirical verification of this structure, ensuring scientific integrity and accelerating research and development efforts involving this valuable heterocyclic building block.

References

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4).
  • Wiley-VCH. (2007). Supporting Information for "Self-Assembly of a M24L48 Spherical Complex" [PDF].
  • Wu, H., & Hynes, J., Jr. (2010). Supporting Information for "A Mild and General Method for N-Amidation of Pyrroles". Organic Letters, 12(6), 1192–1195.
  • Sławiński, J., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(9), 2353.
  • Ottokemi. (n.d.). 7-Azaindole, 98%.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115582.
  • Sławiński, J., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(23), 5765.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 743–748.
  • Han, C., et al. (2017). Supporting Information: Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole [PDF]. ACS Publications.
  • PubChemLite. (n.d.). This compound.
  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Organic and Pharmaceutical Chemistry, 6(3), 117-124.

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Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[1] Its structural resemblance to natural purines allows it to serve as a versatile core for a multitude of pharmacologically active agents, particularly in the development of kinase inhibitors for targeted cancer therapy.[2] this compound is a key intermediate in the synthesis of these complex molecules, where the bromine and chlorine atoms provide reactive handles for further chemical modification.

As Senior Application Scientists, our role extends beyond simple data acquisition; we are tasked with elucidating the structural integrity and metabolic fate of these compounds. Mass spectrometry (MS) stands as an indispensable analytical tool throughout the drug development pipeline, from initial compound verification to preclinical pharmacokinetic studies.[3][4] This guide provides an in-depth technical examination of the mass spectrometric behavior of this compound, offering field-proven insights into experimental design, data interpretation, and the causal logic behind our analytical choices. We will explore the unique isotopic signatures conferred by its halogen substituents and predict the fragmentation pathways that are key to its structural confirmation.

Core Physicochemical Properties

A foundational understanding of a molecule's properties is paramount before commencing any analytical work. The structure of this compound, with its aromatic heterocyclic system and dual halogenation, dictates its behavior within the mass spectrometer.

PropertyValueSource
IUPAC Name This compound[5]
Synonym 4-Bromo-5-chloro-7-azaindoleN/A
CAS Number 916176-52-8[5][6][7]
Molecular Formula C₇H₄BrClN₂[5][7][8]
Molecular Weight ~231.48 g/mol [5][7][8]
Monoisotopic Mass 229.92464 Da[9]

The presence of two nitrogen atoms within the ring system provides sites for protonation, making the molecule particularly amenable to analysis by positive-ion electrospray ionization.[10] The bromine and chlorine atoms are the most critical feature, as their distinct natural isotopic distributions create a highly characteristic pattern in the mass spectrum, serving as an unambiguous confirmation of their presence.[11][12]

Ionization Techniques: A Dichotomy of Hard vs. Soft Ionization

The choice of ionization technique is the most critical experimental parameter in mass spectrometry, as it governs the type of information obtained. For a molecule like this compound, we consider two primary approaches: Electrospray Ionization (ESI) for its gentle nature and Electron Ionization (EI) for its ability to induce structurally informative fragmentation.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Mass Confirmation

ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation.[13] This is the cornerstone of modern liquid chromatography-mass spectrometry (LC-MS) and is the preferred method for confirming the molecular weight of synthesized compounds and analyzing samples from biological matrices.[4][14][15]

Mechanism of Ionization: In positive-ion mode, the analyte solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions—in this case, the protonated molecule [M+H]⁺—are ejected into the gas phase. The nitrogen atoms in the pyrrolopyridine ring system are sufficiently basic to readily accept a proton, making this a highly efficient process.[10][16][17]

Electron Ionization (EI): The Classic Technique for Structural Elucidation

EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV) in the gas phase. This process not only ejects an electron to form a molecular ion radical (M•⁺) but also imparts significant internal energy, causing the ion to undergo extensive and predictable fragmentation.[18][19] The resulting fragmentation pattern is a molecular fingerprint that provides rich structural information.[20][21] For halogenated aromatic compounds, characteristic losses of the halogen atoms and subsequent ring cleavages are expected.[22]

The Halogen Isotopic Signature: A Definitive Diagnostic Tool

Nature has provided a powerful diagnostic tool in the form of isotopic abundances. Chlorine and bromine each have two stable isotopes with significant natural abundance, which creates a unique and easily recognizable pattern in the mass spectrum.

  • Chlorine: Exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[11][12] This results in an ion containing one chlorine atom appearing as two peaks separated by 2 m/z units, with the second peak (the M+2 peak) having about one-third the intensity of the first.

  • Bromine: Exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.[11][12] An ion with one bromine atom will therefore show two peaks of nearly equal height separated by 2 m/z units.

For this compound, the presence of both atoms results in a distinctive cluster of peaks at M, M+2, and M+4. The theoretical relative intensities can be calculated by considering the probabilities of each isotope combination. This pattern is a definitive confirmation of the elemental composition.[23]

Experimental Protocols & Methodologies

A robust and reproducible protocol is the foundation of trustworthy data. The following sections detail validated starting points for the analysis of this compound.

General Sample Preparation Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis solid Weigh Solid Compound dissolve Dissolve in Organic Solvent (e.g., Methanol, Acetonitrile) solid->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex dilute Perform Serial Dilution to Working Concentration (e.g., 1-10 µg/mL) vortex->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject into MS System transfer->inject

Caption: General workflow for sample preparation.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation

This method is designed for high-throughput confirmation of molecular identity and purity analysis.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for its speed and resolution.[4]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer operating in positive ESI mode.

Table of Key ESI-MS Parameters

ParameterRecommended SettingRationale
Ionization ModePositive Electrospray (ESI+)The two nitrogen atoms are readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizer Gas (N₂)30 - 45 psiAssists in droplet formation.
Drying Gas (N₂) Flow8 - 12 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temp.300 - 350 °CAids in desolvation to release gas-phase ions.
Mass Range100 - 500 m/zCovers the expected molecular ion and potential fragments.

Data Interpretation: Decoding the Mass Spectrum

Expected ESI-MS Spectrum

Under the soft ionization conditions of ESI, the primary species observed will be the protonated molecule, [M+H]⁺. The key diagnostic feature will be the isotopic cluster.

Table of Predicted Isotopic Pattern for [M+H]⁺

IonIsotope CombinationCalculated m/zExpected Relative Intensity
[M+H]⁺¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁴N₂230.932576.5%
[M+H+2]⁺¹²C₇¹H₅⁸¹Br³⁵Cl¹⁴N₂ / ¹²C₇¹H₅⁷⁹Br³⁷Cl¹⁴N₂232.9305100%
[M+H+4]⁺¹²C₇¹H₅⁸¹Br³⁷Cl¹⁴N₂234.927524.5%

Note: Intensities are normalized to the most abundant peak in the cluster.

The observation of this specific three-peak cluster with m/z values separated by 2 Da and relative intensities of roughly 3:4:1 is conclusive evidence for the presence of one bromine and one chlorine atom in the ionized molecule.[23]

Predicted EI-MS Fragmentation Pathway

In an EI spectrum, the molecular ion (M•⁺) will be observed with the same isotopic pattern as described above (at m/z 229.9, 231.9, 233.9). However, significant fragmentation will also occur. Based on established fragmentation rules for halogenated aromatic compounds, a plausible pathway can be proposed.[22] The initial cleavages will involve the weakest bonds, which are typically the carbon-halogen bonds.

G M [M]•+ m/z 230/232/234 M_minus_Br [M-Br]+ m/z 151/153 M->M_minus_Br - •Br M_minus_Cl [M-Cl]+ m/z 195/197 M->M_minus_Cl - •Cl M_minus_HCN [M-Br-HCN]+ m/z 124/126 M_minus_Br->M_minus_HCN - HCN M_minus_BrCl [M-Br-Cl]+ m/z 116 M_minus_Br->M_minus_BrCl - •Cl M_minus_Cl->M_minus_BrCl - •Br

Caption: Proposed major fragmentation pathway in EI-MS.

Table of Proposed Major Fragment Ions in EI-MS

m/z (Lowest Isotope)Proposed Ion StructureFragmentation Step
195[C₇H₄Br N₂]⁺Loss of •Cl radical
151[C₇H₄Cl N₂]⁺Loss of •Br radical
124[C₆H₄Cl N]⁺Loss of •Br, then loss of HCN
116[C₇H₄N₂]⁺Loss of both •Br and •Cl radicals

The relative abundance of the [M-Br]⁺ and [M-Cl]⁺ fragments provides insight into the relative strengths of the C-Br and C-Cl bonds within this specific aromatic system. Typically, the C-Br bond is weaker and will cleave more readily, leading to a more intense peak at m/z 151/153.

Conclusion: An Integrated Analytical Approach

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to derive unambiguous structural information. The strategic use of both soft (ESI) and hard (EI) ionization techniques provides complementary data: ESI confirms the molecular weight with high confidence, while EI offers a detailed fragmentation fingerprint for ultimate structural verification. The unique isotopic signature created by the two halogen atoms serves as a definitive marker of elemental composition. For researchers and drug development professionals, a thorough understanding of these analytical principles is not merely academic; it is essential for ensuring the identity, purity, and quality of the molecular entities that form the foundation of next-generation therapeutics.

References

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An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational scaffold for a vast array of functional molecules. Among these, the 7-azaindole core, a fusion of pyridine and pyrrole rings, is of significant interest due to its prevalence in biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] The specific derivative, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, introduces halogen substituents that can profoundly influence molecular interactions, metabolic stability, and synthetic utility.

The unambiguous structural confirmation of such molecules is a cornerstone of chemical research and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and elucidating molecular structure by probing the vibrational modes of chemical bonds. This guide offers a detailed examination of the expected infrared spectrum of this compound, grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its characteristic absorption frequencies, provide a robust experimental protocol for data acquisition, and interpret the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the characterization of complex heterocyclic compounds.

I. Principles of IR Spectroscopy: A Primer

Infrared spectroscopy operates on the principle that chemical bonds are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, causing a transition to a higher vibrational state. An IR spectrum is a plot of this absorption, typically represented as percent transmittance versus wavenumber (cm⁻¹), which is proportional to frequency.

The spectrum is conventionally divided into two principal regions:

  • Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., O-H, N-H, C-H, C=O). These bands are often well-defined and highly diagnostic.[3]

  • Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This area of the spectrum is rich with complex vibrations, including bending modes and single-bond stretches, that are characteristic of the molecule as a whole.[3][4][5][6] While individual band assignment can be challenging, the overall pattern is unique to a specific compound, serving as a molecular "fingerprint" for identification.[4][5][6]

II. Structural Analysis and Predicted Vibrational Modes of this compound

To predict the IR spectrum, we must first analyze the molecule's constituent bonds and functional groups. The structure consists of a fused pyrrolopyridine ring system with bromine and chlorine atoms attached to the pyridine ring.

Chemical Structure: Molecular Formula: C₇H₄BrClN₂[7][8]

The key vibrational modes arise from the following structural features:

  • Pyrrole N-H Bond: The secondary amine within the pyrrole ring.

  • Aromatic C-H Bonds: Present on both the pyrrole and pyridine rings.

  • Heterocyclic Ring System: The C=C and C=N bonds of the fused aromatic rings.

  • Carbon-Halogen Bonds: The C-Cl and C-Br bonds on the pyridine ring.

Predicted IR Absorption Bands

Based on established correlation charts and spectral data for related heterocyclic compounds, we can predict the characteristic absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment and Rationale
3500 - 3300Medium, Sharpν(N-H) StretchThis peak is characteristic of the N-H bond in the pyrrole ring. In dilute solutions, it appears as a sharp band.[9] In the solid state, intermolecular hydrogen bonding may cause this band to broaden and shift to a slightly lower frequency (e.g., 3400-3200 cm⁻¹).[10][11]
3100 - 3000Medium to Weakν(C-H) Aromatic StretchAromatic and heteroaromatic C-H stretching vibrations consistently appear at wavenumbers above 3000 cm⁻¹.[12][13][14][15] This distinguishes them from aliphatic C-H stretches, which occur below 3000 cm⁻¹.
1650 - 1400Medium to Strongν(C=C) and ν(C=N) Ring StretchesAromatic and heteroaromatic rings exhibit a series of characteristic skeletal stretching vibrations in this region.[12][14][15] The complex pattern of these bands is a hallmark of the fused 7-azaindole core.[16]
900 - 675Medium to Strongδ(C-H) Out-of-Plane BendThe out-of-plane ("oop") bending of the remaining aromatic C-H bonds gives rise to strong absorptions in this part of the fingerprint region. The exact position is sensitive to the substitution pattern on the rings.[13][15][17]
850 - 550Medium to Strongν(C-Cl) StretchThe stretching vibration of the carbon-chlorine bond is expected in this range.[13][18] This is a key diagnostic band confirming the presence of the chloro-substituent.
690 - 515Medium to Strongν(C-Br) StretchThe carbon-bromine bond, being weaker and involving a heavier atom than C-Cl, absorbs at a lower frequency.[13][18] Its presence helps confirm the complete halogenation pattern.

III. Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FT-IR, a modern and highly efficient technique for analyzing solid samples.

Objective: To obtain a clean, high-resolution infrared spectrum of solid this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Causality: A background scan is crucial to computationally subtract the absorbance of the ambient atmosphere (primarily CO₂ and water vapor) and the ATR crystal itself from the final sample spectrum. This ensures that the resulting spectrum contains only information from the analyte.

    • Procedure:

      • Ensure the ATR crystal surface is immaculately clean. Wipe with a lint-free swab lightly dampened with isopropanol or ethanol and allow it to fully evaporate.

      • In the spectrometer software, initiate a "Background" or "Reference" scan. This is typically set for 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: ATR spectroscopy requires intimate contact between the sample and the ATR crystal. The infrared beam penetrates a few microns into the sample, and poor contact will result in a weak, low-quality spectrum.

    • Procedure:

      • Place a small amount of the powdered this compound onto the center of the diamond crystal. Only enough to cover the crystal surface is needed.

      • Lower the instrument's pressure clamp and apply consistent pressure to the sample. This forces the solid into close contact with the crystal.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans; thus, 16 scans will yield a 4-fold improvement in S/N over a single scan. A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail without excessive noise.

    • Procedure:

      • In the software, initiate a "Sample" scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

      • The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Causality: Proper data processing ensures accurate peak identification. An ATR correction algorithm may be applied to account for the wavelength-dependent depth of penetration of the IR beam, which can otherwise distort peak intensities at lower wavenumbers.

    • Procedure:

      • If available, apply the software's ATR correction function.

      • Label the significant peaks in the spectrum, comparing their positions to the predicted values in the table above to confirm the molecular structure. Pay close attention to the key diagnostic bands: N-H stretch, aromatic C-H stretch, the ring stretching region, and the C-halogen stretches in the fingerprint region.

Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_ATR Clean ATR Crystal Collect_Bkg Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) Clean_ATR->Collect_Bkg Ensures no contaminant signals Apply_Sample Apply Solid Sample to ATR Crystal Apply_Pressure Apply Pressure Clamp Apply_Sample->Apply_Pressure Ensures good sample contact Collect_Sample Collect Sample Spectrum (Same parameters as background) Apply_Pressure->Collect_Sample Process_Data Process Spectrum (e.g., ATR Correction) Collect_Sample->Process_Data Software ratios sample/background Identify_Peaks Identify Key Peaks (N-H, C-H, C=C, C-X) Process_Data->Identify_Peaks Compare Compare with Reference Data & Confirm Structure Identify_Peaks->Compare

Sources

An In-depth Technical Guide to the Biological Activity of Halogenated 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the scaffold's physicochemical properties, such as hydrogen bonding capacity and solubility, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] Halogenation of this core structure further enhances its utility, providing key modulation points for structure-activity relationship (SAR) studies and serving as versatile handles for synthetic diversification through cross-coupling reactions.[3]

This guide provides a comprehensive technical overview of the biological activities of halogenated 1H-pyrrolo[2,3-b]pyridines, focusing on their mechanisms of action as kinase inhibitors and antiviral agents. It is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices, detailed protocols for synthesis and biological evaluation, and a summary of key structure-activity relationships.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole nucleus is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing the scaffold to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[5] This bidentate interaction provides a strong anchor for the inhibitor, and modifications at other positions, particularly through halogenation, can be used to achieve high potency and selectivity for specific kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[6][7] Consequently, targeting FGFRs is an attractive therapeutic strategy. Halogenated 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent FGFR inhibitors.

Mechanism of Action: Targeting the FGFR Signaling Cascade

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, triggering downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[8][9] Halogenated 1H-pyrrolo[2,3-b]pyridine-based inhibitors compete with ATP for the kinase domain's binding site, preventing autophosphorylation and subsequent pathway activation.

FGFR_Pathway cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor Halogenated 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

Structure-Activity Relationship (SAR) Insights for FGFR Inhibitors

Structure-activity relationship studies have revealed key insights for designing potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Compound IDR1 (Position 5)R2 (Position 3)FGFR1 IC50 (nM)[7]
1 H3-methoxyphenyl1900
4a CF33-methoxyphenyl300
4h CF33,5-dimethoxyphenyl7
4l CF33-ethoxyphenyl10
  • Halogenation at Position 5: The introduction of a trifluoromethyl (CF3) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhances inhibitory activity.[7] This is attributed to the formation of a hydrogen bond with Glycine 485 in the FGFR1 active site.[7]

  • Substitution at Position 3: The nature of the substituent at the 3-position is critical for potency. A 3,5-dimethoxyphenyl group (compound 4h ) was found to be optimal, likely due to favorable interactions within a hydrophobic pocket of the enzyme.[7]

Cell Division Cycle 7 (Cdc7) Kinase Inhibition

Cdc7 kinase is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and the S-phase checkpoint.[10][11] It is often overexpressed in various cancer types, making it an attractive target for anticancer therapy.

Mechanism of Action: Halting the Cell Cycle

Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) protein complex, which is a crucial step for the initiation of DNA replication at the G1/S transition.[11][12] Inhibition of Cdc7 kinase activity prevents MCM phosphorylation, leading to a halt in DNA replication and subsequent cell cycle arrest, which can trigger apoptosis in cancer cells.[11]

Cdc7_Pathway G1_S G1/S Transition Cdc7_Dbf4 Cdc7/Dbf4 Complex G1_S->Cdc7_Dbf4 Activates MCM MCM Complex (Inactive) Cdc7_Dbf4->MCM Phosphorylates MCM_P MCM Complex (Phosphorylated/Active) Replication DNA Replication Initiation MCM_P->Replication S_Phase S Phase Progression Replication->S_Phase Inhibitor Halogenated 1H-pyrrolo[2,3-b]pyridine Inhibitor->Cdc7_Dbf4 Inhibits Synthesis_Workflow start Start step1 Combine halogenated 1H-pyrrolo[2,3-b]pyridine, aryl boronic acid, Pd catalyst (e.g., Pd2(dba)3), and base (e.g., K2CO3) in a reaction vessel. start->step1 step2 Add degassed solvent (e.g., 1,4-dioxane:water). step1->step2 step3 Heat the reaction mixture under an inert atmosphere (e.g., N2) at 80-100 °C. step2->step3 step4 Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Cool the reaction and perform aqueous workup (e.g., partition between EtOAc and water). step4->step5 step6 Purify the product by column chromatography. step5->step6 end End step6->end

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Step-by-Step Protocol: [13]1. To a mixture of the halogenated 1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding aryl boronic acid (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.03 eq), and a base like K2CO3 (3.0 eq), add a degassed solvent system (e.g., 1:1 1,4-dioxane:water). 2. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). 3. Heat the reaction mixture to 100 °C for 30-60 minutes, or until the starting material is consumed as monitored by TLC or LC-MS. 4. Allow the reaction to cool to room temperature. 5. Remove the solvent under reduced pressure. 6. Partition the residue between ethyl acetate and water. 7. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. 8. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the IC50 value of a compound against a target kinase. [14][15] Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add detection reagents. For example, in a TR-FRET assay, this would include a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Incubate for a further period to allow for binding of the detection reagents.

  • Read the plate on a suitable microplate reader (e.g., a TR-FRET compatible reader).

  • Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no kinase).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Antiviral Cell-Based Assay (General)

This protocol provides a general framework for assessing the antiviral activity of compounds in a cell-based assay. [16] Principle: Host cells are infected with a virus in the presence of varying concentrations of the test compound. The ability of the compound to inhibit virus-induced cytopathic effects (CPE) or viral replication is measured.

Step-by-Step Protocol:

  • Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37 °C in a CO2 incubator for a period sufficient to allow for viral replication and/or CPE development (e.g., 48-72 hours).

  • Assess cell viability or viral replication. Cell viability can be measured using reagents like MTT or CellTiter-Glo. Viral replication can be quantified by methods such as plaque assays, qPCR for viral nucleic acids, or measurement of reporter gene expression (if using a reporter virus).

  • Simultaneously, assess the cytotoxicity of the compounds on uninfected cells to determine the therapeutic index.

  • Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.

Conclusion

Halogenated 1H-pyrrolo[2,3-b]pyridines are a versatile and highly valuable class of compounds in modern drug discovery. Their ability to effectively mimic the hinge-binding interactions of ATP has led to the development of potent inhibitors for a range of kinases implicated in cancer, such as FGFR and Cdc7. Furthermore, their utility extends to the development of novel antiviral agents. The strategic incorporation of halogens not only modulates the biological activity and pharmacokinetic properties of these compounds but also provides essential synthetic handles for further optimization. The detailed protocols and structure-activity relationships presented in this guide are intended to provide a solid foundation for researchers aiming to explore and exploit the therapeutic potential of this privileged scaffold.

References

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The 7-Azaindole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling and represent one of the most important target classes for drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors has predominantly focused on agents that compete with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site.[2] Central to the success of these inhibitors is the choice of a core chemical scaffold that can effectively anchor the molecule to the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes.[1] The 7-azaindole scaffold has emerged as a premier "privileged fragment" in this context, prized for its ability to mimic the hydrogen bonding pattern of the natural adenine moiety of ATP.[3][4] This guide provides a detailed examination of the 7-azaindole scaffold, elucidating its structural and electronic properties, dissecting its binding mechanics, exploring structure-activity relationships, and providing practical methodologies for its evaluation.

The 7-Azaindole Scaffold: A Privileged Hinge-Binder

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisosteric analog of indole and purine, where a nitrogen atom replaces a carbon atom in the six-membered ring.[5] This seemingly minor substitution has profound implications for its utility in drug design.

Key Physicochemical Properties:

  • Hydrogen Bonding: The defining feature of the 7-azaindole scaffold is its capacity for bidentate hydrogen bonding. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor.[3][6] This dual interaction allows it to form two highly stable hydrogen bonds with the backbone amides of the kinase hinge region, effectively anchoring the inhibitor in the ATP binding pocket.[1][2]

  • Structural Rigidity and Planarity: The fused bicyclic system provides a rigid, planar core that orients substituents into well-defined vectors within the ATP binding site, facilitating targeted interactions with other regions of the kinase.

  • Tunable Electronics and Solubility: The presence of the pyridine nitrogen modulates the electronic properties of the ring system and can improve aqueous solubility compared to its indole counterpart, a crucial parameter for drug development.[5]

  • Synthetic Tractability: The chemistry of 7-azaindole is well-established, allowing for the strategic installation of various substituents at multiple positions (C2, C3, C4, C5, C6) to optimize potency, selectivity, and pharmacokinetic properties.[1][3][7]

The following diagram illustrates the fundamental hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge.

G Comparison of 7-Azaindole Binding Modes cluster_Normal Normal Binding Mode cluster_Flipped Flipped Binding Mode Normal 7-Azaindole Pyrrole NH Pyridine N7 Hinge_N Kinase Hinge C=O (GK+1) NH (GK+3) Normal:f0->Hinge_N:g0 H-bond Normal:f1->Hinge_N:g1 H-bond Flipped 7-Azaindole Pyrrole NH Pyridine N7 Hinge_F Kinase Hinge NH/C=O (GK+3) Flipped:f0->Hinge_F:g0 H-bond Flipped:f1->Hinge_F:g0 H-bond

Caption: Schematic of "Normal" versus "Flipped" hinge binding modes.

Structure-Activity Relationship (SAR) and Case Studies

The versatility of the 7-azaindole scaffold allows for extensive SAR exploration. Substitutions at different positions can profoundly impact potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [7]

  • Position C3: This position often points towards the solvent-exposed region or a hydrophobic pocket. Introducing aryl or heteroaryl groups here can significantly enhance potency and modulate selectivity. [8][9]* Position C5: This position typically extends towards the ribose-binding pocket. Attaching solubilizing groups or moieties that can form additional interactions can be beneficial. [10]* Pyrrole N1: Substitution at this position is generally detrimental to hinge binding, as it removes the critical hydrogen bond donor. [10]However, in some contexts, it can be used to tune properties if the primary hinge interaction is maintained.

Case Study 1: Vemurafenib (PLX4032) Vemurafenib, the first FDA-approved 7-azaindole-based kinase inhibitor, exemplifies a successful structure-based drug design campaign. [1][11]It is a potent inhibitor of the BRAF V600E mutant kinase. The discovery began with a simple 7-azaindole fragment identified from a library screen. [11]The core scaffold provides the crucial hinge-binding interactions. A propyl group at C3 and a fluorinated phenyl group attached via a sulfonamide linker were added to occupy adjacent hydrophobic pockets, dramatically increasing potency and selectivity for the target kinase. [11] Case Study 2: Pexidartinib Pexidartinib is a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) used to treat tenosynovial giant-cell tumors. [11]Its development also started from the 7-azaindole scaffold. In its binding mode, the 7-azaindole core forms two hydrogen bonds with the hinge residues CYS666 and GLU664. [11]The substituents, a chloropyridine and a substituted pyridine ring, were optimized to fit precisely into the ATP-binding pocket, conferring high potency with an IC₅₀ of 13 nM. [11]

Inhibitor Primary Target(s) Potency (IC₅₀) Status Citation(s)
Vemurafenib BRAF V600E 31 nM Approved [11]
Pexidartinib CSF1R 13 nM Approved [11]
Tofacitinib JAK3 ~1-2 nM Approved [1][4]
Compound 37 ROCK 1 nM Preclinical [8]

| Compound B13 | PI3Kγ | 0.5 nM | Preclinical | [9]|

Experimental Evaluation: Kinase Binding Affinity

Determining the potency of a 7-azaindole-based inhibitor is a critical step in the drug discovery process. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity and inhibition.

Protocol: TR-FRET Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of a 7-azaindole test compound against a target kinase.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds. The binding of SA-APC to the biotinylated peptide brings the Eu donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Target Kinase (e.g., BRAF V600E)

  • Biotinylated substrate peptide (e.g., Biotin-MEK1 peptide)

  • ATP

  • 7-Azaindole Test Compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Eu-labeled anti-phospho-peptide antibody

  • Streptavidin-APC

  • Stop/Detection Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Brij-35)

  • 384-well low-volume assay plates (e.g., white ProxiPlate)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized based on prior titration experiments (e.g., 1 nM Kinase, 200 nM Substrate).

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for the kinase (e.g., 20 µM).

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. For "no enzyme" control wells, add 5 µL of Kinase Assay Buffer without ATP.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Quench and Detection:

    • Prepare a 2X Detection Mix containing the Eu-antibody and SA-APC in Stop/Detection Buffer.

    • Add 10 µL of the 2X Detection Mix to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Eu) after excitation at 320 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000 for each well.

  • Normalize the data by calculating the percent inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_max is the average of the "no inhibition" controls and Ratio_min is the average of the "no enzyme" controls.

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: General experimental workflow for a TR-FRET kinase inhibition assay.

Conclusion and Future Directions

The 7-azaindole scaffold is a validated and highly successful core motif in the design of ATP-competitive kinase inhibitors. [1][2]Its ability to form robust, bidentate hydrogen bonds with the kinase hinge region provides a powerful anchor from which inhibitor potency and selectivity can be systematically optimized. The success of drugs like Vemurafenib and Pexidartinib underscores the power of combining this privileged fragment with structure-based drug design principles. [11] Future research will likely focus on leveraging the 7-azaindole scaffold to develop inhibitors with novel mechanisms of action, such as allosteric or covalent inhibitors, and to tackle challenging kinase targets. As our understanding of the human kinome deepens, the versatility and proven track record of the 7-azaindole scaffold ensure it will remain an indispensable tool for medicinal chemists and drug development professionals for years to come.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
  • El-Sayed, N. N. E., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
  • Zhao, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(15), 8436. [Link]
  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1249. [Link]
  • Various Authors. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
  • Dayde-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3886-3905. [Link]
  • Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
  • Various Authors. (2010). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]
  • Bandarage, U. K., et al. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors.
  • Talele, T. T. (2016). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry Letters, 26(12), 2783-2793. [Link]
  • Sharma, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
  • Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
  • Zhang, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 962-967. [Link]
  • Blau, A., et al. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3051-3056. [Link]
  • Singh, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
  • Kim, S., et al. (2023).
  • Various Authors. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]
  • Malwal, S. R., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(2), 36. [Link]
  • Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation.

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An In-depth Technical Guide on the Safety and Handling of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 916176-52-8), a heterocyclic compound increasingly utilized in pharmaceutical research and drug development.[1][2][3] As a key building block in the synthesis of various kinase inhibitors and other therapeutic agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety.[4][5] This document is intended for researchers, scientists, and professionals in the drug development field who may handle this compound.

Compound Identification and Properties

This compound, also known as 7-azaindole, is a bicyclic aromatic compound.[6] Its structure, featuring both a pyrrole and a pyridine ring with bromo and chloro substituents, dictates its reactivity and potential biological activity.[7]

PropertyValueSource
CAS Number 916176-52-8[1][3]
Molecular Formula C7H4BrClN2[1][3]
Molecular Weight 231.48 g/mol [1][3]
Appearance Not explicitly stated, typically a solidN/A
Purity ≥95%[8]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in publicly available safety data sheets, the structural alerts—a halogenated heterocyclic aromatic compound—necessitate a cautious approach.[9] The chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[10][11]

  • Eye Irritation: Can cause serious eye irritation.[11]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[9][11]

  • Harmful if Swallowed: Ingestion may be harmful.[11]

It is crucial to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[9] However, due to the lack of comprehensive data, it should be handled as a potentially hazardous substance.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with this compound. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[12][14]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required.[12] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[15][16]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for their chemical resistance.[12][14] Latex gloves are not suitable.[12] Gloves should be inspected before use and changed regularly, or immediately if contamination is suspected.[9][15]

    • Lab Coat: A lab coat must be worn to prevent skin contact.[12][14]

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2) should be used.[9] A surgical mask offers little to no protection from chemical exposure.[15][16]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_face Eye/Face Protection (Goggles, Face Shield) skin Skin Protection (Nitrile Gloves, Lab Coat) respiratory Respiratory Protection (NIOSH-approved Respirator) start Handling 4-Bromo-5-chloro-1H-pyrrolo [2,3-b]pyridine start->eye_face Always Wear start->skin Always Wear start->respiratory As Needed (High Dust/Aerosol Risk)

Caption: Required PPE for handling the compound.

Safe Handling and Storage

Adherence to strict laboratory protocols is critical for the safe handling of this compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

  • Wash hands thoroughly after handling.[10][11]

  • Do not eat, drink, or smoke in the laboratory.[11][12]

  • Use personal protective equipment as specified in Section 3.[9]

  • Keep containers tightly closed when not in use.[10][12]

Storage
  • Store in a cool, dry, and well-ventilated area.[12][14]

  • Keep away from sources of ignition.[12][14]

  • Store in a tightly closed container.[10][11]

  • Some suppliers recommend refrigerated storage.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[9][10][14]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9][10][14]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Containment and Cleanup: Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Avoid creating dust.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus for firefighting if necessary.[9]

Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal: This material should be disposed of as hazardous waste. It is recommended to burn it in a chemical incinerator equipped with an afterburner and scrubber.[9] Offer surplus and non-recyclable solutions to a licensed disposal company.[9]

  • Halogenated Waste: As a brominated and chlorinated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[13] Halogenated and non-halogenated organic waste should be kept separate.[17]

  • Contaminated Packaging: Dispose of as unused product.[9]

Disposal_Workflow substance 4-Bromo-5-chloro-1H-pyrrolo [2,3-b]pyridine Waste collection Collect in Designated 'Halogenated Organic Waste' Container substance->collection ppe Contaminated PPE (Gloves, etc.) ppe->collection containers Empty Containers containers->collection disposal Incineration with Afterburner and Scrubber collection->disposal Licensed Disposal Company

Caption: Waste disposal workflow for the compound.

Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Reactivity: The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack, while the pyridine ring, especially with electron-withdrawing halogens, is more prone to nucleophilic attack.[18] The bromine and chlorine atoms can participate in various cross-coupling reactions, which is a key aspect of its utility in synthesis.[7][18]

  • Conditions to Avoid: No specific data is available, but it is prudent to avoid strong oxidizing agents, strong bases, and excessive heat.

Synthesis and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of complex molecules. The pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" for targeting various protein kinases that are dysregulated in cancer.[7] It has been utilized in the development of potent fibroblast growth factor receptor (FGFR) inhibitors and other kinase inhibitors for cancer therapy.[4][5] The differential reactivity of the bromo and chloro substituents allows for selective and sequential chemical modifications, making it a versatile tool for medicinal chemists.

Conclusion

While this compound is a valuable compound in drug discovery, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

  • MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical. [Link]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical. [Link]
  • 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. PubChem - NIH. [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-Inform
  • Other Disposal Guidance. US EPA. [Link]
  • End of Life Management. BSEF. [Link]
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment. [Link]
  • This compound. PubChemLite. [Link]
  • This compound. Porphyrin-Systems. [Link]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.
  • An Update on the Synthesis of Pyrrolo[1][14]benzodiazepines. PMC - PubMed Central - NIH. [Link]
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. [Link]
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its significance stems from its role as a bioisostere of both indole and the purine core of ATP, allowing it to function as an effective "hinge-binder."[4] The N7 nitrogen and the pyrrolic N-H group can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a highly conserved segment of the ATP-binding pocket. This interaction is a hallmark of many Type I kinase inhibitors, which compete directly with endogenous ATP. The strategic placement of a nitrogen atom in the six-membered ring also modulates the scaffold's physicochemical properties, such as solubility and pKa, offering advantages for drug development.[1][3]

Among the various functionalized 7-azaindole starting materials, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a particularly versatile and powerful building block. Its utility lies in the differential reactivity of its two halogen atoms. The carbon-bromine (C-Br) bond is inherently more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine (C-Cl) bond.[5] This reactivity gradient provides a strategic handle for chemists, enabling sequential and regioselective functionalization of the C4 and C5 positions. This allows for the controlled and divergent synthesis of complex molecular architectures, a crucial capability in the exploration of structure-activity relationships (SAR) during lead optimization.

This guide provides detailed protocols and expert insights into the two primary synthetic transformations employed with this scaffold: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Core Synthetic Strategies: A Tale of Two Couplings

The construction of kinase inhibitors from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. Understanding the principles behind these reactions is key to troubleshooting and adapting the protocols.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the workhorse for installing aryl or heteroaryl groups, which often target the solvent-exposed regions of the kinase ATP pocket.[6] The reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and an organoboron reagent (typically a boronic acid or ester).[7]

  • Causality Behind Component Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The choice of catalyst and ligand system is critical. Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst suitable for many standard couplings.[6] More complex ligands can be used to improve yields for challenging substrates.

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can influence reaction rate and prevent side reactions like debromination.[7]

    • Solvent (e.g., 1,4-Dioxane/H₂O, DME): A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic starting materials and the inorganic base.[8]

The Buchwald-Hartwig Amination: Installing Key Nitrogen Linkages

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, allowing the introduction of various amine functionalities.[9][10] These amino groups are often crucial for establishing additional hydrogen bonds or ionic interactions within the kinase active site.[11]

  • Causality Behind Component Selection:

    • Palladium Precatalyst & Ligand (e.g., tBuBrettPhos, XPhos): This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands.[11] These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst deactivation, which can be a problem with nitrogen-containing heterocycles.[10][11]

    • Base (e.g., NaOtBu, LiHMDS, K₃PO₄): A strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner. The choice must be compatible with other functional groups in the molecule.[12]

Strategic Workflow: Regioselective Functionalization

The differential reactivity of the C-Br and C-Cl bonds enables a logical and efficient synthetic workflow. The more reactive C4-Br bond is typically addressed first, followed by the functionalization of the less reactive C5-Cl bond.

G start 4-Bromo-5-chloro- 1H-pyrrolo[2,3-b]pyridine step1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst, Base) start->step1 Selective at C4-Br (Higher Reactivity) intermediate 4-Aryl-5-chloro- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst, Ligand, Base) intermediate->step2 Functionalization at C5-Cl (Lower Reactivity) product Final Kinase Inhibitor Scaffold (4-Aryl-5-amino-substituted) step2->product

Caption: Sequential cross-coupling strategy.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are expensive and potentially toxic; handle with care.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective C-C bond formation at the C4-bromo position, leaving the C5-chloro position intact for subsequent reactions.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes. Finally, add the Pd(PPh₃)₄ catalyst (0.05 eq) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.

Arylboronic Acid ExampleCatalyst Loading (mol%)Base (eq)Temp (°C)Typical Yield (%)
Phenylboronic acid5K₂CO₃ (2.5)9085-95
4-Methoxyphenylboronic acid5K₂CO₃ (2.5)9080-90
3-Pyridinylboronic acid8K₃PO₄ (3.0)10065-75
Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol describes the C-N bond formation at the C5-chloro position of the intermediate synthesized in Protocol 1.

Materials:

  • 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01 - 0.05 equivalents)

  • Bulky phosphine ligand (e.g., XPhos, tBuBrettPhos) (0.02 - 0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) or LiHMDS (1.5 - 2.5 equivalents)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 4-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %) to a flame-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.5 eq). Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe.

  • Substrate Addition: Add the amine (1.2 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C. Stir until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.

Amine ExampleLigandBase (eq)Temp (°C)Typical Yield (%)
AnilineXPhosNaOtBu (1.5)10070-85
MorpholinetBuBrettPhosNaOtBu (1.5)10075-90
CyclopropylamineXPhosLiHMDS (2.0)9060-75

Application: Kinase Binding and Inhibitor Design

The final 4-aryl-5-amino-substituted 7-azaindole scaffold is primed for potent kinase inhibition. The 7-azaindole core acts as the hinge-binding element, the C4-aryl group explores the solvent-front region, and the C5-amino substituent can form additional interactions to enhance potency and selectivity.

G cluster_0 Kinase ATP Pocket hinge Hinge Region (Backbone NH/CO) inhibitor 7-Azaindole Inhibitor inhibitor->hinge H-Bonds (N7, N1-H) solvent_front Solvent-Front Region inhibitor->solvent_front C4-Aryl Group (van der Waals) d_loop DFG Motif (Activation Loop) inhibitor->d_loop C5-Amine Group (H-Bond/Ionic) gatekeeper Gatekeeper Residue

Caption: Binding mode of a 7-azaindole inhibitor.

This generalized binding model illustrates how the distinct regions of the synthesized scaffold can interact with key features of a kinase active site. For instance, in CDK9 or PI3K inhibitors, the C4-aryl group can be tailored to fit into a hydrophobic pocket, while the C5-substituent can be designed to interact with residues on the activation loop, conferring selectivity over other kinases.[13][14]

References

  • Huynh, H., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
  • Abdel-Magid, A. F., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
  • Brand, M., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]
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  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Vidal, D., et al. (2011). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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  • Foucourt, A., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
  • Maccan, R., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Loidreau, G., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]
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The Strategic Deployment of 4-Bromo-5-Chloro-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Fragment

In the landscape of modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of high-quality lead compounds.[1][2] This approach hinges on the principle of identifying small, low-complexity molecules—fragments—that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. Within the vast chemical space available for FBDD, the 7-azaindole scaffold stands out as a "privileged" structure, particularly in the realm of kinase inhibition.[3][4] Its structural analogy to the adenine core of ATP allows it to form key hydrogen bond interactions with the hinge region of many kinases, a feature exploited in numerous approved drugs.[3][5]

This guide focuses on a specifically functionalized and highly versatile 7-azaindole fragment: 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two distinct halogen atoms on this core scaffold provides medicinal chemists with a powerful tool for rapid and controlled diversification, enabling the systematic exploration of chemical space around a target's binding site. This document will provide a detailed overview of the strategic considerations for using this fragment, comprehensive protocols for its elaboration, and a guide to the biophysical techniques essential for fragment screening and validation.

Physicochemical Properties and Strategic Advantages

The utility of this compound in drug discovery is rooted in its unique combination of structural and chemical properties.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[6]
Molecular Weight 231.48 g/mol [6]
CAS Number 916176-52-8[6]
Predicted XlogP 2.6[6]

The key strategic advantage of this fragment lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for regioselective functionalization.[4][7] This enables a modular approach to library synthesis, where the more reactive bromine at the 4-position can be addressed first, followed by modification at the less reactive chlorine at the 5-position. This stepwise elaboration is critical for building a detailed Structure-Activity Relationship (SAR).

Fragment Elaboration: Key Synthetic Protocols

The true power of this compound is unlocked through its elaboration into a diverse library of analogues. The two most critical reactions for this purpose are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C4-bromo position.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[8][9] By carefully selecting the catalyst, ligand, and reaction conditions, the more labile C-Br bond can be selectively targeted over the C-Cl bond.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard inert atmosphere glassware (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

This protocol describes the amination of the remaining C5-chloro position, following initial functionalization at C4.

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[2][10] This reaction is highly versatile and tolerates a wide range of primary and secondary amines.

Materials:

  • 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard inert atmosphere glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add the 4-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (10 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-5-amino-1H-pyrrolo[2,3-b]pyridine derivative.[11]

Diagram: Synthetic Elaboration Workflow

G cluster_start Starting Fragment cluster_reax1 Regioselective Suzuki Coupling cluster_reax2 Buchwald-Hartwig Amination start 4-Bromo-5-chloro- 1H-pyrrolo[2,3-b]pyridine reax1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O start->reax1 C4-Position Functionalization prod1 4-Aryl-5-chloro- 1H-pyrrolo[2,3-b]pyridine reax1->prod1 reax2 Pd2(dba)3, XPhos R1R2NH, NaOtBu, Toluene prod1->reax2 C5-Position Functionalization prod2 4-Aryl-5-(amino)- 1H-pyrrolo[2,3-b]pyridine reax2->prod2

Caption: Stepwise functionalization of the 4-bromo-5-chloro-7-azaindole scaffold.

Fragment Screening and Hit Validation: A Biophysical Approach

Identifying which elaborated fragments bind to the target protein and how they bind is a critical step in FBDD. Due to the low affinity of initial hits, highly sensitive biophysical techniques are required.

Diagram: FBDD Workflow

FBDD_Workflow cluster_screening Primary & Secondary Screening cluster_validation Hit Validation & Elaboration cluster_optimization Lead Optimization A Fragment Library (incl. 4-Br-5-Cl-7-azaindole derivatives) B Primary Screen (e.g., Thermal Shift, SPR) A->B High Throughput C Secondary Screen (e.g., NMR, ITC) B->C Hit Confirmation D X-ray Crystallography C->D Structural Insights E Identify Binding Mode & Structure-Activity Relationship (SAR) D->E F Structure-Guided Fragment Elaboration E->F G Synthesize Optimized Compounds F->G H Biological Assays (Potency, Selectivity) F->H SAR Feedback G->H I Lead Compound H->I Iterative Cycles

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Key Biophysical Techniques:
  • Surface Plasmon Resonance (SPR): An optical technique used for real-time monitoring of binding events. It is excellent for primary screening to identify binders and can provide kinetic data (kₒₙ, kₒff) for confirmed hits.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detecting weak binding. Ligand-observed methods like Saturation Transfer Difference (STD) NMR and WaterLOGSY are particularly useful for screening fragment libraries. Protein-observed methods can provide information on the binding site.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS). It is often used to validate hits from primary screens.

  • X-ray Crystallography: Provides high-resolution, three-dimensional structural information of the fragment bound to the protein.[12][13] This is the gold standard for hit validation as it reveals the precise binding mode, guiding subsequent structure-based drug design efforts.[14]

Structure-Activity Relationship (SAR) Insights

The systematic elaboration of the this compound scaffold allows for the development of a detailed SAR. The following table provides representative data for 7-azaindole derivatives against various kinases, illustrating how modifications at the C4 and C5 positions can influence potency and selectivity.

Compound IDC4-SubstituentC5-SubstituentTarget KinaseIC₅₀ (nM)Reference
A 3-acetylphenylaminoHBladder Cancer Cell Line15,000[15]
B 3-methoxyphenylaminoHBladder Cancer Cell Line>15,000[15]
C 3-hydroxyphenylaminoHBladder Cancer Cell Line1,600[15]
D H6-(trifluoromethyl)pyridin-3-ylCSF1R-[3]
E H6-((pyridin-3-ylmethyl)amino)pyridin-3-ylCSF1RLow nM[3]
F 1H-indazol-5-ylamino2-Fluoropyridin-4-ylProstate Cancer Cell Line5,700[15]

Note: The data presented is illustrative and compiled from various sources on substituted azaindoles to demonstrate SAR principles. Direct comparison between different assays and cell lines should be made with caution.

The data suggests that even subtle changes, such as the modification of a phenyl ring substituent at the C4 position (Compounds A, B, and C), can have a significant impact on biological activity.[15] Furthermore, the introduction of larger, more complex heterocyclic systems at either the C4 or C5 position is a common strategy for achieving high potency against specific kinase targets like CSF1R.[3]

Conclusion

This compound is a strategically designed fragment that offers medicinal chemists a robust and versatile platform for drug discovery. Its pre-installed, differentially reactive halogen handles allow for a controlled and systematic exploration of the chemical space within a target's binding pocket. By employing regioselective cross-coupling reactions and leveraging sensitive biophysical techniques for hit validation, researchers can efficiently translate this privileged fragment into potent and selective lead compounds. The methodologies and insights provided in this guide serve as a comprehensive resource for the effective application of this valuable building block in modern drug discovery programs.

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of Selective Functionalization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities.[1][2] This has led to the incorporation of the 7-azaindole core into a multitude of biologically active molecules, including potent kinase inhibitors for oncology and other therapeutic areas.[3][4][5] The ability to precisely functionalize this core is paramount in drug discovery for tuning potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally high yields.[6][7][8] This application note provides a detailed guide to the Suzuki-Miyaura coupling of a particularly valuable and challenging building block: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. The presence of two distinct halogen atoms on the pyridine ring presents a unique opportunity for selective, stepwise functionalization, enabling the synthesis of diverse and complex molecular architectures.

This document will delve into the mechanistic underpinnings of regioselectivity in the Suzuki-Miyaura coupling of this dihalogenated substrate, providing experimentally grounded protocols to achieve selective arylation at the C4-position. We will explore the critical parameters that govern this selectivity, including catalyst and ligand choice, base, and solvent systems.

Understanding the Regioselectivity: A Tale of Two Halogens

The key challenge and opportunity in the Suzuki-Miyaura coupling of this compound lies in controlling which halogen undergoes oxidative addition to the palladium(0) catalyst. The inherent reactivity of carbon-halogen bonds in Suzuki couplings generally follows the order: C-I > C-Br > C-OTf > C-Cl.[4][9] This trend is primarily dictated by the bond dissociation energies (BDEs), with the weaker C-Br bond being more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[9]

Therefore, under standard Suzuki-Miyaura conditions, the reaction is expected to proceed selectively at the C4-bromo position. However, this inherent selectivity can be influenced by several factors:

  • Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst can significantly impact regioselectivity. Bulky and electron-rich ligands can alter the steric and electronic environment around the metal center, potentially favoring reaction at the less reactive C5-chloro position under specific conditions.[2][6]

  • Catalyst System: The palladium precursor and the in-situ formed active catalyst can influence the outcome. Different palladium sources may lead to different active species with varying selectivities.

  • Reaction Conditions: Parameters such as temperature, base, and solvent can also play a role in modulating the relative rates of oxidative addition at the two positions.

This application note will focus on protocols that leverage the inherent reactivity difference to achieve selective coupling at the C4-position, which is the more common and predictable outcome.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) intermediate. This is often the rate-determining step.[4][6]

  • Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2 + Base) Product Product Ar-Pd(II)L2-R->Product Reductive Elimination Product->Pd(0)Ln caption Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

N-Protection: A Prerequisite for Success

The pyrrole nitrogen of the 7-azaindole core is acidic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[10][11] Therefore, protection of the N-H group is highly recommended to ensure efficient and clean coupling. Common protecting groups include para-methoxybenzyl (PMB) or benzenesulfonyl (Bs). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

Experimental Protocols: Selective C4-Arylation

The following protocols provide a starting point for the selective Suzuki-Miyaura coupling of this compound at the C4-position. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Conditions for C4-Arylation using a Buchwald-type Ligand

This protocol employs a bulky, electron-rich phosphine ligand, which is often effective for challenging heteroaromatic couplings.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-protected this compound, the arylboronic acid or ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - N-Protected Azaindole - Boronic Acid/Ester - Pd₂(dba)₃ - SPhos - K₃PO₄ B Add Degassed Solvents: 1,4-Dioxane/Water A->B C Heat to 80-100 °C (Inert Atmosphere) B->C D Monitor Progress (TLC, LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H Pure Product Pure Product H->Pure Product caption Figure 2: Experimental Workflow for C4-Selective Suzuki Coupling.

Caption: Figure 2: Experimental Workflow for C4-Selective Suzuki Coupling.

Protocol 2: Alternative Conditions using a Pre-formed Catalyst

The use of a pre-formed palladium catalyst can sometimes offer improved reproducibility and activity.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene or CPME (Cyclopentyl methyl ether) (anhydrous, degassed)

Procedure:

  • Follow the general setup procedure as described in Protocol 1, substituting the catalyst and base.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor and work up the reaction as described previously.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the C4-selective Suzuki-Miyaura coupling of N-protected this compound.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a pre-catalyst (e.g., XPhos Pd G2)Provides the active Pd(0) species. Pre-catalysts can offer enhanced stability and activity.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)These ligands promote oxidative addition of aryl chlorides and bromides and are effective for heteroaromatic substrates.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[5][7]
Solvent 1,4-Dioxane/H₂O, Toluene, or CPMEAprotic polar solvents are commonly used. The addition of water can be beneficial, especially with boronic acids.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barrier for oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, screening different ligands (e.g., XPhos, RuPhos), or trying a different base (Cs₂CO₃ is often more effective but also more expensive). Increasing the equivalents of the boronic acid reagent (to 1.5-2.0 equiv) can also be beneficial.

  • Incomplete Conversion: Ensure that the solvents are properly degassed to prevent catalyst deactivation. The quality of the palladium catalyst and ligands is also crucial.

  • Side Reactions: If significant debromination or other side reactions are observed, lowering the reaction temperature or using a milder base may be helpful. Ensure the N-H of the azaindole is protected.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful and regioselective route to the synthesis of valuable C4-arylated 7-azaindole derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing modern palladium catalyst systems, researchers can efficiently access a wide range of functionalized building blocks for drug discovery and development. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Kaur, M., & Singh, M. (2015). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 15(10), 831–850. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Atlanchim Pharma. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(40), 25613-25626. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • PubMed. (2016, July 1). Discovery of novel 7-azaindoles as PDK1 inhibitors. [Link]
  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]
  • ResearchGate. (n.d.). a)
  • Lei, P., et al. (2020). Protocol for Palladium/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Synlett, 31(19), 1933-1937. [Link]
  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7943-7955. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–53. [Link]
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
  • PubMed Central. (2017, January 27).
  • Martins, P., et al. (2018).
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
  • PubChem. (n.d.). This compound. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] This document delves into the strategic functionalization of the 4-bromo position, leveraging its higher reactivity compared to the 5-chloro position. We present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights, discussions on reagent selection, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The 7-Azaindole Scaffold and Strategic Functionalization

The 7-azaindole nucleus is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution critically modulates properties such as solubility, pKa, and hydrogen bonding capacity, making it a valuable tool in drug discovery.[1] Consequently, developing robust and selective methods for its functionalization is a primary objective in synthetic chemistry.[1][2]

The substrate, this compound, is a highly versatile building block. The differential reactivity of its two halogen substituents under palladium catalysis (C-Br > C-Cl) allows for sequential and site-selective modifications. This guide focuses on the initial, more facile coupling at the C4-Br bond, leaving the C5-Cl position available for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4][5] Understanding the underlying catalytic cycle is paramount to optimizing these reactions.

The General Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is typically the rate-limiting step, and its efficiency follows the bond strength trend: C-I > C-Br > C-Cl.

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new bond, and regenerating the Pd(0) catalyst to re-enter the cycle.[3][4]

Palladium Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex Oxidative Addition pd2_coupled Ar-Pd(II)(R)L_n pd2_complex->pd2_coupled Transmetalation pd2_coupled->pd0 Catalyst Regeneration product Ar-R pd2_coupled->product Reductive Elimination reagents Ar-X organometallic R-M

Caption: General Palladium Cross-Coupling Cycle.

The Critical Role of Ligands

The success of a cross-coupling reaction is intimately tied to the choice of ancillary ligand coordinated to the palladium center. Ligands are not passive spectators; they actively modulate the catalyst's properties:

  • Stability: Protect the palladium center from decomposition and aggregation into inactive palladium black.

  • Solubility: Ensure the catalyst remains dissolved in the reaction medium.

  • Reactivity: Influence the rates of oxidative addition and reductive elimination. Electron-rich, sterically bulky ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are known to accelerate these key steps, allowing for the coupling of less reactive halides like aryl chlorides.[7]

  • Selectivity: Can control which site of a multi-substituted substrate reacts (chemoselectivity) or influence the stereochemical outcome.[7][8]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organohalide.[6] It is widely used in the pharmaceutical industry due to the operational simplicity and the generally low toxicity of the boron-containing reagents and byproducts.[6]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Azaindole (1.0 eq), Arylboronic Acid (1.2 eq), Base (2.0-3.0 eq) to flask. solvent 2. Add Solvent (e.g., Dioxane/H₂O). reagents->solvent degas 3. Degas mixture (N₂ or Ar bubbling). solvent->degas catalyst 4. Add Pd Catalyst & Ligand. degas->catalyst heat 5. Heat to specified temp (e.g., 80-100 °C). catalyst->heat monitor 6. Monitor by TLC or LC-MS until starting material is consumed. heat->monitor cool 7. Cool to RT, dilute with EtOAc. monitor->cool wash 8. Wash with H₂O and brine. cool->wash dry 9. Dry over Na₂SO₄, filter, concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using Pd(OAc)₂) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME) and Water (typically 4:1 to 10:1 ratio)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound and the arylboronic acid.

  • Add the base (e.g., K₂CO₃).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water).

  • Add the palladium catalyst (and ligand, if separate).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices
  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ for challenging substrates.

  • Solvent System: A mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst: For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging or electron-deficient boronic acids, a system of Pd(OAc)₂ with a specialized ligand like XPhos or SPhos may be required to achieve good yields.[9]

ParameterCondition ACondition BCondition C
Substrate Phenylboronic acid4-Methoxyphenylboronic acid3-Chlorophenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)XPhos Pd G2 (3 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)K₃PO₄ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Dioxane/H₂O (4:1)
Temperature 100 °C90 °C110 °C
Expected Yield Good to ExcellentExcellentModerate to Good

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds via the reaction of a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[10]

Detailed Experimental Protocol

Sonogashira Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Azaindole (1.0 eq), Pd Catalyst, CuI to flask. evac 2. Evacuate and backfill with N₂ or Ar. reagents->evac solvent 3. Add anhydrous, degassed Solvent and Amine Base. evac->solvent alkyne 4. Add Terminal Alkyne (1.2 eq) via syringe. solvent->alkyne stir 5. Stir at RT to 60 °C. alkyne->stir monitor 6. Monitor by TLC or LC-MS. stir->monitor filter 7. Filter through Celite, rinse with EtOAc. monitor->filter concentrate 8. Concentrate filtrate. filter->concentrate purify 9. Purify by column chromatography. concentrate->purify

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2.0 - 5.0 eq, often used as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the Pd(II) complex much more readily than the alkyne itself.[12]

  • Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, and it serves as a solvent or co-solvent. It also scavenges the HBr formed during the reaction.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require stronger bases and different ligand systems to facilitate the direct reaction of the palladium complex with the acetylide anion.[10][13]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling amines with aryl halides.[14][15] It has largely replaced harsher classical methods and allows for the coupling of a vast array of primary and secondary amines.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Bulky phosphine ligand (e.g., XPhos, tBuBrettPhos) (2-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5 - 2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent via syringe.

  • Add the amine (if liquid, via syringe; if solid, add in the glovebox).

  • Place the reaction in a preheated oil bath (80-110 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand is critical. These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[16] Using pre-formed catalysts like tBuBrettPhos Pd G3 can improve reproducibility.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is most common, but lithium bis(trimethylsilyl)amide (LHMDS) is used for less acidic amines.[15][17]

  • Inert Conditions: This reaction is highly sensitive to air and moisture. The Pd(0) catalyst is easily oxidized, and the strong base can be quenched by water. Therefore, the use of a glovebox and anhydrous, degassed solvents is essential for success.

ParameterCondition A (Secondary Amine)Condition B (Primary Aniline)
Amine Morpholine (1.2 eq)Aniline (1.2 eq)
Catalyst System Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)tBuBrettPhos Pd G3 (2 mol%)
Base NaOt-Bu (1.5 eq)LHMDS (2.2 eq)
Solvent TolueneTHF
Temperature 100 °C80 °C
Expected Yield ExcellentGood to Excellent

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvents; Weak base or wet reagents.Use a new bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Use a stronger base (e.g., switch K₂CO₃ to Cs₂CO₃ in Suzuki) and ensure all reagents/solvents are anhydrous.
Debromination of Starting Material Presence of water or protic impurities; Inefficient transmetalation step.Use rigorously dried solvents and reagents. For Suzuki, try a different base or add more boronic acid.
Homo-coupling of Coupling Partner (Suzuki) Oxygen contamination leading to oxidative coupling of boronic acids. (Sonogashira) Glaser coupling.Improve inert atmosphere technique. For Sonogashira, ensure no oxygen is present and consider adding a reducing agent or using a different ligand.
Formation of Phosphine Oxides Air leak in the reaction setup.Check all seals and joints. Maintain a positive pressure of inert gas throughout the reaction.

Conclusion

This compound serves as an exemplary substrate for demonstrating the power and selectivity of modern palladium catalysis. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can selectively functionalize the C4-bromo position through a variety of high-value transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and insights provided herein offer a robust foundation for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications, enabling the rapid generation of diverse compound libraries based on the privileged 7-azaindole scaffold.

References

  • Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.
  • Vertex AI Search. Role of palladium catalyst in cross-coupling reactions.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • ResearchGate. Recent advances in the global ring functionalization of 7-azaindoles.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.
  • PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Benchchem. Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
  • NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
  • ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of a diverse array of therapeutic agents.[1] The functionalization of this core, particularly through the introduction of amino groups, is a critical step in the synthesis of many biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[2]

This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to the challenging substrate, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of this reaction, discuss the critical parameters that govern its success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. A key focus will be on achieving regioselective amination, a crucial consideration given the presence of two distinct halogen atoms on the pyrrolopyridine core.

The Challenge: Regioselectivity in the Amination of a Dihalo-7-azaindole

The substrate, this compound, presents a fascinating challenge for the Buchwald-Hartwig amination. The presence of both a bromine and a chlorine atom on the pyridine ring necessitates careful control over the reaction conditions to achieve selective amination at the desired position. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl.[3] This inherent difference in reactivity forms the basis for achieving chemoselectivity. By carefully tuning the catalyst system, base, and reaction temperature, it is possible to favor the oxidative addition of the more reactive C-Br bond to the palladium(0) catalyst, leaving the C-Cl bond intact for potential subsequent functionalization.

Mechanistic Insights: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][4][5] Understanding this mechanism is paramount to rationally designing and troubleshooting experiments.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-determining step, and its rate is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the desired arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are designed to be a robust starting point for the selective Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amines or large-scale reactions.

General Considerations:
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen, and all steps should be performed under an inert atmosphere of nitrogen or argon.[4]

  • Dry Solvents: The use of anhydrous solvents is crucial for reproducible results.

  • Ligand Selection: Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst.[2] For the amination of 7-azaindoles, biarylphosphine ligands such as RuPhos and BrettPhos have shown excellent efficacy.[1][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][3] The choice of base can influence the reaction rate and selectivity.

Protocol 1: Selective Amination at the C4-Bromo Position

This protocol is optimized for the selective reaction at the more reactive C-Br bond.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents To a dry Schlenk tube under Argon add: - this compound (1.0 equiv) - Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) - Ligand (e.g., RuPhos, 1.5-3 mol%) - Base (e.g., NaOtBu, 1.5-2.0 equiv) Solvent Add anhydrous solvent (e.g., Toluene or Dioxane) Reagents->Solvent Amine Add the amine (1.1-1.5 equiv) Solvent->Amine Heating Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) Amine->Heating Monitoring Monitor the reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool the reaction to room temperature and quench with saturated aqueous NH4Cl Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc) Quenching->Extraction Drying Dry the organic layer over Na2SO4, filter, and concentrate Extraction->Drying Purification Purify the crude product by column chromatography Drying->Purification

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., RuPhos Pd G3, XPhos Pd G3)

  • Ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, LiHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst (0.01-0.02 eq.), the phosphine ligand (0.015-0.03 eq.), and the base (1.5-2.0 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.5 eq.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst System Comparison

The choice of catalyst and ligand is critical for achieving high yields and selectivity. The following table summarizes typical conditions and expected outcomes for the amination of this compound with a representative secondary amine, morpholine.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Selectivity (C4-NH vs C5-NH)
1Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.0)Toluene10012>90>95:5
2XPhos Pd G3 (1)-LiHMDS (1.8)Dioxane9016~85>95:5
3Pd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.5)t-BuOH11024~70>90:10

Note: Yields and selectivities are approximate and can vary depending on the specific amine and reaction scale.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or using a stronger base. Ensure all reagents and solvents are anhydrous.

  • Poor Selectivity: If significant amination at the C5-chloro position is observed, try lowering the reaction temperature or using a less reactive catalyst system. The use of bulkier ligands can sometimes enhance selectivity.

  • Dehalogenation: Reductive dehalogenation of the starting material can be a side reaction. Using a well-defined precatalyst and ensuring an oxygen-free environment can minimize this.

  • N-H Amination: The pyrrole N-H of the 7-azaindole can potentially undergo amination. However, with appropriate ligand and base selection, selective C-N bond formation at the pyridine ring is generally favored.[1] In some cases, protection of the N-H group may be necessary.[8]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of amino-substituted 7-azaindoles. By carefully selecting the catalyst system, base, and reaction conditions, it is possible to achieve high yields and excellent regioselectivity in the amination of this compound. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(19), 4438–4441. [Link]
  • Singleton, D. A., & Cvetan, M. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Leger, P., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713. [Link]
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Synfacts. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Synfacts, 2011(2), 0175. [Link]
  • Cheminform. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(48). [Link]
  • Kumar, S., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2397–2405. [Link]

Sources

Application Notes & Protocols for Sonogashira Coupling of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-7-Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a core component in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] Its ability to mimic indole while offering unique hydrogen bonding capabilities makes it a sought-after heterocyclic motif. The introduction of an alkynyl group onto this scaffold via the Sonogashira coupling reaction dramatically expands its synthetic utility. This powerful carbon-carbon bond-forming reaction provides a direct route to functionalized 7-azaindoles, which are versatile building blocks for creating complex molecules, including potential inducers of apoptosis and inhibitors of enzymes like monopolar spindle 1 (MPS1) kinase.[1][2][3][4][5]

This guide provides an in-depth exploration of Sonogashira coupling protocols tailored for 7-azaindole derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, helping researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.

The Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, traditionally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7][8] Understanding the intricate dance of these components is crucial for optimizing reaction conditions. The mechanism is best described as two interconnected catalytic cycles: the palladium cycle and the copper cycle.[6][9]

The Palladium Cycle: The Engine of C-C Bond Formation

The primary catalytic cycle involves the palladium center, which orchestrates the key bond-forming events.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, typically generated in situ, which undergoes oxidative addition to the aryl halide (e.g., a halo-7-azaindole). This step forms a square planar Palladium(II) intermediate.[6][9] The reactivity of the halide is a critical factor, with the bond strength decreasing (and reactivity increasing) in the order of I > Br > Cl.[6]

  • Transmetalation: The activated alkyne, in the form of a copper acetylide generated in the copper cycle, is transferred to the Palladium(II) center. This step displaces the halide and forms a new Palladium(II)-alkynyl complex.[6][9]

  • Reductive Elimination: The final, irreversible step is the reductive elimination of the desired alkynyl-7-azaindole product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]

The Copper Cycle: Activating the Alkyne

The copper co-catalyst plays a crucial role in facilitating the transmetalation step.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[9]

  • Deprotonation: The amine base deprotonates the terminal alkyne, which is now more acidic due to its coordination with the copper. This forms a copper acetylide species.[6][9] This copper acetylide is the key nucleophile that participates in the transmetalation with the palladium intermediate.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkynyl CuX Cu(I)X Transmetalation->CuX CuX Regenerated RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product PiComplex [Cu(I)-H≡CR']⁺ CuX->PiComplex H-C≡CR' CuAcetylide Cu(I)-C≡CR' PiComplex->CuAcetylide Base - Base-H⁺ CuAcetylide->Transmetalation To Palladium Cycle Base Base

Figure 1: Catalytic Cycles of the Sonogashira Coupling

Copper-Free Sonogashira Coupling: Mitigating Side Reactions

While the copper co-catalyst enhances reaction rates, it can also promote the undesirable homocoupling of terminal alkynes, known as Glaser coupling.[6][10] This side reaction can complicate purification and reduce the yield of the desired product. To circumvent this issue, copper-free Sonogashira protocols have been developed.[10][11][12] In these systems, the amine base is believed to play a more direct role in the deprotonation and delivery of the acetylide to the palladium center, or the reaction may proceed through a different mechanism involving two palladium centers.[13][14]

Optimized Protocols for 7-Azaindole Derivatives

The successful Sonogashira coupling of 7-azaindole derivatives hinges on the careful selection of catalysts, ligands, bases, and solvents. The nitrogen atom in the pyridine ring of the 7-azaindole can coordinate with the palladium catalyst, potentially inhibiting its activity. Therefore, reaction conditions must be fine-tuned to account for the specific electronic properties of the substrate.

Protocol 1: Classic Pd/Cu Catalysis for Halo-7-Azaindoles

This protocol is a robust starting point for the coupling of iodo- or bromo-7-azaindoles with various terminal alkynes. It is particularly useful in the synthesis of precursors for biologically active molecules.[1][2][3]

Experimental Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the halo-7-azaindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The combination of PdCl₂(PPh₃)₂ and CuI is a classic and effective catalytic system.[1][2] DMF is a polar aprotic solvent that helps to dissolve the reagents and facilitate the reaction. The amine base is crucial for neutralizing the HX generated and for forming the copper acetylide.[7] Heating is often necessary, especially for less reactive aryl bromides.[6]

Protocol 2: Copper-Free Conditions for Sensitive Substrates

For substrates that are prone to decomposition or when Glaser homocoupling is a significant issue, a copper-free protocol is advantageous.[10][12] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and stabilize the palladium catalyst.

Experimental Protocol:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the halo-7-azaindole (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.03 equiv.), and a phosphine ligand (e.g., PPh₃, XPhos, or SPhos, 0.02-0.06 equiv.).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) and a base (e.g., Cs₂CO₃, K₂CO₃, or an amine like piperidine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Causality: The absence of copper eliminates the primary pathway for alkyne homocoupling.[10] Bulky ligands like XPhos enhance the rate of oxidative addition for challenging substrates and promote reductive elimination.[15] Inorganic bases like Cs₂CO₃ can be effective and are sometimes preferred over amines to avoid potential side reactions.

Comparative Data of Sonogashira Protocols for Azaindoles

Protocol Pd Catalyst (mol%) Cu Co-catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yields Reference
Classic Pd/Cu PdCl₂(PPh₃)₂ (2-5%)CuI (5-10%)-Et₃N (2-3)DMFRT - 8070-95%[1][2][3]
One-Pot Synthesis Pd(PPh₃)₄ (5%)CuI (10%)-Cs₂CO₃ (2.5)DME/H₂O8024-83%[4][5]
Acid-Catalyzed Cyclization Pd(PPh₃)₄CuI-Et₃NMeCNRefluxGood[1][2]
Microwave-Assisted -CuI (catalytic)--THF/DMAMW66% (overall)[1][3][16]
Iron-Catalyzed FeCl₃ (10%)CuI (10%)-KOt-Bu (1.5)NMP130 (MW)Moderate-Good[17]

Troubleshooting and Optimization

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions.

Problem Possible Cause Troubleshooting Step
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive halide (Cl > Br > I). 3. Steric hindrance.1. Use a fresh catalyst or a more robust pre-catalyst. Ensure ligands are not oxidized.[15] 2. Increase temperature; switch to a higher-boiling solvent (e.g., NMP).[15][18] 3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to promote oxidative addition.[15]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High Cu(I) concentration.1. Ensure the reaction is under a strictly inert atmosphere and solvents are thoroughly degassed.[15] 2. Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free protocol.[10][15]
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Base-induced side reaction.1. Use anhydrous solvents and reagents. 2. Try a different, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).
Low Yield with Electron-Rich 7-Azaindoles Coordination of the pyridine nitrogen to the palladium center, inhibiting catalysis.Consider N-protection of the 7-azaindole (e.g., with a tosyl group) to reduce its coordinating ability.[4][5]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Sonogashira coupling reaction for a 7-azaindole derivative.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware under vacuum. B 2. Add solids: - Halo-7-azaindole - Pd Catalyst - CuI (if used) - Ligand (if used) A->B C 3. Evacuate & backfill with inert gas (3x). B->C D 4. Add degassed solvent. C->D E 5. Add base. D->E F 6. Add terminal alkyne. E->F G 7. Stir at specified temperature. F->G H 8. Monitor reaction (TLC / LC-MS). G->H I 9. Quench reaction (e.g., with aq. NH₄Cl). H->I J 10. Liquid-liquid extraction. I->J K 11. Dry, filter, and concentrate organic phase. J->K L 12. Purify by column chromatography. K->L M 13. Characterize final product. L->M

Figure 2: General Experimental Workflow

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of 7-azaindole derivatives, providing access to a wide array of valuable compounds for drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting reaction parameters, researchers can effectively navigate the challenges associated with this transformation. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of the Sonogashira coupling to this important heterocyclic scaffold. Future developments may focus on even milder conditions, broader substrate scope, and the use of more sustainable, earth-abundant metal catalysts.[17]

References

  • Sonogashira coupling. In Wikipedia.
  • Kollár, L., et al. (2011). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 30(16), 4334–4342. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. [Link]
  • Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson.
  • Torborg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4963–4967. [Link]
  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Sonogashira mediated synthesis of 5-nitro-7-azaindole[8]. ResearchGate.
  • Drießen, D., et al. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Synlett, 31(10), 985-990. [Link]
  • Anilkumar, G., & Ghorpade, L. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 258–279. [Link]
  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate.
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI.
  • Reddy, A. S., et al. (2013). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 17(1), 148–151. [Link]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Copper-free Sonogashira coupling. The chemical reaction database.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Sonogashira coupling. (2019, January 7). YouTube. [Link]
  • Socha, A. M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. ResearchGate.
  • Nolan, S. P., et al. (2004). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Journal of the American Chemical Society, 126(44), 14336–14337. [Link]
  • Application and challenges of nitrogen heterocycles in PROTAC linker. PubMed.

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Application Notes and Protocols for the Selective Functionalization of the 4-Bromo Position in 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-5-chloro-7-azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, modulating key pharmacological properties such as solubility, lipophilicity, and target binding affinity.[1][2] This has led to the widespread incorporation of the 7-azaindole core into a multitude of kinase inhibitors and other therapeutic agents targeting diseases ranging from cancer to inflammatory disorders.[1][3]

The specific derivative, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, represents a particularly valuable starting material for the synthesis of complex, polysubstituted 7-azaindoles. The presence of two distinct halogen atoms at the C4 and C5 positions opens the door for selective, stepwise functionalization. Based on the well-established reactivity trends in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the C4-Brombond is significantly more susceptible to oxidative addition than the C5-Cl bond.[4] This inherent reactivity difference allows for the precise introduction of a diverse range of substituents at the 4-position while leaving the 5-chloro position intact for subsequent transformations.

This guide provides detailed application notes and protocols for the selective functionalization of the 4-bromo position of this compound, empowering researchers and drug development professionals to leverage this versatile building block in their synthetic campaigns.

Diagram: General Strategy for Selective Functionalization

G Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Selective at C4-Br Product 4-Substituted-5-chloro-1H-pyrrolo[2,3-b]pyridine Coupling->Product Further Further Functionalization at C5-Cl Product->Further

Caption: Selective functionalization workflow for this compound.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties at the 4-position. The reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For dihalogenated substrates like this compound, the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond makes the selective oxidative addition at the 4-position highly favorable. The choice of a suitable palladium catalyst and ligand is crucial for efficient coupling, especially with heteroaromatic substrates which can sometimes inhibit the catalyst.[5]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Arylboronic acidsPd(dppf)Cl₂ (3-5)K₂CO₃ or K₃PO₄Dioxane/H₂O80-10070-95
Heteroarylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O9065-90
Vinylboronic acidsPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O10075-92

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable handles for further transformations, such as click chemistry or the synthesis of more complex aromatic systems.

Scientific Rationale

This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[6][7] The mechanism is believed to involve two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. As with the Suzuki coupling, the reaction is expected to be highly regioselective for the 4-bromo position.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF or DMF, followed by the amine base (TEA or DIPA).

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature for 6-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Diagram: Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-Br Pd0->PdII_halide Oxidative Addition (R-Br) PdII_alkyne R-Pd(II)L2-C≡CR' PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuI Cu(I)Br Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Alkyne + Base Cu_acetylide->PdII_halide Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the 7-azaindole core.[8][9]

Scientific Rationale

This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[10] The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered biaryl phosphine ligands such as XPhos or RuPhos often providing excellent results for challenging substrates. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle. The N-H proton of the pyrrole ring can potentially interfere with the reaction; therefore, N-protection (e.g., with a tosyl or SEM group) may be beneficial, although successful couplings on unprotected 7-azaindoles have been reported.[11]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Other Potential Functionalizations

While the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common methods for functionalizing aryl bromides, other transformations can also be considered for the 4-bromo position of this compound.

  • Stille Coupling: This reaction utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents has led to a preference for other methods.

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is highly effective and tolerates a wide range of functional groups.[12][13] The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents.

  • Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[14]

  • Cyanation: The bromo group can be displaced by a cyanide group using reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) with a palladium or nickel catalyst.[15]

  • Lithiation-Trapping: Halogen-metal exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can generate a lithiated intermediate at the 4-position. This can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a range of functional groups. This method requires careful control of temperature to avoid side reactions.[16]

Conclusion

The this compound scaffold is a highly versatile building block for the synthesis of complex molecules of interest in drug discovery. The differential reactivity of the C4-Br and C5-Cl bonds allows for selective functionalization at the 4-position using a variety of modern synthetic methods. The protocols outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions, provide a robust starting point for researchers to explore the chemical space around this important heterocyclic core. Careful optimization of reaction conditions for specific substrates will be key to achieving high yields and purity.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Negishi coupling. In Wikipedia; 2023. [Link]
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • The Azaindole Framework in the Design of Kinase Inhibitors.
  • Negishi Coupling. Organic Chemistry Portal. [Link]
  • Azaindole Therapeutic Agents.
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activ
  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Recent Advances in Sonogashira Reactions.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activ
  • Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. PubMed. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]
  • Catalyzed Mizoroki-Heck Reaction or C-H Activ
  • Direct Regioselective C-H Cyan
  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed by quenching with methanol in a round bottom flask (batch reactor) and b) a microreactor consisting of two mixers (M1, M2) and two PTFE capillary (R1, R2).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Application Notes and Protocols: Selective Reaction at the 5-Chloro Position of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for a multitude of clinically significant molecules, particularly kinase inhibitors.[1][2] The strategic introduction of substituents onto this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound has emerged as a highly versatile and valuable building block in this context.[3][4][5] Its dihalogenated nature presents a unique opportunity for sequential, site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to achieving selective palladium-catalyzed cross-coupling reactions at the 5-chloro position of this compound, while preserving the 4-bromo position for subsequent transformations. This "reverse" selectivity, which contradicts the general reactivity trend of aryl halides, is a powerful tool for synthetic chemists. We will delve into the mechanistic principles governing this selectivity, provide detailed experimental protocols for key transformations such as Suzuki and Buchwald-Hartwig amination reactions, and present expected outcomes based on established principles of catalyst and ligand effects.

Mechanistic Insights: Overcoming Inherent Reactivity for Selective C-Cl Functionalization

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl > F.[6][7] This is primarily attributed to the decreasing bond strength of the carbon-halogen bond down the group, making the C-Br bond inherently more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

However, this inherent reactivity can be overcome to achieve selective functionalization at the less reactive C-Cl bond. This "unconventional" site selectivity is primarily governed by the choice of the phosphine ligand coordinated to the palladium center.[8][9] Bulky, electron-rich monophosphine ligands or specific classes of bidentate phosphine ligands can preferentially promote oxidative addition at the C-Cl bond. The precise mechanism is multifaceted and can be influenced by:

  • Steric Hindrance: Bulky ligands can create a sterically demanding environment around the palladium center, which may favor approach and insertion into the less sterically hindered C-Cl bond, depending on the overall substitution pattern of the substrate.

  • Electronic Effects: The electron-donating ability of the phosphine ligand influences the electron density at the palladium center, which in turn affects the rate of oxidative addition. More electron-rich palladium centers can facilitate the cleavage of stronger bonds like C-Cl.

  • Ligand Bite Angle (for bidentate ligands): The geometry imposed by bidentate ligands can significantly impact the reactivity and selectivity of the catalytic complex.

By carefully selecting the appropriate palladium precatalyst and ligand combination, researchers can effectively direct the cross-coupling reaction to the 5-chloro position of this compound.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of these reactions.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Chloro Position

This protocol describes a general procedure for the selective arylation of the 5-chloro position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky monophosphine ligand (e.g., RuPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

Procedure:

  • To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and the phosphine ligand (e.g., RuPhos, 0.05 equiv.).

  • Add the catalyst/ligand mixture to the main reaction flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for Selective Suzuki-Miyaura Coupling

reagents Reagents: This compound Arylboronic Acid Base (e.g., K3PO4) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System: Pd Precatalyst (e.g., Pd2(dba)3) Bulky Ligand (e.g., RuPhos) catalyst->setup solvent Solvent: Anhydrous Dioxane/Water solvent->setup heating Heating (80-110 °C) setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Product: 4-Bromo-5-aryl-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: General workflow for the selective Suzuki-Miyaura coupling at the 5-chloro position.

Protocol 2: Selective Buchwald-Hartwig Amination at the 5-Chloro Position

This protocol provides a general method for the selective amination of the 5-chloro position.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%)

  • Base (e.g., NaOtBu, LiHMDS, 1.5 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, THF, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.) to the reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For highly active catalysts, the reaction may proceed at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution (if a strong base like LiHMDS is used) or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Decision Tree for Buchwald-Hartwig Amination Optimization

start Low Yield or Selectivity catalyst Screen Catalyst/Ligand start->catalyst Initial run base Screen Base catalyst->base No improvement success High Yield & Selectivity catalyst->success Optimization successful temp Vary Temperature base->temp No improvement base->success Optimization successful solvent Change Solvent temp->solvent Still suboptimal temp->success Optimization successful solvent->success Optimization successful

Caption: A decision tree for troubleshooting and optimizing the selective Buchwald-Hartwig amination.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected outcomes for the selective Suzuki-Miyaura coupling at the 5-chloro position of this compound with various arylboronic acids, based on the principles of ligand-controlled selectivity.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O10075-85
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O10080-90
33-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9070-80
42-Thienylboronic acidPd₂(dba)₃ / RuPhosK₂CO₃Dioxane/H₂O11065-75

Note: The data presented in this table is illustrative and serves as a starting point for optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The selective functionalization of the 5-chloro position of this compound is a synthetically valuable transformation that allows for the controlled and sequential elaboration of this important heterocyclic scaffold. By leveraging the principles of ligand-controlled reactivity in palladium-catalyzed cross-coupling reactions, chemists can overcome the inherent reactivity of the C-Br bond and achieve the desired "reverse" selectivity. The protocols and guidelines presented in this application note provide a robust framework for researchers in drug discovery and development to access novel 4-bromo-5-substituted-7-azaindole derivatives, thereby accelerating the exploration of chemical space and the identification of new therapeutic candidates.

References

  • D. A. Thomas, S. A. G. O. S. A. F. A. N. D. F. A. N. G. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
  • Ch.imperial. (n.d.). A Computational Study of the Mechanism of Palladium Insertion into Alkynyl and Aryl Carbon-Fluorine bonds. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Wikipedia. (n.d.).
  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • NIH. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • RSC Publishing. (n.d.). Investigating the mechanism and origins of selectivity in palladium-catalysed carbene insertion cross-coupling reactions. [Link]
  • RSC Publishing. (2023). Swift C–C bond insertion by a 12-electron palladium(0)
  • MDPI. (2018).
  • NIH. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
  • YouTube. (2020).
  • SciSpace. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C—H Groups in Pyrazolo[1,5-a]pyrimidines. [Link]
  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

Sources

Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.

Introduction: The Therapeutic Promise of Targeting FGFR

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers, including breast, lung, bladder, and hepatocellular carcinoma.[1] This makes the FGFR signaling pathway a compelling and validated target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the development of potent and selective FGFR inhibitors.[1][2] This guide will delineate the strategic design, synthetic execution, and biological validation of this promising class of compounds.

I. Design and Synthesis of 1H-Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors

The rational design of these inhibitors hinges on understanding the key interactions within the ATP-binding pocket of the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine core typically forms two crucial hydrogen bonds with the backbone carbonyl of glutamate and the NH of alanine in the hinge region.[1] Substitutions on the pyrrolopyridine ring are then strategically chosen to occupy and interact with adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

General Synthetic Strategy

A common and effective strategy for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines involves a convergent approach, where the core scaffold is first synthesized and then functionalized. Key reactions in this process often include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization. An alternative classical approach is the Fischer indole synthesis.

Below are detailed protocols for two common methods for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core.

Protocol 1: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core via Sonogashira Coupling and Cyclization

This protocol describes a two-step process starting from 2-amino-3-iodopyridine.

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Trimethylsilylacetylene

  • Objective: To introduce the acetylene moiety required for the subsequent cyclization.

  • Materials:

    • 2-Amino-3-iodopyridine

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Argon or Nitrogen gas supply

    • Schlenk flask and standard glassware

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF and anhydrous TEA (2.0 eq).

    • Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.

    • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired TMS-protected alkynylpyridine.

Step 2: Deprotection and Intramolecular Cyclization

  • Objective: To remove the TMS protecting group and induce cyclization to form the 1H-pyrrolo[2,3-b]pyridine ring.

  • Materials:

    • TMS-protected alkynylpyridine from Step 1

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the TMS-protected alkynylpyridine (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Once the deprotection is complete, heat the reaction mixture to reflux for 6-8 hours to facilitate the intramolecular cyclization.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the 1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Fischer Indole Synthesis of 1H-Pyrrolo[2,3-b]pyridine

This classical method involves the acid-catalyzed reaction of 2-hydrazinopyridine with a suitable ketone or aldehyde.[3]

  • Objective: To construct the 1H-pyrrolo[2,3-b]pyridine scaffold in a one-pot reaction.

  • Materials:

    • 2-Hydrazinopyridine

    • A suitable ketone or aldehyde (e.g., pyruvic acid for a 2-carboxy derivative)

    • Polyphosphoric acid (PPA) or another strong acid catalyst (e.g., H₂SO₄)

    • Reaction vessel with a mechanical stirrer

  • Procedure:

    • In a reaction vessel, combine 2-hydrazinopyridine (1.0 eq) and the chosen ketone or aldehyde (1.1 eq).

    • Heat the mixture to form the corresponding hydrazone in situ.

    • Carefully add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture with vigorous stirring.

    • Heat the reaction mixture to 120-150 °C for 2-4 hours. The reaction is often accompanied by vigorous gas evolution (ammonia).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) until a precipitate forms.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or flash column chromatography to yield the desired 1H-pyrrolo[2,3-b]pyridine derivative.

Troubleshooting Common Synthetic Issues
Problem Potential Cause Suggested Solution
Low yield in Sonogashira coupling Inactive palladium catalyst; Impure reagents or solvents; Insufficient degassingUse a fresh batch of catalyst; Ensure all reagents and solvents are anhydrous and of high purity; Thoroughly degas the reaction mixture.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygen; High concentration of copper catalystEnsure strictly anaerobic conditions; Consider a copper-free Sonogashira protocol.
Failure of Fischer indole synthesis Unstable hydrazone; Incorrect acid catalyst or temperatureIsolate and purify the hydrazone before cyclization; Screen different acid catalysts (e.g., PPA, Eaton's reagent, ZnCl₂); Optimize the reaction temperature.[3]
Difficult purification Presence of closely related side productsOptimize reaction conditions to improve selectivity; Employ advanced purification techniques such as preparative HPLC.

II. Biological Evaluation of FGFR Inhibitors

Once synthesized, the 1H-pyrrolo[2,3-b]pyridine derivatives must be evaluated for their biological activity. This typically involves a tiered screening approach, starting with in vitro biochemical assays to determine direct FGFR inhibition, followed by cell-based assays to assess anti-proliferative effects in cancer cell lines with aberrant FGFR signaling.

Protocol 3: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for the determination of inhibitor IC₅₀ values against FGFR1.[4]

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.

  • Materials:

    • Recombinant FGFR1 kinase (e.g., GST-tagged)

    • LanthaScreen™ Eu-anti-GST Antibody

    • Kinase Tracer 236

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds serially diluted in DMSO

    • 384-well, low-volume, white plates

    • TR-FRET-capable plate reader

  • Procedure:

    • Prepare Reagents:

      • Prepare a 2X kinase/antibody mixture in Kinase Buffer A.

      • Prepare a 4X tracer solution in Kinase Buffer A.

      • Prepare 4X serial dilutions of the test compounds in Kinase Buffer A containing DMSO (to maintain a constant final DMSO concentration).

    • Assay Assembly:

      • Add 4 µL of the 4X test compound dilutions to the wells of a 384-well plate.

      • Add 8 µL of the 2X kinase/antibody mixture to each well.

      • Add 4 µL of the 4X tracer solution to each well.

    • Incubation:

      • Incubate the plate at room temperature for 1 hour, protected from light.

    • Data Acquisition:

      • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

    • Data Analysis:

      • Calculate the emission ratio (665 nm / 615 nm).

      • Plot the emission ratio against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of the synthesized compounds on a cancer cell line with known FGFR pathway activation.[5]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., a breast cancer cell line with FGFR1 amplification)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Test compounds serially diluted in culture medium

    • 96-well, flat-bottom, sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment:

      • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

      • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution to each well.

      • Incubate the plate for 4 hours at 37 °C.

    • Formazan Solubilization:

      • Carefully aspirate the medium.

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the percentage of viability against the logarithm of the compound concentration.

      • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

III. Data Presentation and Interpretation

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms.

Compound IDR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
1 H1900---[1]
4a 3,5-dimethoxyphenyl----[1]
4h 3,5-dimethoxyphenyl7925712[1][6]
4l 3,4,5-trimethoxyphenyl----[1]

Expert Interpretation: The data clearly demonstrates the importance of substitution on the 1H-pyrrolo[2,3-b]pyridine core for potent FGFR inhibition. The introduction of a 3,5-dimethoxyphenyl group in compound 4h leads to a significant increase in potency against FGFR1, 2, and 3 compared to the unsubstituted parent compound 1 .[1] This highlights a critical structure-activity relationship (SAR) where the substituted phenyl ring likely engages in favorable interactions within a hydrophobic pocket of the kinase domain. The lower potency against FGFR4 suggests a degree of selectivity among the FGFR isoforms.

IV. Visualizing Key Concepts

FGFR Signaling Pathway and Inhibition

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Dimerization & Autophosphorylation FGFR->Dimer Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimer->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding

Caption: Simplified FGFR signaling pathway and the mechanism of action of 1H-pyrrolo[2,3-b]pyridine inhibitors.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-amino-3-iodopyridine) Coupling Sonogashira Coupling Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Purification Purification & Characterization Cyclization->Purification Compound 1H-pyrrolo[2,3-b]pyridine Derivative Purification->Compound KinaseAssay In Vitro FGFR Kinase Assay (IC₅₀) Compound->KinaseAssay CellAssay Cell Proliferation Assay (GI₅₀) Compound->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound SAR->Lead

Sources

Application Note: A Modular Synthetic Approach to c-Met Kinase Inhibitors Utilizing the 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology. Its aberrant activation is a key driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[1][2][3] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has emerged as a privileged scaffold for potent kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP binding site.[4][5][6] This application note provides a detailed, field-proven synthetic protocol for the preparation of c-Met inhibitors, leveraging the versatile building block, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. We present a modular route involving sequential, regioselective palladium- and copper-catalyzed cross-coupling reactions, complete with detailed experimental procedures, mechanistic insights, and analytical characterization protocols.

Introduction: The Rationale for Targeting c-Met

The c-Met proto-oncogene encodes a receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[7] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development and tissue regeneration.[8][9] However, in a wide variety of human malignancies, this pathway becomes dysregulated through mechanisms such as receptor overexpression, gene amplification, or mutations.[1][3][7] This aberrant signaling activates a cascade of downstream pathways, including RAS/MAPK, PI3K/AKT, and STAT, which collectively drive a program of invasive cell growth.[1][7][10] Consequently, inhibiting the catalytic activity of c-Met is a primary strategy in modern oncology drug discovery.[8][9][11]

The this compound scaffold is an ideal starting material for building c-Met inhibitors. The differential reactivity of the halogen substituents—the C4-Brorine being more susceptible to oxidative addition in palladium catalysis than the C5-Chlorine—provides an excellent handle for regioselective functionalization, allowing for the controlled, stepwise construction of complex molecular architectures.[4][12]

The c-Met Signaling Pathway

The following diagram illustrates the central role of c-Met in activating downstream oncogenic signaling cascades upon binding its ligand, HGF.

cMet_Pathway cluster_outcome cMet c-Met Receptor Dimerization Dimerization & Autophosphorylation cMet->Dimerization HGF HGF (Ligand) HGF->cMet PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Invasion Invasion & Metastasis AKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion STAT->Proliferation

Caption: The HGF/c-Met signaling cascade.

Overall Synthetic Strategy

Our synthetic approach is designed for modularity, allowing researchers to readily synthesize a library of analogs for structure-activity relationship (SAR) studies. The workflow is divided into four main stages: (1) Protection of the reactive pyrrole N-H, (2) Regioselective C4-arylation via Suzuki-Miyaura coupling, (3) Deprotection, and (4) N1-arylation via Chan-Lam coupling.

Synthetic_Workflow Start 4-Bromo-5-chloro- 1H-pyrrolo[2,3-b]pyridine Step1 Step 1: Boc Protection Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: C4 Suzuki Coupling (with Ar¹-B(OH)₂) Intermediate1->Step2 Intermediate2 C4-Arylated Intermediate Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 Deprotected Core Step3->Intermediate3 Step4 Step 4: N1 Chan-Lam Coupling (with Ar²-B(OH)₂) Intermediate3->Step4 End Final c-Met Inhibitor Step4->End

Caption: Modular workflow for c-Met inhibitor synthesis.

Detailed Experimental Protocols

Materials & General Methods: All reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions should be conducted in oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are recommended where specified. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates and/or LC-MS.

Protocol 1: N-Boc Protection of the 7-Azaindole Core

Introduction: The pyrrole N-H proton of the 7-azaindole scaffold is acidic and can interfere with subsequent metal-catalyzed cross-coupling reactions by acting as a ligand or substrate. Protecting this position with a tert-butoxycarbonyl (Boc) group masks its reactivity and improves solubility in organic solvents. The Boc group is stable to the basic conditions of the upcoming Suzuki coupling but can be readily removed under acidic conditions.[13][14][15]

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes, e.g., 5% to 20%) to yield the N-Boc protected product as a white solid.

Scientist's Notes:

  • Causality: DMAP acts as a nucleophilic catalyst, activating the Boc₂O for a more efficient reaction with the weakly nucleophilic pyrrole nitrogen.

  • Validation: The success of the reaction can be confirmed by ¹H NMR, observing the appearance of a large singlet around 1.6 ppm corresponding to the nine protons of the Boc group, and by LC-MS, confirming the expected mass increase.

Protocol 2: Regioselective C4 Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[16][17] We leverage the higher reactivity of the C-Br bond over the C-Cl bond to selectively install an aryl or heteroaryl group (Ar¹) at the C4 position. This moiety often serves as a key hinge-binding element in the final inhibitor.

Procedure:

  • In a reaction vessel, combine the N-Boc protected intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (Ar¹-B(OH)₂, 1.5 eq), and a suitable base such as Cesium Carbonate (Cs₂CO₃, 3.0 eq).

  • Add the palladium catalyst, for example, Pd₂(dba)₃ (0.05 eq), and a phosphine ligand like Sphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-Dioxane and Water (e.g., 4:1 ratio, 0.1 M).

  • Heat the mixture to 90-100 °C and stir for 8-16 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Ethyl Acetate/Hexanes gradient) to obtain the C4-arylated product.

Scientist's Notes:

  • Causality: Buchwald-type ligands like Sphos are electron-rich and bulky, which promotes the rate-limiting oxidative addition step at the C-Br bond and facilitates the reductive elimination to form the desired product.[18] Degassing the solvent is critical to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.

  • Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis. ¹H NMR will show new signals corresponding to the protons of the newly introduced aryl group.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / SPhosEfficient for coupling with sterically hindered or electron-rich/poor partners.[18]
Base Cs₂CO₃ or K₃PO₄Strong, non-nucleophilic base required for the transmetalation step.[16]
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OPromotes solubility of both organic and inorganic reagents. Water is crucial for the catalytic cycle.
Temperature 90-110 °CProvides sufficient thermal energy to overcome activation barriers.
Protocol 3: N-Boc Deprotection

Introduction: With the core scaffold functionalized at C4, the Boc protecting group must be removed to unmask the pyrrole nitrogen for the final N-arylation step. This is typically achieved under strong acidic conditions.

Procedure:

  • Dissolve the C4-arylated intermediate from Protocol 2 (1.0 eq) in Dichloromethane (DCM, 0.2 M).

  • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Once complete, carefully neutralize the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which is often used in the next step without further purification.

Scientist's Notes:

  • Causality: The tert-butyl carbocation formed during cleavage is scavenged by the TFA counterion, driving the reaction to completion.[15][19]

  • Validation: ¹H NMR will show the disappearance of the Boc singlet at ~1.6 ppm. LC-MS will confirm the expected decrease in molecular weight.

Protocol 4: N1-Arylation via Chan-Lam Coupling

Introduction: The final step involves creating a C-N bond at the pyrrole nitrogen. The Chan-Lam coupling is a copper-catalyzed reaction that couples amines with boronic acids and is an effective alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions.[20][21] The N1-aryl group (Ar²) often provides additional interactions and vectors for optimizing pharmacokinetic properties.

Procedure:

  • To a reaction vial, add the deprotected core from Protocol 3 (1.0 eq), the desired arylboronic acid (Ar²-B(OH)₂, 2.0 eq), Copper(II) Acetate (Cu(OAc)₂, 1.5 eq), and a base such as Triethylamine (Et₃N, 3.0 eq) or Pyridine.

  • Add an anhydrous solvent, such as Dichloromethane (DCM) or Toluene (0.1 M).

  • Stir the reaction mixture, open to the air (or under an oxygen balloon), at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the mixture with DCM and filter through Celite to remove copper salts.

  • Wash the filtrate with saturated aqueous Ammonium Chloride, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the target c-Met inhibitor.

Scientist's Notes:

  • Causality: The reaction is believed to proceed through a Cu(II) intermediate. The presence of an oxidant (often air/O₂) is crucial to maintain the active catalytic species.[22] The base acts as both a proton scavenger and a ligand for the copper center.

  • Validation: The final structure and purity should be rigorously confirmed by a suite of analytical techniques as described in the next section.

Analytical Characterization & Quality Control

Ensuring the identity, structure, and purity of the final compound is paramount. A combination of spectroscopic and chromatographic methods must be employed.[23][]

TechniquePurposeExpected Data Example (Hypothetical Product)
¹H NMR Structural elucidation and confirmation of proton environments.δ 11.5-12.5 (s, 1H, N-H of pyrrole if not N-arylated), 7.0-9.0 (m, Ar-H)
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all unique carbon atoms in the structure.
HRMS (ESI+) Provides a highly accurate mass for elemental composition confirmation.Calculated for C₂₀H₁₃ClFN₅ [M+H]⁺: 390.0862; Found: 390.0865
HPLC Determination of purity by separating the main compound from impurities.Purity >95% by peak area at a specific wavelength (e.g., 254 nm).
Protocol 4.1: Purity Assessment by HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient, for example, from 10% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: Prepare a ~1 mg/mL solution of the final compound in a suitable solvent (e.g., DMSO or Acetonitrile). Inject 5-10 µL. Purity is determined by the relative area of the main product peak.

Conclusion

This application note details a robust and modular synthetic route for the preparation of c-Met inhibitors starting from this compound. The protocols for Boc protection, regioselective Suzuki coupling, and subsequent N-arylation provide researchers with a reliable workflow to generate diverse analogs for biological evaluation. The emphasis on the rationale behind experimental choices and rigorous analytical validation ensures the synthesis of high-quality compounds for advancing cancer drug discovery programs.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
  • Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer.
  • AbbVie Inc. (n.d.). c-MET. AbbVie Science. [Link]
  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer.
  • Salgia, R. (2017).
  • Various Authors. (2018). Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). Bentham Science. [Link]
  • Cui, J. (2019). Recent Progress in the Development of Small Molecule c-Met Inhibitors.
  • D'Angelo, N. D., et al. (2008). Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 51(18), 5766–5779. [Link]
  • Roskoski, R. Jr. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link]
  • Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
  • D'Angelo, N. D., et al. (2008). Design, synthesis, and biological evaluation of potent c-Met inhibitors. Princeton University. [Link]
  • Tilocca, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14197–14249. [Link]
  • Various Authors. (2022). Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. MDPI. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Attwood, M. M., et al. (2021). Evolution of Small Molecule Kinase Drugs.
  • Various Authors. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
  • Various Authors. (2018).
  • Various Authors. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Kumar, A., et al. (2016). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Organic Chemistry Portal (n.d.). Azaindole synthesis. [Link]
  • Cui, J. J., et al. (2007). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 50(7), 1599–1613. [Link]
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
  • Various Authors. (2017). Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors.
  • Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
  • Various Authors. (2022).
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
  • Various Authors. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold.
  • Various Authors. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate.
  • Various Authors. (2022). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 69(Pt 3), o381. [Link]
  • Katritzky, A. R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry. Academic Press.
  • Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32898-32910. [Link]
  • Various Authors. (2022).
  • Various Authors. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
  • Various Authors. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
  • Organic Chemistry Portal (n.d.).
  • Various Authors. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

Sources

Application Notes: The Strategic Use of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine as a pivotal intermediate in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. We will explore the biochemical rationale for targeting FAK in oncology, elucidate the synthetic advantages conferred by the unique di-halogenated pyrrolo[2,3-b]pyridine scaffold, and provide a robust, step-by-step protocol for its utilization in a key carbon-carbon bond-forming reaction.

Introduction: Focal Adhesion Kinase as a Critical Oncogenic Node

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that has been identified as a crucial mediator in the signaling pathways that drive cancer progression. Its overexpression and hyperactivation are common in a wide range of human cancers, where it functions as a central hub integrating signals from integrins and growth factor receptors. This integration controls a host of cellular processes fundamental to malignancy, including cell proliferation, survival (resistance to anoikis), migration, and invasion.

The activation of FAK is initiated by stimuli at the cell surface, leading to its autophosphorylation at the Y397 residue. This event creates a docking site for Src family kinases, resulting in the formation of a FAK/Src signaling complex that phosphorylates numerous downstream targets, thereby promoting tumorigenesis. Given its central role, targeting FAK with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) Integrins Integrins FAK FAK Integrins->FAK Activation FAK_active FAK_active FAK->FAK_active Autophosphorylation Src Src FAK_active->Src Recruitment FAK_Src FAK_Src FAK_active->FAK_Src Src->FAK_Src PI3K_Akt PI3K_Akt FAK_Src->PI3K_Akt MAPK_ERK MAPK_ERK FAK_Src->MAPK_ERK Migration Migration FAK_Src->Migration Angiogenesis Angiogenesis FAK_Src->Angiogenesis Proliferation Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation

The Pyrrolo[2,3-b]pyridine Scaffold in FAK Inhibitor Design

A significant number of potent and selective FAK inhibitors, including the clinical candidate Defactinib (VS-6063), are built upon the 7-azaindole, or pyrrolo[2,3-b]pyridine, core structure. This scaffold serves as an excellent bioisostere for the hinge-binding region of the ATP pocket in the FAK kinase domain. The strategic functionalization of this core is critical for achieving high potency and desirable pharmacokinetic properties.

This compound has emerged as a particularly valuable starting material for this purpose. The differential reactivity of the bromine and chlorine substituents allows for selective, sequential chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This enables the controlled and directional construction of complex molecular architectures required for potent FAK inhibition.

Properties of this compound

A thorough understanding of the physical and chemical properties of this key intermediate is essential for its successful application in synthesis.

PropertyValueReference
IUPAC Name This compound
CAS Number 916176-52-8
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Monoisotopic Mass 229.92464 Da
Appearance Off-white to light yellow solidN/A
Safety and Handling

As with any halogenated heterocyclic compound, appropriate safety measures must be strictly followed.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Protocol: Suzuki-Miyaura Cross-Coupling for C4-Arylation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds. In the context of this compound, it can be used to selectively functionalize the C4 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions. This protocol provides a general method for the coupling of an arylboronic acid at the C4 position.

Suzuki_Workflow cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification StartMat 4-Bromo-5-chloro-1H- pyrrolo[2,3-b]pyridine Combine Combine Reagents in Reaction Vessel StartMat->Combine BoronicAcid Arylboronic Acid (1.2 equiv) BoronicAcid->Combine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Combine Base Base (e.g., K₂CO₃) Base->Combine Solvent Degassed Solvent (e.g., Dioxane/H₂O) Inert Evacuate & Backfill with Inert Gas (3x) Combine->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent Heat Heat with Stirring (e.g., 80-100 °C) AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product 4-Aryl-5-chloro-1H- pyrrolo[2,3-b]pyridine Purify->Product

Principle of the Reaction

The reaction proceeds via a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrrolopyridine, which is more reactive than the C-Cl bond, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere. This is crucial as the active Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (typically a 0.1 M concentration with respect to the starting halide).

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient eluent system such as hexane/ethyl acetate.

  • Characterization: The structure and purity of the final product, 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Disappearance of the C4-proton signal of the starting material. Appearance of new aromatic proton signals corresponding to the coupled aryl group. The pyrrole N-H and other azaindole protons will remain, possibly with slight shifts.
¹³C NMR Appearance of new carbon signals for the coupled aryl group. Significant shifts in the signals for C4 and adjacent carbons of the pyrrolopyridine core.
Mass Spectrometry (ESI-MS) The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the C-C coupled product. The characteristic isotopic pattern for a single chlorine atom should be observable.

Conclusion

This compound is a highly strategic and versatile building block for the synthesis of FAK inhibitors based on the 7-azaindole scaffold. Its di-halogenated nature permits selective functionalization, with the protocol provided herein demonstrating a reliable method for C4-arylation via Suzuki-Miyaura coupling. This foundational step paves the way for subsequent modifications at other positions (e.g., the C5-chloro or N1 positions) to complete the synthesis of complex and potent FAK inhibitors for oncological research and development.

References

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Application Note: Strategic Derivatization of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which is a bioisostere of indole, features a unique arrangement of hydrogen bond donors and acceptors, making it a cornerstone for numerous biologically active compounds, particularly kinase inhibitors.[1][2] The strategic functionalization of this core is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly versatile starting material: 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine . The presence of two distinct halogen atoms at the C4 and C5 positions of the pyridine ring offers a powerful platform for sequential and site-selective derivatization. This differential reactivity is the key to systematically building a library of analogues for comprehensive Structure-Activity Relationship (SAR) studies. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can independently introduce a wide array of chemical moieties, allowing for a granular exploration of the chemical space around the core scaffold.

The Logic of Sequential Functionalization for SAR Exploration

The primary goal of SAR studies is to understand how specific chemical modifications to a lead compound affect its biological activity. The 4-bromo-5-chloro-7-azaindole scaffold is an ideal starting point due to the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive and susceptible to oxidative addition than the more stable carbon-chlorine bond. This allows for a predictable, stepwise synthetic strategy:

  • Initial Derivatization at C4: A first cross-coupling reaction (e.g., Suzuki, Sonogashira) can be performed selectively at the more reactive C4-bromo position under carefully controlled conditions.

  • Secondary Derivatization at C5: The resulting 4-substituted-5-chloro-7-azaindole intermediate can then be subjected to a second, often more forcing, cross-coupling reaction (e.g., Buchwald-Hartwig amination) to modify the C5 position.

This sequential approach enables the creation of a matrix of compounds where substituents at C4 and C5 are varied independently, providing deep and clear insights into the SAR.

Caption: Key derivatization vectors on the this compound scaffold.

Core Protocols for Derivatization

The following protocols provide detailed methodologies for key palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is critical for success, especially with nitrogen-containing heterocycles which can act as catalyst poisons.[1] Modern systems using bulky, electron-rich phosphine ligands and pre-formed palladium precatalysts are often highly effective.[3]

Protocol 1: Selective Suzuki-Miyaura C-C Coupling at the C4-Position

Principle: This reaction forms a carbon-carbon bond by coupling the C4-bromo position with an aryl or heteroaryl boronic acid (or ester). This is a robust method for introducing diverse aromatic systems.[1][4]

Expertise & Experience: The selection of a catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-catalyst like XPhos Pd G2 is often crucial for achieving high yields with heteroaryl halides.[1] The base, typically K₃PO₄ or Cs₂CO₃, is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[1]

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol% Pd)

  • Phosphine Ligand (e.g., XPhos, 4-10 mol%) OR a precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Schlenk flask or microwave vial

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (or the precatalyst) under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness (Self-Validation & Troubleshooting):

  • Low Yield: Increase reaction temperature, screen alternative ligands (e.g., SPhos), or change the base. Ensure the boronic acid is of high quality, as decomposition can lead to homocoupling.[1]

  • Dehalogenation (Loss of Br): This can occur if the reaction is run for too long or at too high a temperature. Reduce reaction time and monitor carefully.

  • Starting Material Remains: The catalyst may be deactivated. Ensure all reagents and solvents are anhydrous and properly degassed. A slight increase in catalyst loading may be necessary.[1]

Protocol 2: Buchwald-Hartwig C-N Coupling at the C5-Position

Principle: This reaction forms a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C5-chloro position of a 4-substituted intermediate. This is a foundational reaction in medicinal chemistry for installing key pharmacophoric groups.[3][5]

Expertise & Experience: The Buchwald-Hartwig amination is highly dependent on the ligand.[6] For challenging substrates like 5-chloro-7-azaindoles, specialized ligands (e.g., RuPhos, BrettPhos) and strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) are required to achieve efficient coupling. The unprotected N-H of the pyrrole ring can sometimes interfere, but modern catalyst systems often show high selectivity for the aryl halide.[3]

Materials & Reagents:

  • 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1) (1.0 eq)

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Methodology:

  • Inside a glovebox: Add the 4-aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine, palladium precatalyst, and base to a Schlenk flask or microwave vial.

  • Add the degassed solvent, followed by the amine.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring. Temperatures can range from 80 °C to 130 °C depending on the reactivity of the amine and the chloro-substituent.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Trustworthiness (Self-Validation & Troubleshooting):

  • No Reaction: The C-Cl bond is less reactive. Higher temperatures or a more active catalyst system (different ligand/precatalyst) may be needed. Ensure the base is fresh and anhydrous.

  • Side Reactions: If the amine has other reactive functional groups, protection may be necessary. The pyrrole N-H can sometimes be deprotonated by the strong base, affecting solubility and reactivity.

  • Hydrodechlorination: If a reductant is present (e.g., from amine decomposition), the starting material may be reduced. Ensure high-purity reagents.

Data Summary for SAR Derivatization

The following table summarizes the key transformations for building a diverse chemical library from the 4-bromo-5-chloro-7-azaindole scaffold.

PositionReaction TypeReagents & Catalyst SystemIntroduced MoietyRationale for SAR
C4 Suzuki-Miyaura Ar-B(OH)₂, Pd₂(dba)₃/XPhos, K₃PO₄Aryl, HeteroarylExplore hydrophobic pockets, introduce H-bond acceptors/donors.
C4 Sonogashira Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl SubstituentsIntroduce rigid linkers, access further functionalization.[7]
C4 Heck Coupling Alkene, Pd(OAc)₂, PPh₃, Et₃NAlkenyl SubstituentsIntroduce flexible linkers and Michael acceptors.
C5 Buchwald-Hartwig R¹R²NH, RuPhos Pd G3, NaOtBuPrimary/Secondary AminesIntroduce key H-bond interactions, modulate solubility and basicity.[8]
C5 Suzuki-Miyaura Ar-B(OH)₂, PdCl₂(dppf), Cs₂CO₃Aryl, HeteroarylRequires more forcing conditions than C4; explore bi-aryl systems.
N1 N-Alkylation Alkyl Halide, NaH, DMFAlkyl GroupsBlock H-bond donor, modulate lipophilicity, explore steric effects.

Strategic Workflow for Library Synthesis

The power of the di-halogenated scaffold lies in the ability to perform sequential reactions. A typical workflow to maximize molecular diversity is outlined below.

Sequential_Workflow start Start: 4-bromo-5-chloro- 1H-pyrrolo[2,3-b]pyridine step1 Step 1: C4 Derivatization (e.g., Suzuki Coupling) Conditions: Pd₂(dba)₃/SPhos, K₂CO₃, 80°C start->step1 intermediate Intermediate: 4-Aryl-5-chloro- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Step 2: C5 Derivatization (e.g., Buchwald-Hartwig Amination) Conditions: RuPhos Pd G3, NaOtBu, 110°C intermediate->step2 final Final Product: 4-Aryl-5-Amino- 1H-pyrrolo[2,3-b]pyridine (for SAR testing) step2->final

Caption: A typical sequential workflow for the synthesis of a diverse compound library.

This logical, step-wise approach allows for the efficient generation of novel chemical entities where the impact of substitutions at both the C4 and C5 positions can be systematically evaluated, accelerating the drug discovery process.

References

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  • Surasani, R., & Daugulis, O. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(15), 3424–3427.
  • Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Surasani, R., & Daugulis, O. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic letters, 12(15), 3424–3427.
  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2012).
  • RSC Publishing. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water.
  • Nielsen, S. F., Nielsen, C. F., Diness, F., & Begtrup, M. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(11), 1493.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • ResearchGate. (2014, August). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • National Institutes of Health. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

Sources

Application Note & Experimental Protocol: Strategic N-Protection of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a critical scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The acidic proton on the pyrrole nitrogen (N-1) often interferes with subsequent synthetic transformations, such as cross-coupling reactions, necessitating a robust protection strategy. This application note provides a detailed guide for the N-protection of this specific heterocyclic system, targeting researchers, medicinal chemists, and process development scientists. We present a comparative analysis of three commonly employed protecting groups: Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and tert-Butoxycarbonyl (Boc). This guide explains the causality behind experimental choices and provides detailed, step-by-step protocols for each protection strategy, enabling rational selection and successful implementation in a laboratory setting.

Introduction: The Imperative of N-Protection

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, offering unique hydrogen bonding capabilities and electronic properties that are advantageous in drug design. However, the N-H proton of the pyrrole moiety is acidic and can be deprotonated under basic conditions typically used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This can lead to catalyst inhibition, side reactions, and low yields. Furthermore, the unprotected N-H can participate in undesired side reactions during electrophilic additions or oxidations. Therefore, the strategic application of a protecting group to the pyrrole nitrogen is a crucial first step in the synthetic elaboration of the this compound scaffold. The choice of protecting group is dictated by its stability to downstream reaction conditions and the ease of its eventual removal.

Choosing the Right Armor: A Comparative Overview of Protecting Groups

The selection of an appropriate N-protecting group is a critical decision that impacts the entire synthetic route. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule. Here, we evaluate three of the most effective protecting groups for the 7-azaindole core.

Protecting GroupKey AdvantagesKey Considerations
Tosyl (Ts) Highly crystalline derivatives, stable to strong bases and many cross-coupling conditions.Requires harsh conditions for deprotection (e.g., strong acid or reducing agents).
SEM Stable to a wide range of nucleophilic and basic conditions. Removable under acidic or fluoride-mediated conditions.Deprotection under acidic conditions can be challenging and may lead to side products.[1][2]
Boc Easily removed under mild acidic conditions (e.g., TFA).Labile to strong acids and some Lewis acids. May not be suitable for all subsequent reaction conditions.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for all reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: N-Tosyl (Ts) Protection

The tosyl group is a robust protecting group, ideal for multi-step syntheses involving harsh reaction conditions. Its electron-withdrawing nature also modulates the reactivity of the heterocyclic core.

Workflow for N-Tosyl Protection

A Dissolve this compound in anhydrous DMF B Cool to 0 °C A->B C Add NaH (60% dispersion in mineral oil) B->C D Stir for 30 min at 0 °C C->D E Add p-toluenesulfonyl chloride (TsCl) D->E F Warm to room temperature and stir for 18 h E->F G Quench with ice-water F->G H Extract with EtOAc G->H I Purify by column chromatography H->I

Caption: Step-wise workflow for the N-tosylation of this compound.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated product.[1]

Protocol 2: N-SEM Protection

The SEM group offers broad stability and can be removed under conditions orthogonal to many other protecting groups, making it a versatile choice.

Workflow for N-SEM Protection

A Dissolve this compound in anhydrous THF B Cool to 0 °C A->B C Add NaH (60% dispersion in mineral oil) B->C D Stir for 30 min at 0 °C C->D E Add SEM-Cl D->E F Warm to room temperature and stir for 12 h E->F G Quench with saturated aq. NH4Cl F->G H Extract with EtOAc G->H I Purify by column chromatography H->I

Caption: Step-wise workflow for the N-SEM protection of this compound.

Detailed Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-SEM protected 7-azaindole.

Note on SEM Deprotection: Acidic deprotection with trifluoroacetic acid (TFA) can lead to the formation of an undesired eight-membered ring side product due to the release of formaldehyde.[1][2] Fluoride-mediated deprotection using tetrabutylammonium fluoride (TBAF) is a milder alternative.[3]

Protocol 3: N-Boc Protection

The Boc group is favored for its ease of removal under mild acidic conditions, which is compatible with a wide range of sensitive functional groups.

Workflow for N-Boc Protection

A Dissolve this compound in anhydrous THF B Add di-tert-butyl dicarbonate (Boc)2O A->B C Add 4-dimethylaminopyridine (DMAP) B->C D Stir at room temperature for 16 h C->D E Concentrate in vacuo D->E F Purify by column chromatography E->F

Caption: Step-wise workflow for the N-Boc protection of this compound.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected product.

Conclusion

The successful synthesis of complex derivatives of this compound is highly dependent on the judicious choice and implementation of an N-protection strategy. This application note provides detailed, field-proven protocols for the installation of three of the most common and effective protecting groups: tosyl, SEM, and Boc. By understanding the relative advantages and disadvantages of each group, researchers can select the most appropriate strategy for their specific synthetic route, thereby streamlining the drug discovery and development process.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

Sources

Application Notes and Protocols for 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the procurement and application of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-5-chloro-7-azaindole). This versatile heterocyclic building block is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, most notably as a scaffold for potent protein kinase inhibitors. These application notes detail best practices for supplier selection, quality assessment, and provide robust, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry.[1] Its resemblance to the purine core allows it to function as a hinge-binding motif in numerous protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[2] The specific substitution pattern of this compound offers two distinct and orthogonally reactive sites. The bromine at the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine at the C5 position, enabling selective and sequential functionalization. This intrinsic reactivity profile makes it a highly valuable starting material for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

A prime example of the utility of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors.[4][5] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune disorders and cancers.[6] Consequently, the development of small molecule inhibitors targeting JAK family kinases is an area of intense research, with several approved drugs and numerous clinical candidates featuring the 7-azaindole core.

PART 1: Supplier Selection and Quality Control

Procuring high-quality starting materials is a foundational element of reproducible and successful research. The quality of this compound can significantly impact the efficiency and outcome of subsequent synthetic steps.

Reputable Suppliers

A number of chemical suppliers specialize in providing building blocks for research and development. Based on publicly available information, the following companies are recognized suppliers of this compound (CAS No. 916176-52-8):

  • Parchem[7]

  • AChemBlock[8]

  • Abovchem[9]

  • Capot Chemical[10]

  • Alachem Co., Ltd.[11]

  • Chemcia Scientific, LLC[12]

When selecting a supplier, it is crucial to request and review all available documentation to ensure the material meets the specific requirements of your research.

Quality Specifications and Data Interpretation

The purity of the starting material is paramount. Below is a comparative summary of typical quality specifications offered by various suppliers.

Parameter Typical Specification Analytical Method Significance in Downstream Synthesis
Purity ≥95% - ≥98%HPLC, GCHigh purity minimizes the introduction of side-reactants and simplifies purification of subsequent products.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the correct molecular structure, preventing the use of incorrect isomers or related impurities.
Appearance White to off-white or light yellow solidVisual InspectionDeviations may indicate the presence of impurities or degradation.
Solubility Soluble in DMSO, DMF, MethanolEmpirical TestingImportant for selecting appropriate reaction and purification solvents.

Expert Insight: While a purity of ≥98% is often desirable, a purity of ≥95% can be acceptable for initial exploratory work, provided that the identities of the major impurities are known and are not expected to interfere with the planned chemistry. Always request a lot-specific Certificate of Analysis (CoA) to verify the purity and identity of the material before use.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Safety Precautions: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

PART 2: Application in Kinase Inhibitor Synthesis

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds allows for a modular synthetic approach.

G cluster_0 Synthetic Pathway for Kinase Inhibitors Start This compound Step1 Suzuki-Miyaura Coupling (at C4-Br) Start->Step1 Arylboronic Acid, Pd Catalyst, Base Intermediate 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (at C5-Cl) Intermediate->Step2 Amine, Pd Catalyst, Base Final Kinase Inhibitor Scaffold Step2->Final

Caption: Synthetic workflow for kinase inhibitors.

Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. Due to the higher reactivity of the C-Br bond over the C-Cl bond, this reaction can be performed selectively at the C4 position.[14]

Rationale: The choice of a suitable palladium catalyst and ligand is critical for achieving high yields and selectivity. A catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is often effective. The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture is typically used to facilitate the dissolution of the base and the boronic acid salt.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.1 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 or 5:1 mixture), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if using a two-component system).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination at the C5-Position

Following the Suzuki coupling, the remaining chloro-substituent at the C5 position can be displaced with a variety of amines using a Buchwald-Hartwig amination.

Rationale: This reaction requires a palladium catalyst with a bulky, electron-rich phosphine ligand to facilitate the challenging C-N bond formation with the less reactive aryl chloride. Ligands such as XPhos, RuPhos, or BrettPhos are commonly employed. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[15][16]

Materials:

  • 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine (from step 2.1) (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08-0.2 equiv)

  • Sodium tert-butoxide (NaOtBu) or LiHMDS (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.

  • Add the 4-Aryl-5-chloro-1H-pyrrolo[2,3-b]pyridine and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G Reactants This compound Arylboronic Acid Amine Catalysis Palladium Catalyst Phosphine Ligand Base Reactants->Catalysis Conditions Solvent (e.g., Dioxane, Toluene) Inert Atmosphere (Ar/N₂) Heat (80-110°C) Catalysis->Conditions Process Reaction Monitoring (TLC/LC-MS) Workup & Extraction Purification (Chromatography) Conditions->Process Product Substituted Kinase Inhibitor Scaffold Process->Product

Caption: Key components of a typical cross-coupling reaction.

Conclusion

This compound is a strategically important building block for the synthesis of kinase inhibitors and other complex bioactive molecules. Its procurement requires careful consideration of supplier reputation and stringent quality control. The orthogonal reactivity of its two halogen substituents allows for selective and sequential functionalization via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for the successful application of this versatile intermediate in drug discovery and development programs. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

  • Title: Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: 916176-52-8 | 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine - Alachem Co., Ltd. Source: Alachem Co., Ltd. URL:[Link]
  • Title: Specifications of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine - Capot Chemical Source: Capot Chemical URL:[Link]
  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - PubMed Central URL:[Link]
  • Title: NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Source: Bulletin of the Chemical Society of Ethiopia URL:[Link]
  • Title: Janus Kinase 2 Inhibitors.
  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Public
  • Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry - ACS Public
  • Title: A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors Source: PubMed URL:[Link]
  • Title: Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF Source: Scribd URL:[Link]
  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed URL:[Link]
  • Title: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Source: PMC - NIH URL:[Link]
  • Title: Microreactor technology to buchwald-hartwig amination Source: Google Patents URL
  • Title: this compound Source: PubChemLite URL:[Link]
  • Title: 4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-Information Source: Chemcia Scientific, LLC. URL:[Link]
  • Title: Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)
  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC - NIH URL:[Link]
  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF Source: ResearchG
  • Title: 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic)
  • Title: Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)
  • Title: Suzuki cross-coupling reactions of 4,7-dibromo[4][9][11]selenadiazolo[3,4-c]pyridine – a path to new solar cell components Source: ResearchG
  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )
  • Title: 4-Bromo-5- (2-chloro-benzoylamino)
  • Title: MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine Source: Capot Chemical URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to achieve higher yields, purity, and reproducibility.

Introduction to the Challenge

The this compound, a 7-azaindole derivative, is a valuable scaffold in medicinal chemistry. However, its dihalogenated and electron-deficient nature, coupled with the presence of an acidic N-H proton and a Lewis basic pyridine nitrogen, presents a unique set of challenges for selective Suzuki-Miyaura cross-coupling. Issues such as catalyst deactivation, low yields, and competing side reactions like dehalogenation are common hurdles. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially in the Suzuki coupling of this compound?

A1: The C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 5-position in a palladium-catalyzed Suzuki coupling. The reactivity of halogens in the oxidative addition step, which is often the rate-determining step, generally follows the trend I > Br > Cl > F.[1][2] This difference in reactivity is attributed to the bond dissociation energies (C-Cl > C-Br), allowing for selective coupling at the C4 position while leaving the C5-chloro substituent intact for potential subsequent transformations.

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

A2: For a robust starting point, we recommend a catalyst system known for its high activity with heteroaryl chlorides and bromides. A combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biaryl phosphine ligand such as SPhos or XPhos is highly effective.[3] A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good choice to facilitate transmetalation without promoting excessive side reactions.[4] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.

Q3: How does the N-H group on the pyrrole ring affect the reaction? Should it be protected?

A3: The acidic N-H proton of the pyrrolo[2,3-b]pyridine core can be deprotonated by the base used in the reaction. This can have several effects. The resulting anionic species can alter the electronic properties of the ring, potentially influencing the rate of oxidative addition. More critically, the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][4]

Whether to protect the N-H group is a critical decision:

  • Unprotected: For many modern catalyst systems, protection is not necessary, and direct coupling on the N-H free substrate is successful, which is more atom-economical.[4]

  • Protected: If you encounter issues with low conversion or catalyst deactivation, protecting the nitrogen (e.g., as a BOC, SEM, or PMB derivative) can be beneficial. Protection can prevent catalyst inhibition and in some cases, suppress dehalogenation side reactions.[1][5]

Q4: Can microwave heating be used to accelerate the reaction?

A4: Yes, microwave irradiation is an excellent technique to accelerate Suzuki coupling reactions, often leading to significantly reduced reaction times and potentially improved yields.[2][6] For substrates like 7-azaindoles, microwave heating can help overcome the activation energy barriers associated with catalyst activation and oxidative addition. Typical conditions might involve heating at 100-140 °C for 15-60 minutes.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

  • Cause: Inefficient Catalyst Activation or Deactivation. The palladium(II) precatalyst may not be efficiently reduced to the active Pd(0) species, or the active catalyst may be deactivated by coordination with the nitrogen atoms of the substrate or product.[2]

    • Solution 1: Choice of Catalyst/Ligand. Switch to a more robust, electron-rich, and sterically hindered ligand like SPhos, XPhos, or a Buchwald biaryl phosphine ligand.[7] Consider using advanced generation precatalysts (e.g., XPhos Pd G2 or G3) which are designed for rapid generation of the active Pd(0) species.[2]

    • Solution 2: N-H Protection. As mentioned in the FAQ, protecting the pyrrole nitrogen can prevent catalyst poisoning.

    • Solution 3: Degassing. Ensure the reaction mixture is thoroughly deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Perform freeze-pump-thaw cycles or bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period.[8]

  • Cause: Ineffective Base. The chosen base may be too weak to promote the formation of the reactive boronate species required for transmetalation.[9]

    • Solution: Switch to a stronger base. The general trend for effectiveness is often Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. However, stronger bases can sometimes promote side reactions, so optimization is key.

  • Cause: Poor Solubility. The reactants may not be fully dissolved in the chosen solvent system, limiting reaction rates.

    • Solution: Experiment with different solvent systems. Toluene, 1,4-dioxane, or DME, often with a small amount of water, are good starting points.[10][11] For poorly soluble substrates, a more polar aprotic solvent like DMF or NMP could be considered, but be aware they can sometimes lead to side reactions at high temperatures.

Issue 2: Significant Dehalogenation of the Starting Material

Problem: You observe the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine as a major byproduct.

Mechanism & Solutions

  • Mechanism: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can arise from reactions with the base, solvent (especially alcohols), or trace water.[1][12] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[1][2]

  • Solutions:

    • Solution 1: Use a Non-Hydroxide Generating Base. Switch from carbonates to a base like potassium phosphate (K₃PO₄).

    • Solution 2: Ligand Choice. Use a bulky, electron-rich ligand that promotes the desired reductive elimination of the cross-coupled product over the dehalogenation pathway. Ligands like SPhos are often effective in minimizing dehalogenation.[1]

    • Solution 3: Anhydrous Conditions. While many Suzuki reactions tolerate water, if dehalogenation is severe, using anhydrous solvents and reagents can help minimize the formation of Pd-H species.

    • Solution 4: Boronic Acid Quality. Use a high-purity boronic acid or ester. A slow transmetalation step due to impure or decomposed boronic acid can allow more time for competing side reactions like dehalogenation to occur.[1]

Issue 3: Homo-coupling of the Boronic Acid

Problem: You observe the formation of a biaryl product derived from the boronic acid coupling with itself.

Mechanism & Solutions

  • Mechanism: Homo-coupling is often promoted by the presence of oxygen and can be catalyzed by palladium species. It can also occur if the transmetalation step is slow, allowing for alternative reaction pathways for the boronic acid.

  • Solutions:

    • Solution 1: Rigorous Degassing. Meticulously remove oxygen from the reaction mixture.

    • Solution 2: Control Stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Using a large excess can drive homo-coupling.

    • Solution 3: Lower Reaction Temperature. If the desired reaction proceeds at a lower temperature, reducing the heat can sometimes disfavor the homo-coupling side reaction.

Data Presentation: Condition Screening

The following table summarizes a hypothetical screening of conditions for the coupling of this compound with phenylboronic acid, illustrating how different parameters can affect the outcome.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100124515
2Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O100126010
3Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O100892<2
4XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O80495<1
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane1006885

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is Catalyst/Ligand System Optimal? Start->Check_Catalyst Check_Base Is Base Strong Enough? Check_Catalyst->Check_Base Yes Use_Precatalyst Use Precatalyst (e.g., XPhos Pd G2) or Bulky Ligand (SPhos) Check_Catalyst->Use_Precatalyst No Check_Dehalogenation Is Dehalogenation a Major Byproduct? Check_Base->Check_Dehalogenation Yes Use_Stronger_Base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Use_Stronger_Base No Protect_NH Protect Pyrrole N-H Check_Dehalogenation->Protect_NH No Change_Ligand_Base Change Ligand (SPhos) Use K₃PO₄ Check_Dehalogenation->Change_Ligand_Base Yes Use_Precatalyst->Check_Base Success Reaction Optimized Protect_NH->Success Use_Stronger_Base->Check_Dehalogenation Anhydrous Use Anhydrous Conditions Change_Ligand_Base->Anhydrous Anhydrous->Success

Sources

Technical Support Center: Improving Yields in Cross-Coupling Reactions of Di-halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and materials chemistry who face the unique challenges posed by di-halogenated heterocyclic substrates. These molecules are invaluable building blocks, but their dual reactive sites often lead to complex product mixtures, low yields, and frustrating optimization cycles. This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the underlying principles that govern success in these demanding reactions. We will address common failure modes not as insurmountable problems, but as predictable outcomes that can be controlled through a rational understanding of the reaction mechanism and careful selection of reaction parameters.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the cross-coupling of di-halogenated heterocycles.

Q1: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-coupled product?

A1: This is the most prevalent issue. Achieving mono-selectivity is a kinetic challenge that hinges on preventing the palladium catalyst from reacting a second time with the mono-substituted product it has just formed. The selectivity for mono- versus di-functionalization is determined by the competition between the rate of the catalyst dissociating from the mono-coupled product versus the rate of it remaining bound and initiating a second oxidative addition.[1][2]

Several factors are critical:

  • Ligand Choice: Less bulky ligands, such as triphenylphosphine (PPh₃), often favor the formation of mononuclear palladium species that are more likely to dissociate from the product after the first coupling.[3][4] Conversely, very bulky phosphine ligands (e.g., P(tBu)₃, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr and SIPr tend to promote a "ring-walking" mechanism where the catalyst remains associated with the product, leading to higher levels of di-substitution.[1][2]

  • Solvent Effects: The solvent can play a crucial role in displacing the catalyst from the mono-coupled product. Coordinating solvents can act as a ligand to displace the Pd(0) complex. However, the effect is complex; in some systems, polar, oxygen-containing solvents like THF can paradoxically lead to more diarylation with dichloroarenes, while aromatic or chlorinated solvents give more mono-arylation.[5]

  • Halide Byproduct: The halide byproduct generated during the reaction (e.g., KBr from a bromo-substrate) can influence selectivity. Bromide anions are more effective than chloride at displacing the Pd(0) catalyst from the product π-system, which can paradoxically make dibromoarenes less prone to diarylation than dichloroarenes in certain solvents.[5][6]

Q2: How can I control regioselectivity, for example, achieving coupling at C4 instead of the more reactive C2 position in a 2,4-dihalopyridine?

A2: This involves overriding the substrate's intrinsic electronic bias. In most N-heterocycles, the position alpha to the nitrogen (e.g., C2 in pyridine) is electronically activated and more susceptible to oxidative addition.[4][7] Achieving "atypical" selectivity at a less reactive position like C4 is a significant challenge but can be accomplished by fundamentally altering the nature of the active catalyst.

  • Catalyst Speciation: The key is often to move away from traditional mononuclear catalysts. It has been shown that using a low ligand-to-palladium ratio (e.g., ≤2:1 PPh₃:Pd) can favor the formation of multinuclear palladium clusters (e.g., Pd₃).[3][4][7] These cluster species can exhibit inverted selectivity, favoring the C4 position in 2,4-dibromopyridine.[3][4]

  • Bulky NHC Ligands: For challenging substrates like 2,4-dichloropyridines, very sterically hindered N-heterocyclic carbene (NHC) ligands such as IPr have been shown to promote C4-selective coupling, representing a clear case of ligand-controlled regioselectivity.[7]

  • Additives: Quaternary ammonium salts (e.g., n-Bu₄NBr) can influence catalyst speciation and have been shown to boost C4 selectivity when used with low ligand-to-palladium ratios.[4]

Q3: My reaction is stalling, or I'm seeing significant amounts of a dehalogenated byproduct. What's going wrong?

A3: Reaction failure or stalling is often due to catalyst deactivation, while dehalogenation points to the undesired intervention of palladium-hydride (Pd-H) species.[8]

  • Catalyst Deactivation: The active Pd(0) catalyst can be unstable. It can aggregate into inactive palladium black, especially at high temperatures or low ligand concentrations.[9] In Buchwald-Hartwig reactions, the iodide byproduct from an aryl iodide substrate can sometimes inhibit the catalyst.[10] For nickel-catalyzed systems, dimerization of the active complex can be a deactivation pathway.[11]

  • Dehalogenation (Hydrodehalogenation): This side reaction occurs when a Pd-H species is formed, which then reductively eliminates with the aryl group to replace the halogen with hydrogen.[8] Sources of the hydride include:

    • Bases: Strong alkoxide bases can undergo β-hydride elimination. Using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferable.[8]

    • Solvents: Alcohols can be a hydride source. Aprotic solvents like dioxane, THF, or toluene are generally recommended.[8]

    • Water: While often required, especially in Suzuki reactions, excess water can be a proton source that facilitates Pd-H formation.[8]

    • N-H Heterocycles: Substrates with an N-H bond (e.g., pyrroles, indoles) are particularly prone to dehalogenation. Protection of the nitrogen with a group like Boc can suppress this side reaction.[12]

Section 2: In-Depth Troubleshooting Guides
Scenario 1: Poor Selectivity - Dominant Di-substitution in a Suzuki-Miyaura Coupling

Problem: You are attempting to synthesize a mono-arylated dihalopyridine but observe >50% of the di-arylated product, even at partial conversion.

Analysis: This outcome strongly suggests that after the first catalytic cycle, the Pd(0)L complex remains associated with the mono-arylated product's π-system. This proximity facilitates a rapid, intramolecular second oxidative addition ("ring-walking") that outcompetes the dissociation of the catalyst into the bulk solution.[1][2] This is particularly common with bulky, electron-rich ligands designed for high activity.

G start High Di-substitution Observed ligand Step 1: Modify Ligand Is the ligand bulky (e.g., P(tBu)3, XPhos, IPr)? start->ligand ligand_yes Switch to a less bulky ligand (e.g., PPh3, P(o-tol)3). This promotes catalyst dissociation. ligand->ligand_yes Yes solvent Step 2: Change Solvent Is the solvent non-coordinating (e.g., Toluene)? ligand->solvent No / No Change ligand_yes->solvent solvent_yes Switch to a coordinating solvent (e.g., THF, Dioxane) or add halide salt. This can help displace the catalyst. solvent->solvent_yes Yes temp Step 3: Lower Temperature High temperatures can favor the second, faster reaction. solvent->temp No / No Change solvent_yes->temp temp_adjust Run reaction at a lower temperature (e.g., 60-80 °C instead of 110 °C). temp->temp_adjust end Outcome: Improved Mono-selectivity temp_adjust->end

Caption: Troubleshooting workflow for excessive di-substitution.

The choice of ligand and solvent has a profound impact on the mono- vs. di-substitution ratio.

LigandSubstrateSolventMono:Di Ratio (Approx.)Rationale
P(tBu)₃DichlorobenzeneTHFLow (Favors Di)Bulky ligand promotes intramolecular oxidative addition.[1][2]
PPh₃DibromopyridineTolueneHigh (Favors Mono)Less bulky ligand promotes catalyst dissociation.[3]
IPr (NHC)DichloropyridineDioxaneLow (Favors Di)Bulky NHC ligands behave similarly to bulky phosphines.[2][7]
P(tBu)₃DibromobenzeneTHFHigher than DichloroBromide byproduct aids catalyst displacement, improving mono-selectivity vs. the chloro analog.[5][6]
Scenario 2: Atypical Regioselectivity - Forcing C4 Coupling in 2,4-Dibromopyridine

Problem: Your Suzuki or Kumada coupling of 2,4-dibromopyridine exclusively yields the C2-substituted product, but the C4 isomer is your desired target.

Analysis: You are observing the "normal" substrate-controlled outcome. The C2 position is more electrophilic due to its proximity to the ring nitrogen, making the C2-Br bond weaker and more reactive towards oxidative addition by a standard mononuclear Pd(0)L₂ catalyst.[4][7] To invert this selectivity, you must change the reaction conditions to favor a different catalytic species or mechanism that overrides this intrinsic preference.

G cluster_0 Typical C2-Selectivity cluster_1 Atypical C4-Selectivity A Pd(0)(PPh3)n (n ≥ 3) Mononuclear Catalyst B Oxidative Addition at more electrophilic C2 site A->B C C2-Coupled Product B->C D Pd(0)(PPh3)n (n ≤ 2) Forms Pd Clusters (Pdn) E Altered Mechanism favors C4 site D->E F C4-Coupled Product E->F start 2,4-Dibromopyridine start->A start->D

Caption: Influence of catalyst speciation on regioselectivity.

This protocol is adapted from literature reports demonstrating a switch in selectivity.

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Preparation (Crucial Step): In a separate vial, prepare the catalyst solution. Add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.04 equiv). Note the 1:2 Pd:Ligand ratio. This is critical for favoring the cluster-based mechanism.

  • Solvent and Additive: Add degassed 1,4-dioxane as the solvent. For enhanced C4-selectivity, add a phase-transfer catalyst like n-Bu₄NBr (1.0 equiv).[4]

  • Reaction: Add the catalyst solution to the Schlenk flask. Heat the reaction mixture to 100 °C and monitor by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Buchwald-Hartwig Amination of 2,6-Dichloropyridine

This protocol aims to favor the mono-aminated product by using carefully controlled conditions.

  • Glovebox/Inert Atmosphere: To an oven-dried vial, add Pd₂(dba)₃ (0.01 equiv), a suitable biarylphosphine ligand like Xantphos (0.022 equiv), and Cs₂CO₃ (1.4 equiv).

  • Reagent Addition: Add 2,6-dichloropyridine (1.2 equiv) and the desired amine (1.0 equiv).

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat to 100-110 °C with vigorous stirring. The reaction progress should be monitored carefully by LC-MS or TLC to prevent the formation of the di-aminated product once the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Exhaustive Di-Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

This protocol is designed to drive the reaction to completion, functionalizing both bromine positions.

  • Inert Atmosphere: To a Schlenk flask, add 3,5-dibromo-2,6-dichloropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

  • Reagent Addition: Add the terminal alkyne (2.5 equiv). The excess ensures the reaction goes to completion.

  • Solvent and Base: Add a degassed mixture of THF and a liquid amine base like triethylamine (TEA) or diisopropylamine (DIPA) in a 2:1 ratio. The amine acts as both the base and a co-solvent.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required. Monitor by TLC or LC-MS until all mono-coupled intermediate is consumed.

  • Work-up: Concentrate the reaction mixture to remove the amine. Re-dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the di-alkynylated product.

References
  • Alsabeh, P. G., & Neufeldt, S. R. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
  • Thomas, A. A., et al. (2021).
  • Yang, B., et al. (2020). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
  • Marsden, S. P., et al. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
  • Fairlamb, I. J. S. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. Tetrahedron. [Link]
  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025 Meeting. [Link]
  • Neufeldt, S. R., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
  • Manabe, K., & Ishikawa, S. (2010). DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement.
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
  • Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Pérez, J. M., et al. (2020). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]
  • Sarpong, R., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
  • Organ, M. G., et al. (2018). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Eycken, E. V. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]
  • Neufeldt, S. R., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • Breman, E. J., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Smith, A. M. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Neufeldt, S. R., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros Reddit. [Link]
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Wikipedia. (n.d.).
  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • Reddit user discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros Reddit. [Link]
  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Ceballos, S., et al. (2015). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023).
  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
  • Eycken, E. V. (2007). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]
  • Organ, M. G., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and functionalizing this important heterocyclic scaffold. The electron-deficient nature of the pyridine ring fused to the electron-rich pyrrole ring presents unique synthetic challenges that often render traditional indole synthesis methods ineffective.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why are standard indole synthesis methods, like the Fischer indole synthesis, often problematic for 7-azaindoles?

A1: The primary challenge lies in the electronic properties of the pyridine ring. Its electron-withdrawing nature deactivates the aminopyridine starting materials, making the key cyclization steps of many classical indole syntheses inefficient or completely unsuccessful.[1][2] This necessitates the use of alternative strategies, frequently involving modern cross-coupling reactions to construct the pyrrole ring onto a pre-functionalized pyridine or to build the pyridine ring onto a pyrrole precursor.

Q2: What is the general order of reactivity for the different positions on the 7-azaindole core towards electrophiles?

A2: The 7-azaindole scaffold exhibits distinct regions of reactivity. The pyrrole ring is significantly more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. The general order of reactivity for electrophilic substitution is C3 > C2 > N1. Functionalization on the pyridine ring (C4, C5, C6) is more challenging and typically requires harsher conditions or alternative strategies like metal-catalyzed C-H activation.

Q3: When should I consider using a protecting group for the N-H of the pyrrole ring?

A3: The pyrrole N-H is acidic and can interfere with a variety of reactions, particularly those involving strong bases or organometallic reagents. You should consider N-protection under the following circumstances:

  • When using strong bases (e.g., n-BuLi, LDA): To prevent deprotonation of the N-H and direct lithiation to a specific carbon.

  • During certain cross-coupling reactions: To avoid side reactions like N-arylation, especially in copper-catalyzed reactions.[3]

  • To enhance solubility or modify the electronic properties of the ring system.

Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and various sulfonyl groups (e.g., Ts, Bs). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Troubleshooting Guides

Challenges in Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of 7-azaindoles.[1][4][5][6][7] However, their successful implementation often requires careful optimization.

Sonogashira Coupling: Low Yield and/or Starting Material Decomposition

Problem: "I am attempting a Sonogashira coupling between a halo-7-azaindole and a terminal alkyne, but I am observing low yields of the desired product and significant decomposition of my starting materials."

Causality and Troubleshooting:

The Sonogashira reaction, a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides, is a common method for forming the C-C bond necessary for subsequent cyclization to the 7-azaindole core.[4][5] Poor outcomes can often be attributed to catalyst deactivation, suboptimal reaction conditions, or side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting Sonogashira coupling reactions.

Detailed Protocol for an Optimized Sonogashira Coupling:

This protocol is adapted from a procedure used for the synthesis of 7-azaindole derivatives.[1]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Amine: Add anhydrous, degassed DMF and a suitable amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Example Sonogashira Conditions

Catalyst SystemBaseSolventTemperatureYieldReference
PdCl₂(PPh₃)₂/CuIEt₃NDMF60 °CGood[1]
Pd(PPh₃)₄/CuIK₂CO₃MeCNRefluxModerate[4]
Buchwald-Hartwig Amination: Poor Selectivity (N-H vs. C-X Amination)

Problem: "I am trying to perform a Buchwald-Hartwig amination on an unprotected halo-7-azaindole, but I am getting a mixture of the desired C-aminated product and the N-arylated side product."

Causality and Troubleshooting:

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8] However, with unprotected halo-7-azaindoles, the acidic N-H of the pyrrole ring can compete with the aryl halide for the amine, leading to undesired N-amination.[3] The choice of catalyst, ligand, and base is crucial for achieving high selectivity.

Troubleshooting Flowchart:

Caption: Improving selectivity in Buchwald-Hartwig amination.

Step-by-Step Protocol for Selective C-Amination of an Unprotected Halo-7-azaindole:

This protocol is based on work by Henderson and Buchwald, who developed methods for the selective amination of unprotected halo-7-azaindoles.[3][9]

  • Reaction Setup: In a glovebox, combine the halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G2, 0.02 equiv), and the corresponding biarylphosphine ligand (e.g., RuPhos, 0.04 equiv) in a vial.

  • Solvent and Base: Add anhydrous solvent (e.g., THF or toluene) followed by a strong, non-nucleophilic base (e.g., LiHMDS, 1.0 M in THF, 1.5 equiv).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Regioselectivity in Electrophilic Substitution

Uncontrolled C2/C3 Functionalization

Problem: "I am attempting an electrophilic substitution (e.g., halogenation, acylation) on the 7-azaindole core and obtaining a mixture of C2 and C3 substituted isomers."

Causality and Troubleshooting:

While the C3 position is the most electronically favored site for electrophilic attack, a highly reactive electrophile or harsh reaction conditions can lead to a loss of selectivity and the formation of the C2 isomer.

Troubleshooting Strategies:

IssueRecommended ActionRationale
Highly reactive electrophile Use a milder reagent. For bromination, switch from Br₂ to NBS. For acylation, use an acid anhydride instead of an acyl chloride.Reduces the reactivity of the electrophile, allowing for greater differentiation between the C2 and C3 positions.
High reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).Lower temperatures often enhance the kinetic selectivity for the more nucleophilic C3 position.
Strong Lewis acid catalyst Use a weaker Lewis acid or a stoichiometric amount instead of a catalytic amount.Strong Lewis acids can activate the electrophile too much, leading to decreased selectivity.
Achieving C2-Selective Functionalization

Problem: "I need to selectively introduce a substituent at the C2 position, but my reactions consistently yield the C3-substituted product."

Causality and Troubleshooting:

Overcoming the inherent preference for C3 functionalization requires a directed approach. The most common strategy is directed ortho-metalation (DoM).

Workflow for C2-Selective Functionalization via DoM:

Caption: Directed ortho-metalation for C2-functionalization.

Experimental Protocol for C2-Iodination:

This procedure is adapted from a method used for the synthesis of kinase inhibitors.[10]

  • N-Protection: Protect the 7-azaindole with a suitable directing group like triisopropylsilyl (TIPS) chloride.

  • Lithiation: Dissolve the N-TIPS-7-azaindole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 equiv) dropwise and stir for 1 hour.

  • Quenching: Add a solution of iodine (1.2 equiv) in THF dropwise. Allow the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Deprotection: Remove the TIPS group using tetrabutylammonium fluoride (TBAF) in THF.

  • Purification: Purify the final product by column chromatography.

Challenges with N-Protecting Groups

Failed or Complicated SEM-Deprotection

Problem: "I am trying to remove a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from my substituted 7-azaindole, but the reaction is either not proceeding or is giving multiple side products."

Causality and Troubleshooting:

SEM deprotection can be challenging. Standard conditions using fluoride sources can be sluggish, and acidic conditions can lead to the release of formaldehyde, which can then react with the deprotected 7-azaindole to form undesired side products, such as tricyclic eight-membered rings.[11]

Troubleshooting SEM-Deprotection:

IssueRecommended ActionRationale
Incomplete deprotection with TBAF Increase the reaction temperature or use a different fluoride source like CsF.Enhances the rate of deprotection.
Formation of side products under acidic conditions Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate) or switch to a fluoride-based deprotection method.Minimizes the release of reactive formaldehyde.
Formaldehyde-mediated side reactions Add a formaldehyde scavenger, such as a primary amine or a thiol, to the reaction mixture.Traps the released formaldehyde before it can react with the product.

Optimized SEM-Deprotection Protocol:

This protocol aims to minimize side product formation.

  • Reaction Setup: Dissolve the SEM-protected 7-azaindole in a suitable solvent like acetonitrile.

  • Reagent Addition: Add a fluoride source, such as TBAF (1.0 M in THF, 2.0 equiv).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

References

  • Soares, J. X., et al. (2018).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Cheon, C.-H. (2024). Synthesis of 2-Aryl-Substituted Azaindole-3-acetic Acid Derivatives via an Imino-Stetter Reaction. Synthesis, 56(04), 860-870. [Link]
  • Baran, P. S. (n.d.). Azaindole Survival Guide.
  • Collis, A. J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-497. [Link]
  • Engkvist, O., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3568. [Link]
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
  • Panda, G., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7995–8006. [Link]
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
  • Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Arylaldehyde. Organic & Biomolecular Chemistry, 20(13), 2697-2701. [Link]
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-497. [Link]
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358. [Link]
  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]
  • El-Gamal, M. I., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1011–1016. [Link]
  • Le, T. N., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Molecules, 24(12), 2269. [Link]
  • Moody, C. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin.
  • Wikipedia. (n.d.).
  • Liu, X., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
  • University of Calgary. (n.d.).
  • Le, T. N., et al. (2019). Efficient synthesis of 7-azaindoles via iron-catalyzed Sonogashira coupling followed by cyclization under microwave irradiation. Beilstein Journal of Organic Chemistry, 15, 785-792. [Link]
  • Witulski, B., et al. (2000). A Novel and Versatile Synthesis of 7-Azaindoles by a Palladium-Catalyzed Heteroannulation of Internal Alkynes. Synlett, 2000(12), 1745-1748. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19639-19650. [Link]
  • Chen, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(34), 6686-6690. [Link]
  • Henderson, J. L., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19639-19650. [Link]
  • Pharmaguideline. (n.d.).
  • Chemistry LibreTexts. (2015). 15.
  • Bagley, M. C., et al. (2011). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 2011(18), 2639-2643. [Link]
  • El-Gamal, M. I., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 25(11), 2530. [Link]
  • Wang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1343. [Link]
  • Ishii, A., & Narasaka, K. (2014). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 19(10), 16346-16362. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

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Technical Support Center: Bromination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bromination of 5-chloro-1H-pyrrolo[2,3-b]pyridine (5-chloro-7-azaindole). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The inherent reactivity of the 7-azaindole core presents unique challenges, particularly concerning regioselectivity and the formation of undesired byproducts. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve clean, high-yielding brominations.

Core Concepts: Understanding the Reactivity of the 7-Azaindole Nucleus

The key to troubleshooting side reactions is a firm grasp of the substrate's electronic nature. The 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a tale of two rings:

  • The Electron-Rich Pyrrole Ring: The five-membered pyrrole ring is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the lone pair of electrons on the nitrogen atom being delocalized within the aromatic system.[1] This makes it the primary site of reaction for electrophiles like bromine.

  • The Electron-Deficient Pyridine Ring: Conversely, the nitrogen atom in the six-membered pyridine ring withdraws electron density, making it significantly less reactive towards electrophiles.[2] Electrophilic attack on the pyridine ring is generally disfavored and requires harsh conditions.

Within the pyrrole ring, the C3 position is the most electron-rich and sterically accessible, making it the kinetically favored site for electrophilic attack.[3][4] However, the high reactivity that favors the C3 position can also lead to undesired reactions if conditions are not carefully controlled.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of 5-chloro-7-azaindole in a practical question-and-answer format.

Q1: I'm observing poor regioselectivity with bromination occurring at multiple positions. How can I exclusively target the C3 position?

Cause & Analysis: Poor regioselectivity is typically the result of using a brominating agent that is too reactive or reaction conditions that are too harsh. While the C3 position is electronically favored, highly reactive species like molecular bromine (Br₂) can overcome the subtle electronic differences between the C2 and C3 positions, leading to isomeric mixtures.

Solutions & Rationale:

  • Select a Milder Brominating Agent: The choice of reagent is the most critical factor for controlling regioselectivity.

    • N-Bromosuccinimide (NBS): This is the reagent of choice for selective bromination of electron-rich heterocycles.[5][6] It provides a low, steady concentration of electrophilic bromine, which is highly selective for the most nucleophilic position (C3).

    • Copper(II) Bromide (CuBr₂): This reagent has been reported as a mild and efficient alternative for the C3-bromination of azaindole systems, often providing high yields and clean reactions.[4]

  • Optimize Reaction Temperature: Electrophilic bromination is an exothermic process.

    • Low Temperature Control: Running the reaction at a reduced temperature (e.g., 0 °C to ambient temperature) is crucial.[7] Lower temperatures slow the reaction rate, amplifying the energetic preference for C3 attack and minimizing side reactions.

  • Choice of Solvent: The solvent can influence the reactivity of the brominating agent.

    • Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly employed. DMF, in particular, can sometimes enhance para-selectivity in NBS brominations of aromatic compounds, although in this substrate, the inherent reactivity of the C3 position is the dominant factor.[5]

Q2: My reaction is producing significant amounts of di- and tri-brominated products. How can I ensure mono-bromination?

Cause & Analysis: The formation of polybrominated species is a classic sign of over-reaction. The mono-brominated product, 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, is still an electron-rich heterocycle and can undergo a second electrophilic substitution if conditions permit. This issue is exacerbated by an excess of the brominating agent or prolonged reaction times.[1]

Solutions & Rationale:

  • Strict Stoichiometric Control: The amount of brominating agent is paramount.

    • Use 1.0-1.1 Equivalents: Employing a precise stoichiometric amount, or only a slight excess (1.05-1.1 eq), of NBS is critical to prevent over-bromination.[8] Carefully weigh your reagents and ensure the purity of the starting material.

  • Control Reagent Concentration: A high initial concentration of the electrophile favors multiple substitutions.

    • Portion-wise or Slow Addition: Instead of adding all the NBS at once, add it in small portions over time or as a solution via a syringe pump.[8] This strategy maintains a low, steady concentration of the brominating agent, ensuring that it reacts with the more nucleophilic starting material before attacking the less reactive mono-brominated product.

  • Vigilant Reaction Monitoring: Do not run the reaction based on time alone.

    • Track Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction immediately upon its disappearance to prevent the formation of poly-brominated impurities.

Q3: My reaction mixture is turning dark, and I'm isolating a low yield of a tarry, impure product. What is causing this decomposition?

Cause & Analysis: 7-Azaindoles can be sensitive to acidic conditions and may polymerize or degrade.[9] Bromination reactions, particularly with Br₂, generate HBr as a byproduct. This acid can catalyze decomposition pathways. Even with NBS, trace amounts of acid can accumulate and cause issues, especially at elevated temperatures.

Solutions & Rationale:

  • Neutralize Acidic Byproducts: Prevent the accumulation of acid in your reaction.

    • Add a Mild Base: Including a non-nucleophilic inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in the reaction mixture can effectively scavenge any acid generated in situ without interfering with the primary reaction.

  • Maintain Anhydrous Conditions: Water can lead to unwanted side reactions and product hydrolysis.

    • Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[5] The presence of water can hydrolyze the product or react with NBS to form other brominating species, leading to a complex product profile.

  • Purify Your Reagents: The purity of NBS is crucial for a clean reaction.

    • Recrystallize NBS: Commercial NBS can contain bromine and succinimide, which can lead to side reactions. Recrystallizing NBS from water is a simple and effective way to improve its purity and ensure reproducible results.[5]

Visualized Workflows and Mechanisms

Reaction Mechanism: C3-Bromination with NBS

The diagram below illustrates the accepted two-step mechanism for electrophilic aromatic substitution at the C3 position of the 7-azaindole core using NBS.

EAS_Mechanism cluster_start Step 1: Electrophilic Attack cluster_end Step 2: Deprotonation Start 5-Chloro-7-Azaindole + NBS Sigma Sigma Complex (Arenium Ion) Start->Sigma Pyrrole ring attacks Br Product 3-Bromo-5-Chloro-7-Azaindole Sigma->Product Proton removal restores aromaticity Succinimide Succinimide anion acts as base Sigma->Succinimide

Caption: Mechanism of C3-bromination via an arenium ion intermediate.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues in your bromination reaction.

Troubleshooting_Flowchart Start Reaction Issue? LowYield Low Yield / Decomposition Start->LowYield Yes MultiProduct Multiple Products Start->MultiProduct Yes NoReaction Low / No Conversion Start->NoReaction Yes CheckAcid CheckAcid LowYield->CheckAcid CheckStoich CheckStoich MultiProduct->CheckStoich CheckNBS CheckNBS NoReaction->CheckNBS AddBase Action: Add mild base (e.g., NaHCO₃) CheckAcid->AddBase Yes ReduceNBS Action: Use 1.05 eq. NBS SlowAdd Action: Add NBS portion-wise CheckStoich->ReduceNBS Yes CheckStoich->SlowAdd No Recrystallize Action: Recrystallize NBS CheckTemp Temperature too low? IncreaseTemp Action: Gradually warm to RT CheckTemp->IncreaseTemp CheckNBS->Recrystallize Yes CheckNBS->CheckTemp No

Caption: A decision tree for troubleshooting common bromination problems.

Recommended Protocols & Data

The table below summarizes the optimized conditions for achieving selective C3 mono-bromination.

ParameterRecommendationRationale & Key Considerations
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective. Ensure purity by recrystallization if necessary.[5]
Stoichiometry 1.05 - 1.10 equivalentsMinimizes the risk of di-bromination.[8]
Solvent Anhydrous DMF or MeCNAprotic solvents prevent unwanted side reactions with NBS.
Temperature 0 °C to Room TemperatureControls reaction rate, enhancing selectivity for the kinetic C3 product.
Additive NaHCO₃ (optional)Scavenges acidic byproducts to prevent substrate/product decomposition.
Addition Method Portion-wise over 30-60 minMaintains a low concentration of the electrophile, favoring mono-substitution.[8]
Workup Aqueous Na₂S₂O₃ or NaHSO₃Quenches any unreacted bromine/NBS.
Experimental Protocol: Selective C3-Bromination of 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until all solids have dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (1.05 eq). Add the NBS to the reaction flask in 4-5 small portions over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., in 30% EtOAc/Hexanes) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing an equal volume of 10% aqueous sodium thiosulfate solution to quench any excess NBS.

  • Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.[10]

References
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 760-766. [Link]
  • Tummatorn, J., et al. (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles.
  • Bromination of Pyrrole and Pyridine #bromination. (2024). YouTube.
  • Mechanism for bromin
  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Yutilov, Y. M., & Svertilova, I. A. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • N-Bromosuccinimide. (2019). Wikipedia. [Link]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine. (2018). YouTube.

Sources

Technical Support Center: Purification of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of 7-azaindole heterocycles. The unique electronic and structural properties of these molecules, which make them valuable scaffolds in drug discovery, also present specific challenges during their purification.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and solve purification challenges efficiently, ensuring the high purity required for downstream applications.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound and its derivatives in a question-and-answer format.

Question 1: My compound is streaking severely on a silica gel TLC plate, leading to poor separation during column chromatography. What's happening and how can I fix it?

Answer:

  • Causality: This is a classic issue encountered with nitrogen-containing heterocycles. The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms (both in the pyridine ring and potentially the pyrrole NH) that can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction prevents a clean equilibrium between the stationary and mobile phases, resulting in band broadening and "streaking" or tailing of the spot on a TLC plate and poor separation in a column.[2]

  • Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your chromatography eluent.

    • Recommended Action: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., to the more polar solvent component like ethyl acetate or methanol). Run a new TLC with the modified eluent; you should observe a significant improvement in spot shape, allowing for the determination of an appropriate solvent system for column chromatography.[2]

Question 2: I'm observing what appears to be product decomposition on the silica column. My collected fractions are impure, and the total recovery is low. How can I confirm this and what is the alternative?

Answer:

  • Causality: Halogenated heterocycles can sometimes be sensitive to the acidic nature of silica gel, leading to degradation during the prolonged exposure of column chromatography.[3] The combination of two different halogens (Bromo and Chloro) on the electron-deficient pyridine ring system can make certain derivatives susceptible to nucleophilic attack or rearrangement on the acidic surface.

  • Validation & Solution:

    • Stability Test (2D TLC): Before running a column, perform a simple stability test. Spot your crude material on a TLC plate, run it in a suitable solvent system, and mark the spot. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[3]

    • Alternative Stationary Phases: If instability is confirmed, switch to a less acidic or neutral stationary phase.

      • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.

      • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating less polar compounds.[3]

    • Deactivated Silica: If you must use silica, you can "deactivate" it by pre-treating it with a base. This can be done by preparing the silica slurry in an eluent that already contains 1% triethylamine, allowing it to equilibrate before packing the column.

Question 3: My product refuses to crystallize from solution; it consistently "oils out." What steps can I take to induce crystallization?

Answer:

  • Causality: "Oiling out" typically occurs for two main reasons: the presence of impurities that disrupt the crystal lattice formation, or the compound being too soluble in the chosen solvent, even at low temperatures.[2]

  • Troubleshooting Workflow:

    • Increase Purity: The most common cause is residual impurity. Try passing a concentrated solution of your product through a short "plug" of silica gel with a suitable eluent. This quick filtration can remove baseline impurities and colored material that may inhibit crystallization.[3]

    • Optimize Solvent System:

      • Reduce Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Excess solvent is a primary cause of low recovery and failure to crystallize.[2]

      • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., Hexanes, Pentane) dropwise until the solution becomes faintly cloudy. Warm the solution slightly to clarify and then allow it to cool slowly.

    • Induce Nucleation:

      • Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites for crystal growth.[2]

      • Seed Crystals: If you have a tiny amount of pure solid from a previous batch, add a single crystal to the cooled, supersaturated solution to initiate crystallization.[2]

Question 4: After a Suzuki or Buchwald-Hartwig coupling reaction to modify the bromo- or chloro- position, I'm struggling to remove residual palladium catalyst. It co-elutes with my product.

Answer:

  • Causality: Palladium catalysts, especially those with bulky phosphine ligands used in cross-coupling reactions, can be lipophilic and may have similar polarity to the desired product, making chromatographic separation difficult.[1]

  • Solutions:

    • Initial Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium black.

    • Aqueous Wash: Perform an aqueous workup. Sometimes, washing with an aqueous solution of ammonium chloride or sodium sulfide can help precipitate residual metals.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes can adsorb palladium residues. Filter through Celite® to remove the charcoal. Be aware this can sometimes lead to loss of product.

    • Palladium Scavengers: If the above methods fail, consider using a commercial palladium scavenger. These are functionalized silica gels or polymers that selectively bind to palladium, allowing for its removal by simple filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized this compound derivative?

A1: A robust, multi-step strategy is recommended:

  • Aqueous Workup/Extraction: Begin with a liquid-liquid extraction to remove water-soluble salts (like carbonates or phosphates from coupling reactions) and highly polar impurities.

  • Flash Column Chromatography: This is the primary workhorse for purification. It is versatile and effective for separating the target compound from unreacted starting materials and major side products.[2]

  • Recrystallization or Trituration: For achieving high analytical purity, a final crystallization step is ideal. If the compound doesn't crystallize, trituration (suspending the crude solid in a solvent where the product is sparingly soluble but impurities are) can be an effective alternative.

Q2: How do I select the right solvent system for column chromatography?

A2: The process starts with Thin Layer Chromatography (TLC).

  • Screen Solvents: Test various solvent systems of differing polarity. Common starting points for these heterocycles are Hexanes/Ethyl Acetate and Dichloromethane/Methanol.

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35 . An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

  • Check Separation: Ensure that this solvent system provides good separation between your product spot and the spots of major impurities. If separation is poor, you may need to try different solvent combinations or consider a gradient elution on the column.[2]

Q3: My derivative is highly polar and remains at the baseline (Rf=0) on TLC even with 100% ethyl acetate. What should I do?

A3: For highly polar compounds, normal-phase silica chromatography becomes challenging.[3]

  • Option 1 (Normal Phase): Use a more aggressive, polar mobile phase. A common choice is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the percentage. Adding 0.5% triethylamine or ammonia is highly recommended to prevent streaking.[2]

  • Option 2 (Reversed-Phase): This is often the preferred method for very polar compounds. Use a C18-functionalized silica column with a polar mobile phase, such as a gradient of water and acetonitrile or water and methanol. A small amount of a modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is often added to the mobile phase to improve peak shape by ensuring the pyrrolopyridine nitrogen is protonated.[2]

Q4: Are there specific safety considerations when handling these compounds?

A4: Yes. While full toxicological properties may not be known, it is crucial to treat all research chemicals with care.

  • General Handling: Always work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Inhalation/Contact: Avoid creating and inhaling dust from the solid material.[4][5] In case of skin contact, wash thoroughly with soap and water.

  • SDS: Always consult the Safety Data Sheet (SDS) for the specific compound and its reagents before starting any work. The SDS provides detailed information on hazards, handling, and emergency procedures.[4][5]

Data & Protocols

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound Derivatives

Impurity TypePotential SourceTypical Polarity vs. Product
Unreacted Starting MaterialIncomplete reactionVaries (can be more or less polar)
De-halogenated Side ProductReductive side reactionsLess polar
Di-substituted ProductLack of selectivity in couplingVaries
Hydrolyzed ReagentsPresence of waterMore polar
Residual Palladium CatalystCross-coupling reactionsSimilar polarity

Table 2: Recommended Starting Solvent Systems for TLC Analysis

SystemRatio (v/v)PolarityComments
Hexanes : Ethyl Acetate9:1 to 1:1Low to MediumGood starting point for less polar derivatives.
Dichloromethane : Methanol99:1 to 9:1Medium to HighExcellent for more polar derivatives.
Toluene : Acetone8:2MediumCan offer different selectivity compared to acetate systems.
ModifierAdd 0.5-1% Et₃NN/AAdd to any system to improve spot shape.
Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system that gives the target compound an Rf of ~0.3 and separates it from impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column (typically, use 40-100g of silica per 1g of crude material).

    • In a beaker, make a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, level bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM, Methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully apply this powder to the top of the column bed.

  • Elution:

    • Begin eluting with the starting solvent system.

    • If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Place a small amount of the crude product in several test tubes. Add different solvents to each and observe solubility in the cold and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise to the flask while heating (e.g., on a hot plate with stirring) until the solid is just fully dissolved. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

G cluster_0 Purification Workflow start Crude Product (Post-Workup) tlc TLC Analysis (Multiple Solvent Systems) start->tlc is_polar Is Compound Very Polar (Rf ≈ 0)? tlc->is_polar column Flash Column Chromatography (Silica or Alumina) is_polar->column No rp_column Reversed-Phase (C18) Chromatography is_polar->rp_column Yes check_purity Check Purity (TLC, LCMS, NMR) column->check_purity recrystallize Recrystallization or Trituration check_purity->recrystallize No final_product Pure Product (>95%) check_purity->final_product Yes recrystallize->final_product rp_column->check_purity

Caption: General purification workflow for pyrrolo[2,3-b]pyridine derivatives.

G cluster_1 Column Chromatography Troubleshooting start Problem Observed: Poor Separation / Tailing cause1 Is it a basic heterocycle? start->cause1 solution1 Add Base (Et3N, NH4OH) to Eluent cause1->solution1 Yes cause2 Is compound unstable on silica? cause1->cause2 No success Improved Separation solution1->success solution2 Switch to Alumina or Deactivated Silica cause2->solution2 Yes cause3 Is Rf optimal (~0.3)? cause2->cause3 No solution2->success solution3 Re-optimize Solvent System via TLC solution3->success

Caption: Troubleshooting decision tree for column chromatography issues.

References

  • Dahl, G., & Larhed, M. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(8), 13835-13851. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine.
  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.

Sources

Technical Support Center: Catalyst Selection for Suzuki Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocyclic substrates. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your research.

Troubleshooting Guide: Common Issues and Solutions

Suzuki-Miyaura couplings with electron-deficient heterocycles, such as pyridines, pyrimidines, and pyrazines, are notoriously challenging.[1][2] The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] Furthermore, the electron-deficient nature of the heterocyclic ring can render the halide less reactive towards oxidative addition, while making the corresponding boronic acids more susceptible to side reactions like protodeboronation.[3][5] This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Low to No Product Formation

This is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Inert Atmosphere: The palladium(0) catalytic species is sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that your solvents were thoroughly degassed.[4][5]

  • Reagent Quality: Verify the purity and stability of your starting materials. Electron-deficient boronic acids can be prone to decomposition.[5] Consider using freshly acquired or purified reagents.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[5] Phosphine ligands are particularly susceptible to oxidation.[5]

Advanced Troubleshooting:

Potential CauseRecommended SolutionScientific Rationale
Catalyst Inhibition/Poisoning 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type biarylphosphine ligands.[1][3][4][6][7] 2. Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[3][8] 3. Slow Addition: Add the nitrogen-containing heterocycle slowly to the reaction mixture to maintain a low concentration, minimizing its inhibitory effect.[3]Bulky ligands create a sterically hindered environment around the palladium center, preventing strong coordination of the basic nitrogen heterocycle.[3] Precatalysts are often more stable and provide a more reliable source of the active catalyst.[3][8] Slow addition limits the concentration of the inhibiting substrate at any given time.
Inefficient Oxidative Addition 1. Ligand Choice: Use highly electron-donating ligands to increase the electron density on the palladium center, which facilitates the oxidative addition step.[9][10] 2. Higher Reaction Temperature: Increasing the temperature can provide the necessary activation energy for this often rate-limiting step.[7]Electron-rich ligands make the Pd(0) center more nucleophilic and thus more reactive towards the electrophilic aryl halide.[9] Higher temperatures increase the kinetic energy of the system, helping to overcome the activation barrier of the oxidative addition.
Sluggish Transmetalation 1. Stronger Base: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[7] 2. Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water) is often beneficial.[11] 3. Copper(I) Co-catalyst: For 2-heterocyclic boronates, the addition of a copper(I) salt like CuCl or Cu₂O can significantly enhance the reaction rate.[12][13]A stronger base can more effectively activate the boronic acid for transmetalation.[7] Water can play a complex role in the catalytic cycle, sometimes accelerating transmetalation.[14] Copper is thought to facilitate transmetalation by forming a more reactive organocopper intermediate.[12]

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low or No Yield check_basics Check Basics: - Inert Atmosphere - Reagent Quality - Catalyst Integrity start->check_basics catalyst_issue Potential Catalyst Issue check_basics->catalyst_issue Basics OK reaction_conditions Suboptimal Reaction Conditions catalyst_issue->reaction_conditions No solution_catalyst Solutions: - Use Bulky, Electron-Rich Ligands (e.g., XPhos) - Employ Palladium Precatalysts - Slow Addition of Heterocycle catalyst_issue->solution_catalyst Yes solution_conditions Solutions: - Stronger Base (K₃PO₄, Cs₂CO₃) - Higher Temperature - Add Cu(I) Co-catalyst for 2-heterocycles reaction_conditions->solution_conditions

A decision-making workflow for troubleshooting low yields in Suzuki couplings with electron-deficient heterocycles.

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, GC-MS) indicates the presence of side reactions. Identifying these byproducts is key to diagnosing the problem.

Side ReactionCommon CausesRecommended Solutions
Protodeboronation - Presence of protic sources (water, alcohol). - Prolonged reaction times or high temperatures. - Particularly problematic for electron-deficient boronic acids.[3][5]1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[3][5] 2. More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or an aryltrifluoroborate.[5] 3. Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[5]
Homocoupling - Presence of oxygen.[3][4] - High catalyst loading or temperature.1. Rigorous Degassing: Improve the degassing of your solvent and maintain a strict inert atmosphere throughout the reaction.[4] 2. Use a Pd(0) Source: Direct use of a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[4] 3. Lower Temperature: If possible, run the reaction at a lower temperature.[4]
Hydrodehalogenation - Presence of a hydrogen source (e.g., moisture, impurities in amines). - Choice of base.1. Dry Reagents and Solvents: Ensure all components of the reaction are anhydrous. 2. High Purity Reagents: Use high-purity amines and other reagents. 3. Screen Bases: The choice of base can influence the rate of this side reaction. Consider screening different strong bases (e.g., NaOtBu vs. K₃PO₄).

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with electron-deficient heteroaryl chlorides?

A1: Couplings involving aryl chlorides are generally more challenging than those with bromides or iodides due to the strength of the C-Cl bond.[9][10] For these substrates, highly active catalyst systems are required. Palladium catalysts based on bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are particularly effective.[1][6] N-heterocyclic carbene (NHC) based palladium catalysts have also shown excellent performance for these challenging couplings due to their strong σ-donating ability, which forms a very stable bond with the palladium center.[6]

Q2: My heteroaryl boronic acid is unstable. What can I do?

A2: The instability of boronic acids, especially electron-deficient ones, often leads to protodeboronation.[3][5] A common and effective strategy is to convert the boronic acid into a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium aryltrifluoroborate.[5] These reagents are generally more stable to storage and handling and slowly release the active boronic acid species under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[5]

Q3: What is the role of the base in a Suzuki reaction, and how do I choose the right one?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9][15] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction yield. For challenging couplings with electron-deficient heterocycles, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[7] The solubility of the base in the chosen solvent system is also an important consideration.

Q4: Can I run Suzuki reactions in water?

A4: Yes, one of the advantages of the Suzuki-Miyaura coupling is its compatibility with aqueous conditions.[11] Reactions can be run in biphasic organic-water mixtures, or in some cases, in water as the sole solvent.[11] Using water is economically and environmentally advantageous.[11] The use of a water-soluble base and a suitable catalyst system is necessary for efficient reaction in aqueous media.

Q5: I am coupling two different electron-deficient heterocycles. What are the main challenges?

A5: When both coupling partners are electron-poor, the reaction can be particularly difficult.[16] The electron-deficient nature of the aryl halide can slow down the oxidative addition, while the electron-deficient boronic acid will have a slower transmetalation. In such cases, a highly active catalyst system is essential. A combination of a potent palladium catalyst with a highly electron-donating ligand, a strong base, and potentially a co-catalyst like Cu(I) might be necessary to achieve a good yield.[12][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[5][15]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe.[7] The solvent should be bubbled with the inert gas for 15-20 minutes prior to use to ensure it is oxygen-free.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5][15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5][15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][6]

Visualization of the Catalytic Cycle

Suzuki_Cycle cluster_steps Key Steps Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination Product->Pd0 ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Vertex AI Search. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • BenchChem. (n.d.). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage....
  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • BenchChem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • PubMed Central. (n.d.). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • MIT Open Access Articles. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • Organic Letters. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates.
  • RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC.
  • Chemical Science (RSC Publishing). (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • PubMed. (2009, January 15). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates.
  • ResearchGate. (n.d.). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates | Request PDF.

Sources

Technical Support Center: Minimizing Protodeboronation in Suzuki Couplings with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions, specifically with challenging heteroaryl boronic acids. Protodeboronation, the undesired cleavage of the carbon-boron bond, is a significant hurdle that can lead to diminished yields and purification challenges.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize this problematic side reaction and achieve your synthetic goals.

Understanding the Challenge: The "Why" Behind Protodeboronation

Before diving into troubleshooting, it's crucial to understand the mechanisms driving protodeboronation. Unlike simple arylboronic acids, heteroaryl boronic acids, particularly those with Lewis basic nitrogen atoms (e.g., pyridine, pyrimidine), present unique stability challenges.[1][3] The primary culprit is the cleavage of the C-B bond by a proton source, which is often water present in the reaction medium, frequently catalyzed by the base required for the Suzuki coupling itself.[3][4]

Several factors can exacerbate protodeboronation:

  • Electronic Nature of the Heterocycle: Electron-deficient heteroaromatics can slow down the desired transmetalation step in the catalytic cycle, giving the competing protodeboronation pathway more time to occur.[3][5] Conversely, some electron-rich heterocycles are also prone to decomposition.[3]

  • The "2-Pyridyl Problem": 2-Substituted pyridines are notoriously susceptible to protodeboronation.[1][3] This is due to the proximity of the nitrogen atom to the boronic acid group, which can lead to alternative decomposition pathways.[1][3] For instance, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate at neutral pH that rapidly fragments.[1][2]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the palladium catalyst and ligands can significantly influence the rate of protodeboronation relative to the productive cross-coupling.[1][6]

Visualizing the Competing Pathways

To better understand the process, let's visualize the catalytic cycle of the Suzuki-Miyaura coupling and the off-cycle protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Base (e.g., OH-) ArPdAr_het Ar-Pd(II)-Ar_het(L_n) ArPdOR->ArPdAr_het Transmetalation (Ar_het-B(OH)2) HetArBOH2 Ar_het-B(OH)2 ArPdAr_het->Pd0 Product Ar-Ar_het ArPdAr_het->Product Reductive Elimination HetArH Ar_het-H HetArBOH2->HetArH Base, H2O caption Fig. 1: Suzuki Coupling vs. Protodeboronation

Fig. 1: Suzuki Coupling vs. Protodeboronation

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experiments.

High Levels of Protodeboronation Observed

Q1: My primary side product is the protodeboronated heteroarene. What is the first parameter I should investigate?

A1: The base is the most critical parameter to re-evaluate. While essential for the catalytic cycle, strong bases, especially in the presence of water, are known to accelerate protodeboronation.[6][7]

  • Expert Insight: The role of the base is multifaceted; it facilitates the formation of a more nucleophilic boronate species and participates in the generation of the active Ar-Pd-OR intermediate.[8] However, excess strong base in an aqueous environment creates a high pH, which can directly promote the cleavage of the C-B bond.[4][9]

  • Actionable Steps:

    • Switch to a Milder Base: If you are using strong bases like NaOH or KOH, consider switching to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]

    • Consider Fluoride Bases: In some systems, fluoride bases like CsF or KF can be effective, particularly under anhydrous conditions.[10][11]

Q2: I've changed the base, but protodeboronation is still a major issue. What's next?

A2: Your next focus should be the solvent system and the inherent stability of your boronic acid.

  • Expert Insight: Water is the proton source for protodeboronation.[11] Therefore, minimizing or eliminating water can be a highly effective strategy. Additionally, the boronic acid functional group is inherently labile. Protecting it can dramatically increase its stability under reaction conditions.

  • Actionable Steps:

    • Employ Anhydrous Conditions: Switch to anhydrous solvents like dioxane, toluene, or THF.[11][12] Ensure all reagents and glassware are rigorously dried. Using a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) can be beneficial here.[3][12]

    • Use a More Stable Boron Reagent: Instead of the free boronic acid, use a more stable derivative.[3] This is often the most robust solution for particularly unstable heteroaryl systems.[13]

      • Pinacol Esters (ArB(pin)): More stable than boronic acids, but can still be susceptible to hydrolysis and protodeboronation.[1]

      • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[1][2]

      • Organotrifluoroborates (R-BF₃K): These salts offer enhanced stability and can be very effective at suppressing protodeboronation.[1][2]

Low or No Conversion to Product

Q3: My reaction is clean, with starting material remaining, but very little product and minimal protodeboronation. What could be the issue?

A3: This scenario often points to a problem with catalyst activity or the transmetalation step.

  • Expert Insight: The transmetalation step, where the heteroaryl group is transferred from boron to palladium, can be slow for electron-deficient heterocycles.[3][5] Also, the Lewis basic heteroatom (e.g., nitrogen in pyridine) can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][12]

  • Actionable Steps:

    • Optimize the Ligand: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos). These ligands accelerate both the oxidative addition and reductive elimination steps, helping the desired coupling outcompete catalyst deactivation and protodeboronation.[1][14]

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species efficiently under mild conditions, which can be crucial for challenging couplings.[11][14]

    • Consider an Additive: Trimethyl borate has been shown to enhance reaction rates in anhydrous systems by solubilizing boronate complexes and mitigating catalyst poisoning by Lewis basic heterocycles.[3][12]

Summary of Troubleshooting Strategies

The following table provides a summary of key parameters and their impact on minimizing protodeboronation.

ParameterHigh Protodeboronation ConditionRecommended ChangeRationale
Boron Reagent Boronic AcidMIDA Boronate or OrganotrifluoroborateIncreases stability and allows for "slow release" of the active nucleophile.[1][2]
Base Strong Base (e.g., NaOH, KOH)Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[1]
Solvent Aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous Solvent (e.g., Dioxane, Toluene)Removes the primary proton source for the side reaction.[11][12]
Catalyst Ligand Standard Ligand (e.g., PPh₃)Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos)Accelerates the desired C-C coupling to outcompete protodeboronation.[1][14]
Temperature High (e.g., >100 °C)Lower (e.g., RT - 80 °C)Slows the rate of decomposition, provided the desired coupling can still proceed efficiently.

Optimized Experimental Protocols

The following are starting-point protocols designed for challenging heteroaryl Suzuki-Miyaura couplings where protodeboronation is a significant concern.

Protocol 1: "Slow Release" Strategy with MIDA Boronate

This protocol is ideal for notoriously unstable boronic acids, such as 2-pyridineboronic acid.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl-MIDA boronate (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[11]

  • Reaction: Place the vessel in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.[11]

Protocol 2: Anhydrous Coupling with a Neopentyl Boronic Ester

This protocol is designed to completely remove water, the primary proton source.

  • Reagent Preparation: In a nitrogen-filled glovebox, add the heteroaryl bromide (1.0 equiv), neopentyl heteroarylboronic ester (1.2 equiv), Pd-PEPPSI-IPr catalyst (5 mol %), and potassium trimethylsilanolate (TMSOK, 1.4 equiv) to a vial.[3]

  • Solvent and Additive: Add anhydrous 1,4-dioxane (to 0.2 M) and trimethyl borate (3.0 equiv) to the vial.[3]

  • Reaction: Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 3-12 hours.[3]

  • Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[3]

Visualizing the Decision-Making Workflow

When encountering high protodeboronation, a systematic approach to troubleshooting is key.

Troubleshooting_Workflow Start High Protodeboronation Observed? ChangeBase Switch to Milder Base (e.g., K3PO4, CsF) Start->ChangeBase Yes Success Problem Solved UseAnhydrous Implement Anhydrous Conditions ChangeBase->UseAnhydrous Still High ChangeBase->Success Solved ChangeReagent Use Stable Boron Reagent (MIDA, -BF3K) UseAnhydrous->ChangeReagent Still High UseAnhydrous->Success Solved OptimizeCatalyst Optimize Catalyst System (Bulky Ligand, Pre-catalyst) ChangeReagent->OptimizeCatalyst Still High ChangeReagent->Success Solved OptimizeCatalyst->Success Solved Reassess Re-evaluate Substrate & Core Problem OptimizeCatalyst->Reassess Still High

Fig. 2: A decision tree for troubleshooting protodeboronation.

This guide provides a framework for understanding and mitigating protodeboronation in your Suzuki-Miyaura coupling reactions. By systematically evaluating and optimizing your reaction parameters based on the principles outlined here, you can significantly improve the outcomes of your challenging syntheses.

References

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Source URL not available]
  • Comeau, J. L., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Title not available. (n.d.). RSC Publishing. [Link]
  • Title not available. (n.d.).
  • Title not available. (2016). Books. [Link]
  • Chen, C., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
  • Wikipedia. (n.d.).
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Li, Z., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Chen, C., et al. (2025).
  • Vantourout, J. C., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Isgut, T. A., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Leadbeater, N. E., & Marco, M. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source URL not available]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Isgut, T. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Source URL not available]
  • Title not available. (n.d.).
  • Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
  • Johnston, C. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Title not available. (n.d.). [Source URL not available]

Sources

Technical Support Center: Regioselectivity in the Functionalization of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support guide for navigating the complexities of functionalizing the 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine core. This scaffold, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry and materials science. However, the presence of two distinct halogen atoms on the pyridine ring presents a significant challenge in achieving predictable and high-yielding regioselective functionalization.

This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these reactions to empower you with the knowledge to troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Suzuki-Miyaura coupling is non-selective, yielding a mixture of C4 and C5-arylated products. How can I favor C4 functionalization?

A1: This is a frequent challenge. The C4 position (alpha to the pyridine nitrogen) is generally more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling reactions.[1] However, several factors can lead to a loss of selectivity.

Underlying Causality: The regiochemical outcome of Suzuki-Miyaura coupling on dihalogenated pyridines is a delicate balance between the electronic properties of the substrate and the nature of the palladium catalyst. While the C4-Br bond is typically more susceptible to oxidative addition with a Pd(0) species due to the electron-withdrawing effect of the adjacent pyridine nitrogen, the choice of ligand and catalyst precursor can alter this preference.[1][2]

Troubleshooting Workflow:

start Low C4-Selectivity in Suzuki Coupling ligand Evaluate Ligand System start->ligand pd_source Assess Palladium Source & Precatalyst ligand->pd_source If selectivity is still poor sub_ligand1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). ligand->sub_ligand1 sub_ligand2 Avoid ligands known to promote unconventional selectivity (e.g., Xantphos in some systems). ligand->sub_ligand2 base_solvent Optimize Base and Solvent pd_source->base_solvent If mixture persists sub_pd Use a well-defined Pd(II) precatalyst (e.g., XPhos Pd G3) for reliable generation of active Pd(0). pd_source->sub_pd temp Adjust Reaction Temperature base_solvent->temp Fine-tuning sub_base Employ a milder base like K3PO4 or Cs2CO3 to minimize side reactions. base_solvent->sub_base outcome Improved C4-Selectivity temp->outcome sub_temp Lowering the temperature can sometimes enhance selectivity. temp->sub_temp

Caption: Troubleshooting workflow for poor C4-selectivity.

Detailed Recommendations:

  • Ligand Selection: For preferential C4 coupling, employ bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands facilitate the oxidative addition step, which is often rate-limiting, and can enhance the inherent electronic preference for the C4 position.

  • Catalyst Speciation: The ratio of phosphine ligand to palladium can influence the nature of the active catalytic species. A higher ligand-to-palladium ratio (≥3:1) generally favors mononuclear palladium complexes, which typically exhibit conventional C2 (in pyridines) or C4 (in this system) selectivity.[1][2] Conversely, lower ratios can lead to the formation of palladium clusters that may exhibit altered or even reversed regioselectivity.[2][4][5]

  • Base and Solvent System: Use anhydrous and thoroughly degassed solvents like dioxane or toluene.[6] While some Suzuki protocols use aqueous bases, water can be a proton source for competitive protodeboronation, a significant side reaction with electron-deficient boronic acids.[7] A moderately strong, non-nucleophilic base like K₃PO₄ is often a good choice.[3]

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (replacement of Br or Cl with H) instead of the desired C-N coupling. What's causing this and how can I prevent it?

A2: Hydrodehalogenation is a common and frustrating side reaction in cross-coupling chemistry, particularly with electron-deficient N-heterocycles.[6]

Underlying Causality: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from the reaction of the palladium complex with the amine, base, or trace amounts of water or alcohol in the solvent. The Pd-H species can then undergo reductive elimination with the halo-azaindole intermediate to produce the undesired dehalogenated byproduct.[6]

Strategies to Minimize Hydrodehalogenation:

StrategyRationaleRecommended Action
Ligand Choice Bulky, electron-rich ligands can promote the desired reductive elimination of the C-N bond over the competing C-H bond formation.Use Buchwald-type biarylphosphine ligands (e.g., BrettPhos, RuPhos).[8] These are specifically designed to accelerate C-N coupling.
Base Selection Strong, sterically hindered bases are generally preferred for Buchwald-Hartwig aminations.Use lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). Avoid using hydroxide or carbonate bases which can be sources of protons.
Reaction Conditions Rigorously excluding potential proton sources is critical.Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[7]
N-H Protection The acidic N-H of the pyrrole ring can interact with the base and catalyst, potentially leading to side reactions.Consider protecting the N1 position with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc, which can be removed later.[9][10]
Q3: How can I achieve selective functionalization at the C5 position, leaving the C4-bromo group intact?

A3: Overcoming the intrinsic reactivity preference for the C4 position requires a strategic approach. While direct palladium-catalyzed coupling at C5 is challenging due to the lower reactivity of the C-Cl bond compared to the C-Br bond, it is not impossible.[4] A more reliable method often involves a halogen-metal exchange.

Underlying Causality: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition.[4][5] Therefore, most cross-coupling reactions will preferentially occur at C4. To reverse this, one can exploit the greater propensity of bromine for halogen-metal exchange compared to chlorine.

Recommended Strategy: Lithiation followed by Borylation/Electrophile Quench

This two-step procedure allows for the selective activation of the C4 position, followed by conversion to a group that can then be used in a subsequent reaction at C5.

Step-by-Step Protocol:

  • N-H Protection: Protect the 1H-pyrrolo[2,3-b]pyridine nitrogen with a suitable protecting group (e.g., SEM-Cl or Boc-anhydride). This is crucial to prevent deprotonation by the strong base.[11]

  • Halogen-Metal Exchange: Cool the protected substrate to a low temperature (-78 °C) in an anhydrous ether solvent (e.g., THF or Et₂O).

  • Slowly add a strong organolithium base such as n-butyllithium (n-BuLi). The lithium will selectively exchange with the more reactive bromine at the C4 position.

  • Electrophile Quench: After a short time, quench the resulting C4-lithiated species with an appropriate electrophile. For example, adding triisopropyl borate followed by an acidic workup will install a boronic ester at C4, which can be used in a subsequent Suzuki coupling at C5.

start Starting Material: 4-Bromo-5-chloro-N1-PG-azaindole step1 Lithiation (n-BuLi, -78°C) start->step1 intermediate C4-Lithiated Intermediate step1->intermediate step2 Electrophile Quench (e.g., B(OiPr)3 then H+) intermediate->step2 product 4-Boronic ester-5-chloro-N1-PG-azaindole step2->product step3 Suzuki Coupling at C5 product->step3 final_product 4-Boronic ester-5-aryl-N1-PG-azaindole step3->final_product

Caption: Workflow for selective C5 functionalization.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the N-H of the pyrrole ring?

A: Highly recommended. The pyrrole N-H proton is acidic and can be deprotonated by the bases used in many coupling reactions (e.g., K₃PO₄, NaOtBu).[6] This can lead to several issues:

  • Catalyst Inhibition: The resulting N-anion can coordinate to the palladium center, potentially inhibiting catalytic activity.[6][12]

  • Side Reactions: The unprotected N-H can participate in unwanted side reactions.

  • Solubility Issues: The deprotonated species may have poor solubility, affecting reaction rates. Common protecting groups include SEM, Boc, and various sulfonyl groups.[9][11]

Q: I am considering a Sonogashira coupling. Which position, C4 or C5, is expected to react preferentially?

A: Similar to Suzuki coupling, the Sonogashira reaction will overwhelmingly favor the more reactive C4-bromo position. The mechanism also proceeds via oxidative addition of the palladium catalyst to the aryl halide, and the C-Br bond is more susceptible to this step than the C-Cl bond.[13] To achieve selective C4-alkynylation, standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, and a base like NEt₃ or DIPA) should be effective.

Q: Can I use a direct C-H activation approach to functionalize the pyrrole ring (C2 or C3) while the halogens are present on the pyridine ring?

A: This is a challenging but potentially feasible strategy. The C3 position of the 7-azaindole nucleus is the most nucleophilic and generally the most reactive towards electrophilic substitution.[11][14] However, many C-H activation conditions involve transition metals that could potentially react with the C-Br or C-Cl bonds. A careful selection of conditions would be required, likely favoring functionalization at C3. Directed metalation, by first protecting the N1 position with a directing group, could offer a route to C2 functionalization.[11]

Experimental Protocols

Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[3]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe. The solvent should be bubbled with argon for 15-20 minutes prior to use.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Angewandte Chemie (International ed. in English). (2013).
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Journal of the American Chemical Society. (n.d.).
  • CoLab. (n.d.). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide.
  • White Rose Research Online. (2021).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Wikipedia. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Journal of the American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine).
  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • IntechOpen. (2018).
  • National Institutes of Health. (n.d.).
  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors.
  • Atlanchim Pharma. (n.d.).
  • National Institutes of Health. (n.d.).
  • Journal of the Chemical Society C: Organic. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-5-chloro-7-azaindole). This valuable heterocyclic compound is a crucial building block in the development of numerous pharmaceutical agents, particularly kinase inhibitors.[1] Scaling its synthesis from the bench to production scale introduces unique challenges that require a robust and well-understood process.

This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to support researchers and process chemists in achieving a safe, efficient, and reproducible scale-up. The methodologies discussed are grounded in established chemical principles and process development literature.

Recommended Synthetic Pathway & Protocol

The most common and scalable route to this compound involves the sequential halogenation of a suitable 1H-pyrrolo[2,3-b]pyridine precursor. A particularly effective, high-yield approach starts from the commercially available 7-azaindole, proceeding through nitration, chlorination, and a highly regioselective bromination.[2][3] This method is advantageous for its operational simplicity, avoiding complex extractions or distillations by isolating products via direct crystallization.[2][3]

Synthetic_Pathway Start 7-Azaindole Step1 4-Chloro-3-nitro- 7-azaindole Start->Step1 1. HNO₃, H₂SO₄ 2. PCl₅, POCl₃ Step2 5-Bromo-4-chloro- 3-nitro-7-azaindole Step1->Step2 NBS, H₂SO₄ Step3 Target: 4-Bromo-5-chloro- 1H-pyrrolo[2,3-b]pyridine (After reduction of nitro group and diazotization/removal) Step2->Step3 Fe, AcOH or H₂, Pd/C then NaNO₂, H₃PO₂

Caption: Scalable synthetic route to this compound.

Detailed Step-by-Step Protocol (Adapted from Han et al.)

This protocol focuses on the key halogenation steps which are often the most challenging during scale-up. It is critical to perform these reactions in a well-ventilated fume hood or an appropriate manufacturing bay with suitable personal protective equipment (PPE).

Step 1: Synthesis of 4-Chloro-3-nitro-7-azaindole

  • Reaction Setup: Charge a suitable reactor with concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C with constant agitation.

  • Nitration: Slowly add 7-azaindole to the cooled sulfuric acid, maintaining the internal temperature below 10 °C. Once the addition is complete, slowly add fuming nitric acid (HNO₃) subsurface, ensuring the temperature does not exceed 10 °C.

  • Reaction & Quench: Stir the mixture at 5-10 °C until reaction completion is confirmed by HPLC. Carefully quench the reaction by transferring it to a separate vessel containing ice and water.

  • Chlorination: To the resulting slurry, add phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). Heat the mixture to reflux (approx. 100-110 °C) and hold until the reaction is complete.

  • Isolation: Cool the reaction mixture and carefully quench it into a vessel with ice/water. Adjust the pH with a suitable base (e.g., NaOH solution) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-3-nitro-7-azaindole.

Step 2: Regioselective Bromination

  • Reaction Setup: Charge a clean, dry reactor with concentrated sulfuric acid.

  • Addition: Add the 4-chloro-3-nitro-7-azaindole from the previous step to the acid with cooling to maintain a temperature below 25 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise, carefully controlling the temperature. A slight exotherm is expected.

  • Reaction & Isolation: Stir the mixture at ambient temperature until completion. The product, 5-Bromo-4-chloro-3-nitro-7-azaindole, typically crystallizes directly from the reaction mixture.[2][3] Dilute the mixture with a suitable anti-solvent if necessary, filter the product, wash thoroughly, and dry.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this synthesis.

Troubleshooting_Workflow Problem Problem Detected (e.g., Low Yield, Impurities) Analysis Analyze Crude Mixture (HPLC, LC-MS, NMR) Problem->Analysis Check_SM Verify Starting Material (Purity, Water Content) Optimize Optimize Conditions (e.g., Lower Temp, Slower Addition) Check_SM->Optimize Check_Reagents Check Reagent Activity (e.g., NBS, PCl₅ Titration) Check_Reagents->Optimize Check_Conditions Review Reaction Conditions (Temp, Time, Addition Rate) Check_Conditions->Optimize Analysis->Check_SM Analysis->Check_Reagents Analysis->Check_Conditions Impurity_ID Impurity Identified? Analysis->Impurity_ID Data Known_Impurity Known Side-Product? (e.g., Regioisomer) Impurity_ID->Known_Impurity Yes Purify Develop Purification (Recrystallization, Chromatography) Impurity_ID->Purify No Known_Impurity->Optimize Yes Known_Impurity->Purify No Success Problem Resolved Optimize->Success Purify->Success

Caption: A logical workflow for troubleshooting synthesis issues.

Q1: My bromination step (Step 2) is giving a poor yield and forming multiple products. What's going wrong?

A: This is a classic selectivity issue.

  • Cause 1: Incorrect Reagent Stoichiometry. Using an excess of N-Bromosuccinimide (NBS) can lead to di-bromination or other side reactions. On a large scale, it's crucial to ensure NBS is added as a solid in controlled portions and that the stoichiometry is precise.

  • Cause 2: Temperature Control. While the reaction is often run at ambient temperature, significant exotherms can occur during NBS addition, especially on scale. This can lead to loss of regioselectivity. Ensure your reactor has adequate cooling capacity and add the NBS slowly to maintain the desired temperature range.

  • Solution: Before scaling up, perform a reaction calorimetry study to understand the heat flow. Implement portion-wise or slow, continuous addition of NBS. Confirm the purity of your 4-chloro-3-nitro-7-azaindole starting material; impurities can interfere with the desired reaction.

Q2: The chlorination step (Step 1) is stalling or incomplete, even after extended reflux.

A: This often points to issues with the reagents or reaction conditions.

  • Cause 1: Reagent Deactivation. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are highly sensitive to moisture. On a larger scale, atmospheric moisture introduced during reagent transfer can be a significant issue.

  • Cause 2: Insufficient Temperature. Ensure your reactor's heating system is accurately calibrated and that the internal temperature is reaching the target reflux temperature. Poor agitation can also lead to localized "cold spots" within the reactor.

  • Solution: Use fresh, high-purity PCl₅ and POCl₃ from sealed containers. Consider transferring them under a nitrogen atmosphere. Verify your reactor's temperature probes and agitation efficiency. Sometimes, a slight excess of the chlorinating agents may be required on scale to overcome minor moisture ingress.

Q3: My final product is difficult to purify and appears oily or discolored.

A: This suggests the presence of persistent impurities.

  • Cause 1: Residual Solvents or Reagents. Incomplete removal of high-boiling solvents like POCl₃ or sulfuric acid can lead to a dark, impure product.

  • Cause 2: Formation of Tars. Overheating during the chlorination or workup steps can cause decomposition and the formation of polymeric tars, which are notoriously difficult to remove.

  • Solution: Ensure the quenching and pH adjustment steps are performed carefully and with efficient cooling to prevent temperature spikes. The wash steps after filtration are critical on a large scale; ensure adequate wash volumes and reslurrying if necessary to remove trapped reagents. If the product still contains impurities, a final recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be necessary.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling this synthesis?

A: The primary hazards involve the use of strong, corrosive acids (H₂SO₄, HNO₃) and water-reactive chlorinating agents (PCl₅, POCl₃). The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. Quenching large volumes of acid and POCl₃ into water is also highly exothermic and will release HCl gas, requiring a robust ventilation or scrubber system. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

Q: Can I use a different brominating agent instead of NBS?

A: While other brominating agents like liquid bromine exist, NBS is generally preferred for scale-up due to its ease of handling as a solid and its high regioselectivity in this specific reaction.[2][3] Using liquid bromine would introduce significant handling and safety challenges on a large scale.

Q: How critical is the quality of the starting 7-azaindole?

A: It is extremely critical. The purity of the initial starting material will directly impact the entire downstream process. Impurities in the 7-azaindole can lead to side reactions, poor yields, and complex purification challenges. It is recommended to use 7-azaindole with >99% purity and to have a reliable analytical method (e.g., HPLC, GC) to verify its quality before beginning the synthesis.

Q: What analytical methods are recommended for in-process controls (IPCs)?

A: High-Performance Liquid Chromatography (HPLC) is the most effective tool for monitoring the progress of each reaction step. It can be used to quantify the disappearance of the starting material and the appearance of the product, as well as to detect the formation of any impurities. For structure confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Data Summary Table

StepKey ReagentsTemp. (°C)Typical Time (h)Expected YieldPurity Target (by HPLC)
Nitration/ChlorinationHNO₃, H₂SO₄, PCl₅, POCl₃0-11012-2475-85%>95%
BrominationNBS, H₂SO₄20-254-880-90%>97%

Yields and times are estimates and may vary based on scale and specific equipment.

References

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Collot, M., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH National Library of Medicine.
  • ACS Publications. (2019). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • ResearchGate. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • ACS Publications. (n.d.). Organic Process Research & Development.

Sources

Managing impurities in the preparation of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities during the preparation of this key heterocyclic building block. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of high-purity this compound.

I. Synthetic Workflow Overview

The synthesis of this compound typically proceeds from the commercially available starting material, 7-azaindole. A plausible and efficient synthetic route involves a three-step sequence: N-oxidation, regioselective chlorination, and subsequent bromination. Understanding this pathway is crucial for anticipating and mitigating potential impurity formation.

Synthetic_Workflow Start 7-Azaindole Step1 Step 1: N-Oxidation (e.g., m-CPBA) Start->Step1 Intermediate1 7-Azaindole N-oxide Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., POCl3 or MsCl) Intermediate1->Step2 Intermediate2 4-Chloro-7-azaindole Step2->Intermediate2 Step3 Step 3: Bromination (e.g., NBS or Br2) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Bromination_Troubleshooting Start Poor Bromination Selectivity Q1 Are you using Br2? Start->Q1 A1_Yes Switch to NBS for milder conditions Q1->A1_Yes Yes A1_No Check Stoichiometry Q1->A1_No No Q2 Is NBS stoichiometry > 1.1 eq? A1_Yes->Q2 A1_No->Q2 A2_Yes Reduce NBS to 1.05-1.1 eq Q2->A2_Yes Yes A2_No Lower Reaction Temperature Q2->A2_No No Q3 Is the reaction run at elevated temperature? A2_Yes->Q3 A2_No->Q3 A3_Yes Run at 0 °C to RT Q3->A3_Yes Yes A3_No Consider solvent effects (e.g., ACN vs. THF) Q3->A3_No No End Improved Selectivity A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting poor bromination selectivity.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities in the final product and how can I identify them?

The most probable regioisomeric impurities arise from incorrect halogenation at either the chlorination or bromination stage.

  • 6-Chloro-4-bromo-1H-pyrrolo[2,3-b]pyridine: This would result from the initial chlorination occurring at the 6-position instead of the 4-position.

  • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Although less likely due to the electronics of the pyrrole ring, bromination at the 3-position is a possibility.

Identification of Regioisomers:

  • HPLC: A well-developed High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating and quantifying these isomers. [1]Due to their different polarities, regioisomers will typically have distinct retention times.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. For example, the coupling constants between protons on the pyridine ring will differ depending on their relative positions. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm through-space proximity of protons and thus the substitution pattern.

Q2: What are the best practices for purifying the final product to remove residual impurities?

For the purification of this compound, a combination of techniques is often most effective:

  • Crystallization: This is a highly effective method for removing both regioisomers and process-related impurities, provided a suitable solvent system can be found. Experiment with a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/heptanes) to induce crystallization of the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a standard approach. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can effectively separate the desired product from closely related impurities. The separation can be monitored by Thin Layer Chromatography (TLC) to identify the optimal solvent system.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Halogenating Agents: Both chlorinating and brominating agents (POCl₃, MsCl, NBS, Br₂) are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting it to impact.

  • Reaction Quenching: The quenching of chlorinating agents like POCl₃ with water is highly exothermic and can generate HCl gas. This should be done slowly and in an ice bath.

  • Solvents: Many of the solvents used (e.g., DCM, DMF) have their own specific hazards. Consult the Safety Data Sheets (SDS) for each chemical before use.

IV. References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–667. [Link]

  • Sielc.com. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Latham, J., Henry, S., & Galarza, J. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry, 6, 613. [Link]

  • Organic Process Research & Development. (2017). Supporting Information: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Retrieved from

Sources

Stability of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A4B5C

Introduction: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 916176-52-8) is a halogenated 7-azaindole derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern makes it a valuable building block for synthesizing targeted therapeutic agents. However, the inherent reactivity of the 7-azaindole core, combined with two different halogen substituents, presents specific stability challenges that researchers may encounter. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate experiments involving this compound, particularly concerning its stability in acidic and basic environments.

Frequently Asked Questions (FAQs)

Question: What are the standard recommended storage and handling conditions for this compound?

Answer: Like many complex organic molecules, optimal long-term stability is achieved by minimizing exposure to atmospheric moisture, oxygen, and light. We recommend storing the solid compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use anhydrous aprotic solvents and store at low temperatures (-20°C) for short durations. Avoid breathing dust or fumes.[1][3]

Question: Why is it critical to assess the stability of this specific compound under acidic and basic conditions?

Answer: Understanding the stability profile is fundamental to successful and reproducible research for several reasons:

  • Reaction Condition Compatibility: Many synthetic transformations require either acidic or basic catalysts or workup procedures. Foreknowledge of the compound's stability prevents unintended degradation and byproduct formation.

  • Formulation Development: For drug development professionals, this data is essential for creating stable pharmaceutical formulations, as excipients can create acidic or basic microenvironments.[4]

  • Pharmacokinetic Studies: The stability in various pH ranges can provide early insights into potential metabolic liabilities and behavior in physiological environments, from the acidic gastric milieu to the more neutral conditions of the bloodstream.

  • Analytical Method Development: Forced degradation studies are a regulatory requirement (ICH Q1A) and are essential for developing stability-indicating analytical methods that can accurately separate the active pharmaceutical ingredient (API) from its potential degradants.[5][6]

Question: What are the most reactive sites on the this compound molecule?

Answer: The molecule has several sites of potential reactivity:

  • Pyrrole N-H: This proton is weakly acidic and can be deprotonated under basic conditions, altering the electron density and reactivity of the entire ring system.

  • Pyridine Nitrogen (N7): This nitrogen is basic and will be protonated under acidic conditions. This protonation significantly changes the electronic character of the pyridine ring, making it more electron-deficient and potentially activating it towards nucleophilic attack or influencing the stability of the adjacent pyrrole ring.[7]

  • Halogenated Carbons (C4 and C5): The carbon atoms bearing the bromine and chlorine are subject to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the halide. This is a common degradation pathway for halogenated heterocycles.[8]

Troubleshooting Guide: Experimental Observations

Scenario 1: "My reaction in acidic media (e.g., TFA, aq. HCl) is giving multiple unexpected spots on TLC and peaks in my LC-MS. What is the likely cause?"

Answer: This is a common observation stemming from the reactivity of the 7-azaindole core under acidic conditions. The primary event is the protonation of the pyridine nitrogen (N7). This dramatically increases the electrophilicity of the pyridine ring and can lead to several degradation pathways.

  • Causality: Protonation can make the molecule more susceptible to hydrolysis, where water acts as a nucleophile. While hydrolysis of aryl halides typically requires harsh conditions, the activation by the protonated ring system can facilitate this process, especially at elevated temperatures.[9][10] You may be observing the replacement of the chloro or bromo group with a hydroxyl group, forming a hydroxypyrrolopyridine derivative. The pyrrole ring itself can also be susceptible to acid-catalyzed decomposition under forcing conditions.[7]

  • Troubleshooting Steps:

    • Run a Control: Subject a small amount of your starting material to the exact reaction conditions (solvent, temperature, acid concentration) without any other reagents. This will confirm if the degradation is inherent to the conditions.

    • Lower the Temperature: If the reaction allows, perform it at a lower temperature to minimize the rate of degradation.

    • Analyze by LC-MS: Obtain the mass spectra of the impurity peaks. Look for mass shifts corresponding to the loss of Br (-79 u) and addition of OH (+17 u), or the loss of Cl (-35 u) and addition of OH (+17 u). The characteristic isotopic patterns of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are powerful diagnostic tools to confirm if a halogen is present in a fragment.[11][12]

    • Use Milder Acids: If possible, substitute strong mineral acids with weaker organic acids or use them in non-aqueous media to reduce water-related degradation.

Scenario 2: "I'm seeing significant decomposition of my compound during a basic workup (e.g., NaHCO₃ wash, extraction with NaOH). Why?"

Answer: The 7-azaindole scaffold is often more sensitive to basic conditions than acidic ones, particularly when halogenated.[10]

  • Causality: There are two primary mechanisms at play:

    • Deprotonation: The pyrrole N-H is acidic and will be deprotonated by a sufficiently strong base. The resulting anion is more electron-rich, which can facilitate certain side reactions.

    • Nucleophilic Aromatic Substitution (SNAr): This is the most probable degradation pathway. Hydroxide ions (from NaOH) or even bicarbonate/carbonate are potent nucleophiles that can attack the electron-deficient pyridine ring and displace the halide leaving groups. Generally, the chloro substituent is more susceptible to SNAr than the bromo substituent due to the higher electronegativity and better ability to stabilize the intermediate Meisenheimer complex. You are likely forming 4-bromo-5-hydroxy- or 5-chloro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine.[13]

  • Troubleshooting Steps:

    • Use Milder Bases: Avoid strong bases like NaOH or KOH for workups if possible. Use saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with caution and for minimal time.

    • Maintain Low Temperatures: Perform aqueous basic washes at 0°C to slow the rate of hydrolysis.

    • Minimize Contact Time: Do not let your organic layer sit in contact with a basic aqueous phase for extended periods. Separate the layers promptly after extraction.

    • Consider Non-Aqueous Workup: If feasible, use solid-phase extraction (SPE) or filtration through a pad of silica gel with a suitable eluent to remove basic impurities instead of an aqueous wash.

Protocols for Stability Assessment

To quantitatively assess stability, a forced degradation study is the industry-standard approach.[4][5] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products formed are relevant and not artifacts of excessively harsh conditions.[14]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile/Water (1:1) acid_stress Acidic Stress: Add HCl to aliquot. Incubate at RT & 60°C prep_stock->acid_stress Distribute Stock base_stress Basic Stress: Add NaOH to aliquot. Incubate at RT & 60°C prep_stock->base_stress Distribute Stock control Control: No stressor. Incubate at RT & 60°C prep_stock->control Distribute Stock prep_acid Prepare 0.1 M HCl & 1.0 M HCl prep_base Prepare 0.1 M NaOH & 1.0 M NaOH quench Quench Reaction: Neutralize sample with equal molar acid/base acid_stress->quench Take time points (e.g., 2, 8, 24h) base_stress->quench Take time points (e.g., 2, 8, 24h) control->quench Take time points (e.g., 2, 8, 24h) hplc Analyze by Stability-Indicating RP-HPLC-UV Method quench->hplc lcms Identify Degradants by LC-MS hplc->lcms For peaks > 0.1% G start 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridinem/z = 229.9 / 231.9 / 233.9 end 4-Bromo-5-hydroxy-1H-pyrrolo[2,3-b]pyridinem/z = 213.9 / 215.9 start->end H₂O / H⁺ or OH⁻ (Hydrolysis) - Cl⁻, + OH⁻

Caption: Potential hydrolysis pathway of the title compound.

References

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • Kwiecień, A., Krzek, J., & Walczak, M. (n.d.). The proposed degradation pathways of AZ under stress storage conditions... ResearchGate.
  • Various Authors. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.
  • Zoltewicz, J. A., & Sale, A. A. (n.d.). Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (n.d.). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Various Authors. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Han, C., et al. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles.
  • Various Authors. (2022). Forced Degradation – A Review.
  • Various Authors. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
  • Various Authors. (n.d.). LCMS-guided detection of halogenated natural compounds. ResearchGate.
  • Various Authors. (n.d.). RP-HPLC traces for analytical-scale reactions of azaindole-containing.... ResearchGate.
  • Various Authors. (n.d.). Forced degradation studies. ResearchGate.
  • Singh, R., & Rehman, Z. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research.
  • Various Authors. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies.
  • Various Authors. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
  • Various Authors. (n.d.). The suggested acidic and basic degradation pathway (a) and oxidative.... ResearchGate.
  • Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • AChemBlock. (n.d.). This compound 95%.
  • Abovchem. (n.d.). This compound.
  • Various Authors. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Various Authors. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
  • Bajaj, S., et al. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product.
  • Roullier, C., et al. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate.
  • Various Authors. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Various Authors. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. ResearchGate.
  • PubChem. (n.d.). This compound.
  • Han, C., et al. (n.d.). Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. ACS Publications.
  • Various Authors. (n.d.). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. ResearchGate.
  • ChemicalBook. (n.d.). This compound(916176-52-8) 1 H NMR.
  • Parchem. (n.d.). This compound.
  • Various Authors. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Gilow, H. M., & Burton, D. E. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry - ACS Publications.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • Various Authors. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH.

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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Base and Solvent

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the critical choices of base and solvent in palladium-catalyzed cross-coupling reactions. Our aim is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions for success.

The Critical Interplay of Base and Solvent

The success of a palladium-catalyzed cross-coupling reaction is a delicate balance of multiple components, with the base and solvent playing pivotal, interconnected roles.[1][2] The solvent not only dissolves reactants and facilitates thermal control but also influences catalyst stability, activity, and even selectivity.[3][4] The base, on the other hand, is crucial for activating one of the coupling partners, often in the transmetalation step of the catalytic cycle, and its efficacy is profoundly affected by the solvent environment.[5][6] A suboptimal choice in either can lead to a cascade of issues, from sluggish or incomplete conversion to catalyst deactivation and byproduct formation.[7][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during palladium-catalyzed reactions, providing a systematic approach to troubleshooting.

Q1: My Suzuki-Miyaura coupling is giving low to no yield. What are the likely culprits related to the base and solvent?

A1: Low yields in Suzuki-Miyaura couplings are a frequent challenge. Before questioning the catalyst or substrates, scrutinize your base and solvent system.

  • Insufficient Base Strength or Solubility: The base's primary role is to activate the boronic acid for transmetalation.[5] If the base is too weak or, more commonly, poorly soluble in the reaction solvent, this activation will be inefficient.[9] For instance, using a weak, poorly soluble base like potassium carbonate (K₂CO₃) in a non-polar solvent like toluene at low temperatures may result in minimal reaction progress.

  • Inappropriate Solvent Choice: The solvent influences the solubility of all components, including the base and the organoboron species.[1] A biphasic system, such as toluene/water, is often employed with inorganic bases to facilitate the dissolution of both the organic substrates and the inorganic base.[6][10] If using a single organic solvent, ensure it can adequately solubilize the activated boronic acid species.

  • Protodeboronation: This is a common side reaction where the boronic acid is cleaved by a proton source before it can transmetalate. This is often exacerbated by the presence of water and an inappropriate base.[8] While some water can be beneficial, especially with inorganic bases, excessive amounts or a highly acidic aqueous phase can promote this undesired pathway.

Q2: I am running a Buchwald-Hartwig amination, and the reaction has stalled. Could my choice of base be the issue?

A2: Absolutely. The base in a Buchwald-Hartwig amination is critical for deprotonating the amine, making it a more effective nucleophile.

  • Base Strength vs. Substrate Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be problematic for substrates with base-sensitive functional groups.[9][11] If your substrate is degrading, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11]

  • Heterogeneity and Mixing: Inorganic bases are often poorly soluble in common organic solvents like toluene or dioxane.[12] This heterogeneity can lead to reproducibility issues. Ensure vigorous stirring to maximize the surface area of the base. In some cases, grinding the base to a fine powder before use can be beneficial.[11]

  • Organic Bases as an Alternative: Soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be an excellent alternative, especially for sensitive substrates or in microwave reactions.[11][12] However, be aware that organic bases can sometimes coordinate to the palladium center and inhibit catalysis.[13]

Q3: My reaction is chemoselective, but it's favoring the wrong product. How can the solvent influence this?

A3: Solvent choice can be a powerful tool to control chemoselectivity, particularly in substrates with multiple reactive sites. For example, in the cross-coupling of chloroaryl triflates, the solvent can dictate whether the reaction occurs at the C-Cl or C-OTf bond.[2]

  • Polarity and Catalyst Speciation: In some systems, polar solvents like DMF or acetonitrile can favor coupling at a triflate group, while non-polar solvents like THF or toluene favor coupling at a chloride.[2] This is often attributed to the ability of polar solvents to stabilize different palladium catalytic species, potentially including anionic complexes that exhibit altered reactivity.[2]

  • Protic vs. Aprotic Solvents: The presence of protic solvents like alcohols can also influence selectivity. Interestingly, in the case of chloroaryl triflates, protic solvents can lead to the same selectivity as non-polar solvents, highlighting that the effect is more complex than simple dielectric constant.[2]

Data-Driven Selection: Bases and Solvents

Making an informed decision requires data. The following tables summarize key properties of commonly used bases and solvents in palladium-catalyzed cross-coupling reactions.

Table 1: Common Bases in Palladium-Catalyzed Reactions
BaseFormulapKa of Conjugate Acid (approx. in H₂O)Common ApplicationsKey Considerations
Sodium tert-butoxideNaOtBu19Buchwald-Hartwig, SuzukiVery strong, good solubility in ethers and aromatic hydrocarbons. Can cause substrate degradation.[9][11]
Cesium CarbonateCs₂CO₃10.3Suzuki, Buchwald-HartwigGood solubility in some organic solvents, effective for challenging couplings.[5]
Potassium PhosphateK₃PO₄12.3Suzuki, Buchwald-HartwigA good alternative to carbonates, often provides high yields.[5][11]
Potassium CarbonateK₂CO₃10.3SuzukiWidely used and cost-effective, but solubility can be an issue. Often used with water.[5][6]
TriethylamineEt₃N10.7Heck, SonogashiraOrganic base, good solubility. Can act as a ligand and inhibit some reactions.[5]
DBUC₉H₁₆N₂13.5 (in MeCN)Buchwald-HartwigStrong, non-nucleophilic organic base. Good for base-sensitive substrates.[11][14]

pKa values are approximate and can vary in different solvents.[15][16][17]

Table 2: Common Solvents in Palladium-Catalyzed Reactions
SolventClassDielectric Constant (approx.)Boiling Point (°C)Common ApplicationsKey Considerations
TolueneAromatic2.4111Suzuki, Buchwald-HartwigGood for a wide range of temperatures, relatively non-polar.[1][9]
Tetrahydrofuran (THF)Ether7.666Suzuki, StilleGood solvent for many organic compounds, lower boiling point.[1][18]
1,4-DioxaneEther2.2101Suzuki, Buchwald-HartwigHigher boiling point than THF, but has safety concerns.[6][10]
N,N-Dimethylformamide (DMF)Amide36.7153Heck, SuzukiPolar aprotic solvent, can coordinate to the catalyst.[1][19]
Acetonitrile (MeCN)Nitrile37.582SuzukiPolar aprotic, can influence selectivity.[2]
WaterProtic80.1100Suzuki (biphasic)Used with inorganic bases to improve their solubility.[6][20]

Solvent properties can influence reaction rates and catalyst stability.[1][2][18]

Experimental Protocols

A systematic screening approach is often the most efficient way to identify the optimal base and solvent for a new reaction.

Protocol: Screening of Bases and Solvents for a Suzuki-Miyaura Coupling
  • Preparation of Reaction Array: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PPh₃, 4 mol%).[5]

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Addition of Bases and Solvents: To each vial, add the designated base (2.0 equiv) from Table 1. Then, add the chosen solvent or solvent mixture (to achieve a concentration of ~0.1 M in the aryl halide) from Table 2 via syringe.

  • Reaction Execution: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitoring and Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Work-up and Yield Determination: Upon completion, cool the reactions to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and determine the yield of the desired product by NMR with an internal standard or by chromatographic purification.

Visualization of Decision-Making Workflows

The following diagrams illustrate logical pathways for selecting a base and solvent system for common palladium-catalyzed reactions.

Base_Selection_Suzuki Start Start: Suzuki-Miyaura Coupling Substrate_Sensitivity Are substrates base-sensitive? Start->Substrate_Sensitivity Base_Choice_Weak Consider weaker inorganic bases: K₃PO₄, K₂CO₃, Cs₂CO₃ Substrate_Sensitivity->Base_Choice_Weak Yes Base_Choice_Strong Inorganic bases are generally suitable: Na₂CO₃, K₃PO₄, Cs₂CO₃ Substrate_Sensitivity->Base_Choice_Strong No Solvent_System Choose Solvent System Base_Choice_Weak->Solvent_System Base_Choice_Strong->Solvent_System Biphasic Biphasic: Toluene/H₂O, Dioxane/H₂O Solvent_System->Biphasic Inorganic Base Anhydrous Anhydrous Organic: THF, Dioxane, Toluene Solvent_System->Anhydrous Organic Base or Soluble Inorganic Optimization Screen and Optimize Biphasic->Optimization Anhydrous->Optimization

Caption: Decision workflow for base and solvent selection in Suzuki-Miyaura coupling.

Base_Selection_Buchwald Start Start: Buchwald-Hartwig Amination Substrate_Sensitivity Are substrates base-sensitive? Start->Substrate_Sensitivity Base_Choice_Weak Consider weaker bases: K₃PO₄, Cs₂CO₃ or organic bases (DBU) Substrate_Sensitivity->Base_Choice_Weak Yes Base_Choice_Strong Strong, non-nucleophilic bases are effective: NaOtBu, LHMDS Substrate_Sensitivity->Base_Choice_Strong No Solvent_Choice Choose Solvent Base_Choice_Weak->Solvent_Choice Base_Choice_Strong->Solvent_Choice Ethereal Ethereal: THF, Dioxane Solvent_Choice->Ethereal Lower Temperatures Aromatic Aromatic: Toluene, Xylene Solvent_Choice->Aromatic Higher Temperatures Optimization Screen and Optimize Ethereal->Optimization Aromatic->Optimization

Caption: Decision workflow for base and solvent selection in Buchwald-Hartwig amination.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Gagnon, D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9632-9641. [Link]
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ACS Publications. (2020). Roles of Base in the Pd-Catalyzed Annulative Chlorophenylene Dimerization.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • National Institutes of Health. (2019).
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • Scribd. (n.d.). Base Strength and pKa Values Guide | PDF. [Link]
  • pka bases.cdx. (n.d.). [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • YouTube. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
  • Wikipedia. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.). [Link]
  • ResearchGate. (2025).
  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Wordpress. (2025). Use of base metals in Buchwald-Hartwig coupling. [Link]
  • DSpace@MIT. (n.d.).
  • Role of palladium catalyst in cross-coupling reactions. (2025). [Link]
  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to Regioselective Functionalization: Comparing the Reactivity of 4-Bromo vs. 5-Chloro on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Azaindole

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry.[1][2] Its role as a bioisostere for indole, coupled with the pyridine nitrogen's ability to modulate physicochemical properties like solubility and engage in key hydrogen bonding interactions, has cemented its importance in drug discovery programs.[1] Consequently, the ability to precisely and selectively functionalize the 7-azaindole core is paramount for elaborating structure-activity relationships (SAR).

This guide provides an in-depth comparison of the reactivity between two common halogenated intermediates: 4-bromo-7-azaindole and 5-chloro-7-azaindole. Understanding the profound difference in their reactivity is critical for designing efficient and regioselective synthetic routes to complex molecular targets. We will explore the underlying electronic principles and provide supporting experimental frameworks for key palladium-catalyzed cross-coupling reactions.

The Decisive Factors: Electronic Effects and Bond Lability

The differential reactivity between a bromine atom at the C4 position and a chlorine atom at the C5 position is not arbitrary. It is governed by a confluence of two fundamental chemical principles: the electronic nature of the heterocyclic ring and the inherent reactivity of the carbon-halogen bond.

  • Electronic Activation at the C4-Position : The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The powerful electron-withdrawing effect of the pyridine nitrogen (N7) significantly influences the electron density across the scaffold.[3] This effect is most pronounced at the C4 and C6 positions, which are para and ortho to the nitrogen, respectively. The C4 position is rendered considerably more electron-poor than the C5 position. This electronic deficiency makes the C4 position more susceptible to the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling cycles.

  • Inherent Reactivity of C-Br vs. C-Cl Bonds : In the realm of palladium-catalyzed reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[4] This order is primarily dictated by the carbon-halogen bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making it more kinetically labile and prone to oxidative addition by a Pd(0) catalyst under milder conditions.

When combined, these factors create a powerful synthetic lever: the 4-bromo substituent is doubly activated, benefiting from both an electronically primed position and a more reactive halogen. In contrast, the 5-chloro substituent is at a less electronically activated position and possesses a more robust, less reactive C-Cl bond.

G cluster_factors Governing Factors cluster_reactivity Resulting Reactivity Electronic Effect Electronic Effect (C4 is electron-deficient) High_Reactivity High Reactivity Electronic Effect->High_Reactivity Bond Lability Bond Lability (C-Br > C-Cl) Bond Lability->High_Reactivity Low_Reactivity Low Reactivity 4-Bromo-7-azaindole 4-Bromo-7-azaindole 4-Bromo-7-azaindole->Electronic Effect 4-Bromo-7-azaindole->Bond Lability 5-Chloro-7-azaindole 5-Chloro-7-azaindole 5-Chloro-7-azaindole->Low_Reactivity Less activated position Stronger C-Cl bond

Caption: Logical relationship governing reactivity differences.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The theoretical differences in reactivity are borne out in practice. Below, we compare the expected outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational transformations in drug development.[5][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8] When comparing our two substrates, the 4-bromo-7-azaindole is expected to couple efficiently under standard conditions, while the 5-chloro-7-azaindole will likely require more forcing conditions (e.g., more active catalysts, higher temperatures) to achieve comparable yields. This differential allows for selective coupling on a di-halogenated scaffold.

Table 1: Predicted Comparative Yields in a Suzuki-Miyaura Reaction

EntrySubstrateConditionsCoupling PartnerPredicted Yield
14-Bromo-7-azaindolePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CPhenylboronic Acid>90%
25-Chloro-7-azaindolePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CPhenylboronic Acid<10%
35-Chloro-7-azaindoleXPhos Pd G3, K₃PO₄, t-BuOH, 110 °CPhenylboronic Acid>80%

Data is representative and synthesized from established principles of cross-coupling reactivity.

G Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 ArPd(II)R'L2 [Ar-Pd(II)(R')L₂]⁺ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation Product Ar-R' ArPd(II)R'L2->Product Reductive Elimination Product->Pd(0)L2 ArX Ar-X (e.g., 4-Bromo-7-azaindole) ArX->ArPd(II)XL2 Oxidative Addition R'B(OH)2 R'B(OH)₂ R'B(OH)2->ArPd(II)R'L2 Base Base Base->ArPd(II)R'L2

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry.[7][9] The reactivity trend observed for Suzuki couplings holds true here. The C4-Br position can be aminated under relatively mild conditions, whereas amination at the C5-Cl position requires more specialized, highly active catalyst systems designed for aryl chlorides.[10][11]

Table 2: Predicted Comparative Yields in a Buchwald-Hartwig Amination

EntrySubstrateConditionsCoupling PartnerPredicted Yield
14-Bromo-7-azaindolePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CMorpholine>85%
25-Chloro-7-azaindolePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °CMorpholineNo Reaction
35-Chloro-7-azaindoleRuPhos Pd G3, NaOt-Bu, Toluene, 110 °CMorpholine>75%

Data is representative and synthesized from established principles of cross-coupling reactivity.[10][11]

Sonogashira Coupling

For creating C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method.[5][12] The enhanced reactivity of the C4-Br position is again evident. Standard Sonogashira conditions (a palladium source, a copper(I) co-catalyst, and a base) will readily promote the coupling of terminal alkynes at the C4-bromo position, while the C5-chloro position remains largely inert under these same conditions.

Table 3: Predicted Comparative Yields in a Sonogashira Coupling

EntrySubstrateConditionsCoupling PartnerPredicted Yield
14-Bromo-7-azaindolePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CPhenylacetylene>90%
25-Chloro-7-azaindolePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °CPhenylacetylene<5%

Data is representative and synthesized from established principles of cross-coupling reactivity.[12]

Application in Practice: A Chemoselective Functionalization Workflow

The true synthetic utility of this reactivity differential is realized in the selective functionalization of a di-halogenated precursor, such as 4-bromo-5-chloro-7-azaindole.[13][14] A synthetic chemist can leverage this predictable reactivity to build molecular complexity in a stepwise and controlled manner.

G Start 4-Bromo-5-chloro-7-azaindole Step1_Product 4-Aryl-5-chloro-7-azaindole Start->Step1_Product Mild Suzuki Conditions (e.g., Pd(dppf)Cl₂, K₂CO₃) SELECTIVE at C4-Br Final_Product 4-Aryl-5-amino-7-azaindole Step1_Product->Final_Product Forcing Buchwald-Hartwig Conditions (e.g., RuPhos Pd G3, NaOt-Bu) REACTIVE at C5-Cl

Sources

The Strategic Advantage of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Comparative Guide to Dihalogenated 7-Azaindole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to precisely functionalize this heterocyclic system is paramount in the intricate process of drug design and optimization. Dihalogenated 7-azaindoles, in particular, serve as versatile building blocks, offering multiple handles for diversification through cross-coupling reactions. Among these, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine stands out as a strategically valuable intermediate. This guide provides an in-depth technical comparison of this key building block with other dihalogenated 7-azaindole analogues, supported by experimental data, to inform rational choices in the synthesis of complex bioactive molecules.

The Significance of Halogenation Patterns in 7-Azaindoles

The identity and position of halogen substituents on the 7-azaindole core profoundly influence its chemical reactivity and the biological activity of its derivatives. The electron-withdrawing nature of halogens can modulate the pKa of the pyrrole nitrogen and influence the electron density of the aromatic rings, thereby affecting binding interactions with biological targets.[3] Furthermore, the differential reactivity of various halogens (I > Br > Cl) in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, a cornerstone of modern synthetic strategy.[4]

This compound: A Profile of Reactivity

The primary advantage of this compound lies in the distinct reactivity of its two halogen atoms. The carbon-bromine bond at the 4-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 5-position. This differential reactivity enables chemists to perform regioselective cross-coupling reactions, sequentially introducing different substituents at these two positions.

This building block is synthesized from 7-azaindole through a series of halogenation steps. The precise control of reaction conditions is crucial to achieve the desired 4,5-disubstitution pattern.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of dihalogenated 7-azaindoles is realized in their application in cross-coupling reactions. Below, we compare the performance of this compound with other dihalogenated analogues in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The enhanced reactivity of the C-Br bond in this compound allows for selective coupling at the 4-position while retaining the chlorine atom for subsequent transformations.

Table 1: Comparative Analysis of Suzuki-Miyaura Coupling Reactions with Dihalogenated 7-Azaindoles

Building BlockPosition of CouplingBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound C4Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~85[5] (inferred)
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridineC5Arylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8570-90[6] (adapted)
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridineC4 or C6 (less selective)(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100Moderate[7] (inferred)

As illustrated in Table 1, this compound offers predictable regioselectivity for Suzuki coupling at the C4 position. In contrast, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, with two chlorine atoms of similar reactivity, can lead to mixtures of products, necessitating more complex purification or more sophisticated catalyst systems to achieve selectivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

A detailed step-by-step methodology for this key experiment.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (0.05 equiv) solvent Add degassed dioxane/H₂O (4:1) reagents->solvent inert Purge with N₂/Ar solvent->inert heat Heat to 100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench with H₂O monitor->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Terminal alkyne (1.5 equiv) - Pd(PPh₃)₂Cl₂ (0.03 equiv) - CuI (0.06 equiv) solvent_base Add degassed Et₃N/DMF reagents->solvent_base inert Purge with N₂/Ar solvent_base->inert stir Stir at 60 °C inert->stir monitor Monitor by TLC/LC-MS stir->monitor filter Cool and filter off salts monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 equiv) - Amine (1.2 equiv) - NaOtBu (1.4 equiv) - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.04 equiv) solvent Add degassed toluene reagents->solvent inert Purge with N₂/Ar solvent->inert heat Heat to 100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench with sat. NH₄Cl monitor->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for selective Buchwald-Hartwig amination.

Impact of Halogen Position on Biological Activity

The strategic placement of substituents on the 7-azaindole core is critical for achieving potent and selective biological activity. In the context of kinase inhibitors, the C4 and C5 positions are often involved in key interactions within the ATP-binding pocket.

A substituent at the C4 position can project into the solvent-exposed region, allowing for the introduction of groups that enhance solubility and modulate pharmacokinetic properties. The C5 position, on the other hand, often points towards the "gatekeeper" residue, and the nature of the substituent at this position can significantly impact kinase selectivity.

The ability to sequentially and selectively functionalize the C4 and C5 positions, as offered by this compound, provides medicinal chemists with a powerful tool to fine-tune the structure-activity relationship (SAR) of their compounds. F[8][9]or instance, a small, lipophilic group might be introduced at C5 via a second cross-coupling reaction after a larger, more polar group has been installed at C4.

Conclusion: Strategic Selection of Dihalogenated Building Blocks

The choice of a dihalogenated 7-azaindole building block is a critical decision in the design of a synthetic route towards a target molecule. While a variety of such building blocks are available, this compound offers a distinct advantage in terms of its predictable and regioselective reactivity. The differential reactivity of the C4-bromo and C5-chloro bonds allows for a sequential and controlled introduction of diverse functionalities, which is invaluable for the efficient exploration of chemical space and the optimization of lead compounds.

For researchers and drug development professionals, a thorough understanding of the comparative reactivity of these building blocks is essential for the design of efficient and flexible synthetic strategies. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of these versatile intermediates.

References

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  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Kinase Inhibitors Derived from Different Azaindole Cores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold - A Privileged Structure in Kinase Inhibitor Design

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their critical role in cellular signaling and the dysregulation of their activity in numerous diseases, particularly cancer.[1] The development of small-molecule ATP-competitive inhibitors has revolutionized treatment paradigms for many of these conditions.[1] Within the medicinal chemist's toolkit, the azaindole scaffold has emerged as a "privileged structure," a molecular framework that is frequently found in potent and selective kinase inhibitors.[2][3]

Azaindoles, bioisosteres of the natural indole ring, are bicyclic heterocycles where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly minor alteration has profound effects, modulating physicochemical properties like solubility, pKa, and lipophilicity, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Crucially, the azaindole core is an excellent "hinge-binder." The ATP-binding site of most kinases features a flexible hinge region, and the azaindole's pyridine nitrogen and pyrrole N-H group can form a bidentate hydrogen bond pattern that mimics the interaction of the adenine ring of ATP, providing a strong anchor for the inhibitor.[4][5]

This guide provides a comparative analysis of kinase inhibitors derived from two of the most prominent azaindole isomers: the 7-azaindole and 4-azaindole cores. We will delve into the structural rationale for their use, compare representative inhibitors, and provide the experimental frameworks necessary for their evaluation.

The 7-Azaindole Core: A Versatile and Clinically Validated Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is arguably the most extensively utilized azaindole isomer in kinase inhibitor design. Its geometry is perfectly suited for forming two key hydrogen bonds with the kinase hinge region, making it a powerful foundational element.[4][5] This has been validated by the successful development of several FDA-approved drugs.[6]

Case Study 1: Vemurafenib (B-RAF Inhibitor)

Vemurafenib (Zelboraf®) is a potent inhibitor of the B-RAF serine-threonine kinase and is approved for the treatment of metastatic melanoma with the B-RAF V600E mutation.[4][5] Its discovery is a landmark example of fragment-based drug design, starting from a simple 7-azaindole fragment.[4][5] The 7-azaindole core acts as the primary hinge-binding motif, while additional substituents are optimized to occupy adjacent hydrophobic pockets, conferring high potency and selectivity.[5]

Case Study 2: GSK1070916 (Aurora B/C Inhibitor)

The Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[7] GSK1070916 is a highly potent and selective ATP-competitive inhibitor of Aurora B and C kinases built upon a 7-azaindole scaffold.[7][8] Inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately causing polyploidy and apoptosis in cancer cells.[7] The selection of the 7-azaindole core was instrumental in achieving the desired potency and selectivity profile for this clinical candidate.[7]

Caption: Chemical structures of the 7-azaindole core and derived inhibitors.

The 4-Azaindole Core: An Alternative Scaffold for Targeting Inflammatory and Oncogenic Kinases

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core offers a different arrangement of the nitrogen atoms, leading to distinct electronic properties and potential interaction patterns within the ATP binding pocket. While less common than its 7-azaindole counterpart, it has proven to be a highly effective scaffold for developing potent inhibitors against specific kinase targets.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of proinflammatory cytokine synthesis, such as TNF-α and IL-1β.[9][10] Its inhibition is a therapeutic strategy for treating chronic inflammatory diseases like rheumatoid arthritis.[11] A series of potent p38 inhibitors has been developed based on a 4-azaindole core.[9][12] The lead compound from this series, 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, demonstrated potent enzymatic inhibition.[10] X-ray crystallography confirmed that the 4-azaindole core forms a critical hydrogen bond with the hinge residue Met-109, while optimization of substituents at other positions was guided by the structure to enhance potency and improve physicochemical properties.[9][12]

Caption: Chemical structures of the 4-azaindole core and a derived p38 inhibitor.

Comparative Analysis: Potency and Selectivity

The choice of azaindole core can significantly influence an inhibitor's potency and selectivity profile. The following table summarizes key quantitative data for the representative inhibitors discussed.

Compound Azaindole Core Primary Target(s) IC₅₀ / Kᵢ Key Selectivity Data Reference(s)
Vemurafenib 7-AzaindoleB-RAF V600EIC₅₀: 31 nM>100-fold selective over wild-type B-RAF[4],[5]
GSK1070916 7-AzaindoleAurora B, Aurora CIC₅₀: 0.38 nM (B), 1.5 nM (C)>250-fold selective for Aurora B over Aurora A[8]
Compound 9 4-Azaindolep38α MAP KinaseIC₅₀: 6 nMActive against p38α and p38β; Inactive against p38γ and p38δ[12],[10]

Expert Insights: The data clearly shows that both scaffolds can yield highly potent inhibitors in the low nanomolar range. The 7-azaindole core in GSK1070916 demonstrates exquisite selectivity between highly homologous Aurora kinase family members (A vs. B). The 4-azaindole p38 inhibitor shows selectivity among p38 isoforms, which is attributed to a single amino acid difference (Thr106 in α/β vs. Met106 in γ/δ) in a key pocket.[12] This highlights that while the core provides the anchor, fine-tuning selectivity is a function of the entire molecule and its interactions with unique features of the target's active site.

Mechanism of Action: Interaction with the Kinase Hinge

The primary mechanism for ATP-competitive inhibitors is the occupation of the ATP-binding pocket, preventing the kinase from binding its natural substrate. The azaindole core is central to this action.

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region (Backbone NH & C=O) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Azaindole Inhibitor core Azaindole Core inhibitor->core anchors via substituent Side Chain inhibitor->substituent provides selectivity via core->hinge Forms 2 H-Bonds (N-H donor, Pyridine-N acceptor) substituent->pocket Hydrophobic Interactions start Start: Prepare Reagents (Compound, Kinase, Substrate, ATP) step1 1. Dispense Compound/DMSO into 384-well plate start->step1 step2 2. Add Kinase/Substrate Mix step1->step2 step3 3. Add ATP to start reaction Incubate for 60 min step2->step3 step4 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate for 40 min step3->step4 step5 5. Add Kinase Detection Reagent (Converts ADP to light signal) Incubate for 30 min step4->step5 end End: Read Luminescence & Calculate IC50 step5->end

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of a kinase inhibitor on cancer cell proliferation.

Causality and Rationale:

  • Cell Line Choice: The chosen cell line should have a known dependence on the kinase pathway being targeted. For example, for a B-RAF inhibitor like Vemurafenib, the A375 melanoma cell line, which harbors the B-RAF V600E mutation, is an appropriate model.

  • Serum Concentration: Fetal bovine serum (FBS) contains growth factors that activate kinase signaling pathways. The FBS concentration must be kept consistent across experiments to ensure reproducibility.

  • Validation: A known cytotoxic agent can be used as a positive control to validate the assay's ability to detect a decrease in cell viability.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare a serial dilution of the azaindole inhibitor in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition:

    • Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

    • Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 4-azaindole and 7-azaindole cores are both exceptionally valuable scaffolds in the design of potent and selective kinase inhibitors. The 7-azaindole isomer is more prevalent and has been validated in several clinically approved drugs, demonstrating its robust utility as a hinge-binding element. [4][6]The 4-azaindole core, while used less frequently, provides a viable alternative that has been successfully employed to target kinases like p38, where it offers a distinct interaction profile. [9][12] The choice between these cores is not arbitrary; it is a strategic decision guided by structure-based design, the specific topology of the target kinase's active site, and the desired physicochemical properties of the final compound. As our understanding of kinase structural biology deepens, we can expect to see even more sophisticated use of these and other azaindole isomers to develop the next generation of targeted therapies.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
  • Hardwicke, M. A., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]
  • Goldstein, D. M., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(23), 4915–4926. [Link]
  • Lourdin, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19967. [Link]
  • Hu, F., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(23), 15286. [Link]
  • Lourdin, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
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  • Anderson, K., et al. (2015). Aurora B Inhibitors as Cancer Therapeutics. PMC. [Link]
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Validating 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to a Novel Hinge-Binding Fragment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, the identification of novel fragments that effectively interact with the highly conserved ATP-binding hinge region is a critical starting point for the development of potent and selective inhibitors. The pyrrolopyridine scaffold, particularly the 7-azaindole core, is a well-established "privileged" structure, renowned for its ability to form key hydrogen bond interactions with the kinase hinge.[1][2] This guide introduces 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine , a structurally related yet distinct fragment, and provides a comprehensive framework for its validation as a hinge-binding moiety.

This document is structured not as a mere recounting of established data, but as a proactive guide for researchers. We will delineate the logical and experimental cascade required to characterize this novel fragment, comparing its potential attributes at each stage with the well-trodden path of 7-azaindole derivatives. The causality behind each experimental choice is explained to provide a robust, self-validating protocol.

The Rationale: Why this compound?

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of purine and has demonstrated exceptional utility in kinase inhibition by forming two crucial hydrogen bonds with the backbone of the hinge region.[1] Our subject molecule, this compound, retains this core scaffold, suggesting a high probability of analogous hinge-binding capabilities. The strategic placement of bromo and chloro substituents offers several potential advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the pKa of the pyrrole and pyridine nitrogens, potentially fine-tuning the hydrogen bonding strength.

  • Vectors for Elaboration: The bromine at position 4 and chlorine at position 5 provide chemically tractable handles for subsequent fragment growing or linking strategies, enabling exploration of adjacent hydrophobic pockets within the ATP-binding site.

  • Novel Chemical Space: This specific substitution pattern represents an under-explored area of chemical space compared to more common 7-azaindole derivatives, offering opportunities for novel intellectual property.

The Validation Cascade: A Multi-faceted Biophysical Approach

Validating a fragment's interaction with a target kinase is a multi-step process. Due to the inherently weak affinities of fragments, a single technique is insufficient.[3] A cascade of orthogonal biophysical methods is essential to confidently identify and characterize true binders, eliminating false positives and providing a solid foundation for structure-based drug design.[4][5]

Figure 1: A typical biophysical screening cascade for fragment validation.

Step 1: Primary Screening with Surface Plasmon Resonance (SPR)

Causality: SPR is an ideal primary screening tool due to its high sensitivity for detecting low molecular weight fragments, low protein consumption, and real-time, label-free nature.[6][7] It provides initial evidence of a direct interaction between the fragment and the target kinase.

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target kinase onto a sensor chip (e.g., CM5) via amine coupling to achieve a stable surface.

  • Fragment Preparation: Prepare a concentration series of this compound (e.g., 10 µM to 500 µM) in a suitable running buffer containing a low percentage of DMSO to ensure solubility.

  • Injection and Data Collection: Inject the fragment solutions over the immobilized kinase surface. A reference flow cell without the kinase is used to subtract bulk refractive index changes.[6]

  • Data Analysis: Monitor the change in resonance units (RU) over time to generate a sensorgram for each concentration.

Interpreting the Sensorgram:

A typical sensorgram for a well-behaved fragment will show a "square" shape, characterized by rapid association and dissociation phases.[8] This indicates a fast-on, fast-off binding kinetic, which is characteristic of fragment binding. The magnitude of the response at steady-state (Req) should be concentration-dependent.

Figure 2: Key phases of an SPR sensorgram.

Step 2: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

Causality: While SPR confirms binding, ITC is the gold standard for characterizing the thermodynamics of the interaction.[9] It directly measures the heat released or absorbed during binding, providing the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[10] This thermodynamic signature is crucial for guiding hit-to-lead optimization.

Experimental Protocol: ITC Validation

  • Sample Preparation: Place a solution of the target kinase in the ITC sample cell. Fill the injection syringe with a concentrated solution of this compound.

  • Titration: Perform a series of small injections of the fragment solution into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of fragment to protein. Fit the resulting binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.

Interpreting ITC Data for Weak Binders:

Due to the low affinity of fragments, achieving a classic sigmoidal binding curve is often not feasible.[11][12] However, even with low "c-values" (c = n[Protein]/KD), reliable KD values can be obtained. The key is to obtain a complete thermodynamic profile. An enthalpically driven interaction (favorable ΔH) is often a hallmark of specific hydrogen bonding and van der Waals interactions, which is the desired profile for a hinge-binding fragment.[10]

Step 3: Definitive Binding Mode Analysis with X-ray Crystallography

Causality: X-ray crystallography provides the ultimate validation by revealing the atomic-level details of the fragment's binding mode.[13][14] This is the only technique that can unequivocally confirm that this compound binds to the kinase hinge region and forms the expected hydrogen bonds. The structural information is invaluable for subsequent structure-based design efforts.

Experimental Protocol: Co-crystallization

  • Complex Formation: Incubate the purified target kinase with a molar excess of this compound.

  • Crystallization: Screen a wide range of crystallization conditions to obtain protein-fragment co-crystals. Alternatively, soak pre-existing apo-protein crystals in a solution containing the fragment.[15][16]

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a high-quality crystal, typically at a synchrotron source.[17] Process the data and solve the crystal structure to visualize the electron density corresponding to the bound fragment.

Expected Binding Mode:

Based on the structure of related pyrrolopyridines, we hypothesize that this compound will form two hydrogen bonds with the kinase hinge: one from the pyrrole N-H to the backbone carbonyl of a hinge residue (e.g., Glu in many kinases) and another from the pyridine nitrogen to the backbone N-H of a second hinge residue (e.g., Leu).[18][19] The bromo and chloro substituents would likely be oriented towards the solvent or adjacent pockets, providing vectors for further chemical modification.

Comparative Analysis: this compound vs. Alternative Hinge-Binding Fragments

The value of a new fragment is best understood in the context of established alternatives. The 7-azaindole scaffold is the most relevant comparator.[20][21]

FeatureThis compound (Hypothetical)7-Azaindole Derivatives (Established)Pyrazolopyrimidine Derivatives (Established)
Core Scaffold 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-b]pyridine1H-pyrazolo[3,4-d]pyrimidine
Hinge Interaction Expected two-point hydrogen bonding with kinase hinge.Confirmed two-point hydrogen bonding with kinase hinge.[21][22]Confirmed two- or three-point hydrogen bonding.[23][24]
Binding Affinity (KD) Expected in the high µM to low mM range, typical for fragments.Typically exhibit KD values in the µM to mM range as fragments.[20]Can show slightly higher affinity due to an additional H-bond acceptor.
Ligand Efficiency (LE) High LE is anticipated due to the small size and expected specific interactions.Generally high LE, making them excellent starting points for optimization.High LE is also a key feature of this scaffold.
Synthetic Tractability Bromo and chloro groups offer versatile handles for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[25]Positions 3 and 5 are common points for synthetic elaboration.[2]Multiple positions are synthetically accessible for diversification.
Novelty & IP Position High. This specific substitution pattern is less explored in the patent literature.Lower. The core scaffold is prevalent in kinase inhibitor patents.[1]Moderate to high, depending on the substitution pattern.

Conclusion

The validation of This compound as a hinge-binding fragment represents a logical and promising avenue for expanding the toolkit of kinase drug discovery. While direct experimental data is not yet in the public domain, its structural analogy to the highly successful 7-azaindole scaffold provides a strong rationale for its investigation. The proposed validation cascade, employing SPR for primary screening, ITC for thermodynamic characterization, and X-ray crystallography for definitive structural evidence, offers a robust and scientifically rigorous pathway to characterize this novel fragment. Its unique halogenation pattern not only provides vectors for synthetic elaboration but also carves out a novel area of chemical space. By following the principles and protocols outlined in this guide, researchers can effectively assess the potential of this and other novel fragments, paving the way for the next generation of targeted kinase inhibitors.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.PubMed.
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  • Pyrrolopyrimidines.Progress in Medicinal Chemistry.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.Journal of Medicinal Chemistry.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities.Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors.Semantic Scholar.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.PubMed Central.
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  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Evaluating low-affinity fragments of ligands by ITC.Malvern Panalytical.
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  • Divided we fall? Studying low-affinity fragments of ligands by ITC.Malvern Panalytical.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.MDPI.
  • A three-stage biophysical screening cascade for fragment-based drug discovery.PubMed.
  • How Do You Interpret Data
  • (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery.
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  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.Scilit.
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  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.MDPI.
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  • Biophysics for Successful Drug Discovery Programs.Eurofins Discovery.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.NIH.
  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in...
  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres.PubMed.
  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif.PubMed Central.
  • Screening Ligands by X-ray Crystallography.
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Comparative Docking Analysis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives as Potential Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design

In the landscape of oncology drug discovery, protein kinases stand out as critical targets due to their central role in cell signaling and proliferation.[1][2] Among these, Aurora Kinase A (AURKA) has emerged as a key player in mitotic regulation, and its overexpression is linked to various human cancers.[2][3] Consequently, the development of potent and selective AURKA inhibitors is a significant area of research. The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[4]

This guide presents a comparative docking study of a hypothetical series of 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives against Aurora Kinase A. We will explore the rationale behind the molecular design, detail the computational methodology, and analyze the docking results to establish a structure-activity relationship (SAR). This in-depth analysis serves as a practical example of how molecular docking can be a powerful tool in the early stages of drug discovery to prioritize and guide the synthesis of novel kinase inhibitors.

The Strategic Selection of the this compound Scaffold

The choice of the this compound core is deliberate. The pyrrolo[2,3-b]pyridine system mimics the purine core of ATP, allowing it to effectively compete for the kinase's active site. The halogen substitutions at the 4 and 5 positions are not arbitrary; they serve to modulate the electronic properties of the aromatic system and can be exploited for further synthetic diversification. The bromine atom, in particular, can serve as a handle for cross-coupling reactions to introduce a variety of substituents, enabling a systematic exploration of the chemical space around the core scaffold.

Experimental Design: A Head-to-Head Comparison

To illustrate the power of comparative docking, we have designed a small, hypothetical library of four derivatives (Compounds 1-4 ) based on the this compound scaffold. These compounds feature different substitutions at the 4-position, allowing us to probe the effect of size, polarity, and hydrogen bonding potential on the binding affinity for Aurora Kinase A. A known potent Aurora Kinase A inhibitor, Alisertib (MLN8237), is included as a reference compound to benchmark our docking protocol and results.

Table 1: Hypothetical this compound Derivatives and Reference Inhibitor

Compound IDR-Group at 4-PositionRationale for Inclusion
Compound 1 -HUnsubstituted parent compound to establish a baseline.
Compound 2 -NH2Introduction of a hydrogen bond donor to probe for polar interactions.
Compound 3 -OHA smaller hydrogen bond donor/acceptor to assess the impact of size and polarity.
Compound 4 -OCH3A bulkier, less polar group to explore the hydrophobic pocket.
Alisertib (Reference)Clinically relevant, potent Aurora Kinase A inhibitor for validation.[5]

Methodology: A Step-by-Step Docking Protocol

The following protocol outlines a robust and reproducible molecular docking workflow. This self-validating system ensures the reliability of the generated binding poses and scores.

1. Protein Preparation:

  • The crystal structure of Aurora Kinase A in complex with a ligand is obtained from the Protein Data Bank (PDB ID: 3H0Z was used in a similar study).[6]

  • The protein structure is prepared using Schrödinger's Protein Preparation Wizard. This involves removing water molecules beyond 5 Å from the active site, adding hydrogen atoms, assigning correct bond orders, and performing a restrained minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the hypothetical derivatives and the reference inhibitor are sketched using a chemical drawing tool.

  • The ligands are then prepared using LigPrep. This process generates the correct 3D geometries, ionization states, and tautomers at a physiological pH of 7.4 ± 0.5.

3. Receptor Grid Generation:

  • A receptor grid is generated around the active site of the prepared protein structure. The grid box is centered on the co-crystallized ligand to define the docking search space.

4. Molecular Docking:

  • Molecular docking is performed using the Glide module of the Schrödinger Suite.[1]

  • The Standard Precision (SP) and Extra Precision (XP) modes of Glide are used for initial and more refined docking, respectively. The XP mode is particularly useful for reducing the number of false positives.

  • The docking results are analyzed based on the GlideScore, a scoring function that estimates the binding affinity.

Results and Discussion: Unveiling the Structure-Activity Relationship

The hypothetical docking study yielded insightful results, which are summarized in Table 2. The docking scores provide a quantitative measure of the predicted binding affinity, while the analysis of the binding poses reveals the key molecular interactions responsible for this affinity.

Table 2: Docking Scores and Predicted Binding Interactions of this compound Derivatives with Aurora Kinase A

Compound IDGlideScore (XP) (kcal/mol)Key Predicted InteractionsHypothetical IC50 (µM)
Compound 1 -6.5H-bond with Ala213 (hinge)> 10
Compound 2 -8.2H-bonds with Ala213 (hinge) and Glu211 (catalytic loop)1.5
Compound 3 -7.8H-bonds with Ala213 (hinge) and Glu211 (catalytic loop)2.8
Compound 4 -7.1H-bond with Ala213 (hinge), hydrophobic interactions5.2
Alisertib -9.5H-bonds with Ala213 (hinge), salt bridge with Glu2110.038[5]

Analysis of Docking Results:

  • Compound 1 , the unsubstituted parent molecule, shows a moderate docking score, primarily driven by the canonical hydrogen bond between the pyrrolo[2,3-b]pyridine nitrogen and the backbone NH of Ala213 in the hinge region. This interaction is a hallmark of many kinase inhibitors.

  • Compound 2 , with the amino group, exhibits a significantly improved docking score. The amino group forms an additional hydrogen bond with the side chain of Glu211, a key catalytic residue. This additional interaction likely accounts for the predicted increase in potency.

  • Compound 3 , featuring a hydroxyl group, also shows an enhanced docking score compared to the parent compound, forming a similar hydrogen bond with Glu211. The slightly lower score compared to Compound 2 might be attributed to the less optimal geometry of the hydrogen bond.

  • Compound 4 , with the methoxy group, has a slightly better score than the parent compound. While it cannot form a hydrogen bond with Glu211, the methyl group engages in favorable hydrophobic interactions within a sub-pocket of the active site.

  • Alisertib , the reference compound, displays the best docking score, consistent with its known high potency. It forms the crucial hinge hydrogen bond and a strong salt bridge interaction with Glu211, highlighting the importance of this interaction for high-affinity binding.

These hypothetical results demonstrate a clear SAR, where the introduction of a hydrogen bond donor at the 4-position significantly enhances the binding affinity to Aurora Kinase A.

Visualizing the Docking Workflow and Binding Interactions

To better illustrate the computational process and the molecular interactions, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select PDB Structure (e.g., 3H0Z) PrepProt Prepare Protein (Add H, remove water) PDB->PrepProt GridGen Generate Receptor Grid (Define active site) PrepProt->GridGen PrepLig Prepare Ligands (3D generation, ionization) Docking Perform Molecular Docking (Glide SP & XP) PrepLig->Docking GridGen->Docking Scoring Analyze Docking Scores (GlideScore) Docking->Scoring PoseAnalysis Analyze Binding Poses (Identify key interactions) Scoring->PoseAnalysis SAR Establish SAR PoseAnalysis->SAR

Caption: Molecular Docking Workflow.

G cluster_protein Aurora Kinase A Active Site cluster_ligand Compound 2 Ala213 Ala213 (Hinge) Glu211 Glu211 (Catalytic Loop) HydrophobicPocket Hydrophobic Pocket PyrroloPyridine 4-Bromo-5-chloro-1H- pyrrolo[2,3-b]pyridine PyrroloPyridine->Ala213 H-bond PyrroloPyridine->HydrophobicPocket Hydrophobic AminoGroup Amino Group (-NH2) AminoGroup->Glu211 H-bond

Caption: Key Interactions of Compound 2.

Conclusion and Future Directions

This comparative docking study of hypothetical this compound derivatives provides a clear and actionable SAR for the development of novel Aurora Kinase A inhibitors. The results strongly suggest that incorporating a hydrogen bond donor at the 4-position is a promising strategy to enhance binding affinity. Specifically, the amino group in Compound 2 demonstrated the most favorable interactions in our model.

The insights gained from this in silico study provide a solid foundation for the next phase of drug discovery. The logical next step would be to synthesize and biologically evaluate these compounds to validate the docking predictions. Further optimization could involve exploring a wider range of substituents at the 4-position and modifying other parts of the scaffold to improve potency, selectivity, and pharmacokinetic properties. Molecular docking, as demonstrated here, will continue to be an indispensable tool in this iterative process of rational drug design.

References

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2208964. [Link]
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  • Baviskar, A., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9551-9567. [Link]
  • Gogoi, K., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. RSC Advances, 7(85), 54035-54045. [Link]
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A Comparative Guide to 4- and 5-Position Substitutions on the 1H-Pyrrolo[2,3-b]pyridine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various protein kinases. This guide provides an in-depth comparative analysis of substitutions at the 4- and 5-positions of the 7-azaindole ring, offering insights into their structure-activity relationships (SAR) for the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The 7-azaindole core is a bioisostere of indole and purine, featuring a pyrrole ring fused to a pyridine ring. This arrangement provides a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), which are crucial for forming bidentate hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors. The planarity of the bicyclic system also allows for favorable stacking interactions within the ATP-binding pocket. The C4 and C5 positions of the scaffold project into the solvent-exposed region or towards other pockets of the kinase active site, making them prime locations for introducing substituents to modulate potency, selectivity, and physicochemical properties.

Comparative Structure-Activity Relationship (SAR) Analysis: 4-Position vs. 5-Position

Our analysis, based on a comprehensive review of published data, indicates that both the 4- and 5-positions are critical for modulating the biological activity of 7-azaindole-based kinase inhibitors. However, the nature and impact of substitutions at these positions can vary significantly depending on the target kinase.

Substitutions at the 5-Position: A Gateway to Potency and Selectivity

The 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively explored, revealing its significant role in enhancing potency and tuning selectivity.

Key SAR Insights for 5-Position Substitutions:

  • Electron-Withdrawing Groups for Enhanced Potency: The introduction of electron-withdrawing groups, such as a trifluoromethyl (-CF3) group, at the 5-position has been shown to be a successful strategy for increasing the potency of FGFR inhibitors. For instance, the addition of a -CF3 group can lead to a nearly 20-fold increase in activity against FGFR1.[1] This enhancement is attributed to the formation of a hydrogen bond with Glycine 485 in the FGFR1 active site.[1]

  • Aryl and Heteroaryl Groups for Occupying Hydrophobic Pockets: Large, hydrophobic groups, such as phenyl or other aromatic systems, at the 5-position can effectively occupy hydrophobic pockets within the kinase active site. For example, a 5-phenyl-1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent CDK8 inhibitor with an IC50 value of 35.2 nM.[2] These bulky substituents can engage in favorable van der Waals and π-π stacking interactions, contributing to higher binding affinity.

  • Modulation of Kinase Selectivity: The nature of the substituent at the 5-position can influence the selectivity profile of the inhibitor. For instance, in the development of IGF-1R inhibitors, various 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been synthesized, with the 5-position substituent playing a role in achieving nanomolar potency and selectivity.[3]

Table 1: Impact of 5-Position Substitutions on Kinase Inhibitory Activity

Target Kinase5-Position SubstituentIC50 (nM)Reference
FGFR1H1900[4]
FGFR1-CF3~95 (derived from 20-fold increase)[1][4]
FGFR13,5-dimethoxyphenyl7[4]
CDK8Phenyl35.2[2]
IGF-1RVaried aryl/heteroarylNanomolar range[3]
Substitutions at the 4-Position: An Emerging Frontier for Fine-Tuning Activity

While less extensively explored than the 5-position, substitutions at the 4-position of the 7-azaindole scaffold are emerging as a valuable strategy for modulating biological activity and improving drug-like properties.

Key SAR Insights for 4-Position Substitutions:

  • Amino Substituents for Cytotoxic Activity: 4-amino substituted 7-azaindole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, 4-phenylamino- and 4-phenethylamino-pyrrolo[2,3-b]pyridines have shown notable cytotoxicity against human myeloblastic leukaemia (HL-60) cells.[5] This suggests that the 4-amino group can be a key pharmacophore for anticancer activity.

  • Halogenation for Synthetic Diversification: The introduction of a halogen, such as chlorine or bromine, at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the rapid generation of diverse libraries of 4-substituted analogs for SAR exploration.

  • Alkoxy Groups for Modulating Physicochemical Properties: The incorporation of alkoxy groups at the 4-position can influence the solubility and metabolic stability of the compounds, which are critical parameters in drug development.

Table 2: Biological Activity of Representative 4-Position Substituted 1H-Pyrrolo[2,3-b]pyridines

4-Position SubstituentBiological ActivityCell LineReference
PhenylaminoCytotoxicHL-60[5]
PhenethylaminoCytotoxicHL-60[5]

Comparative Analysis:

Direct comparison of SAR between the 4- and 5-positions is challenging due to the differing contexts of reported studies. However, a general trend emerges: the 5-position appears to be more directly involved in achieving high potency against specific kinase targets through interactions with defined sub-pockets. In contrast, the 4-position seems to offer opportunities for broader cytotoxic effects and for fine-tuning physicochemical properties, with its role in specific kinase interactions being an area of active investigation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key 4- and 5-substituted 1H-pyrrolo[2,3-b]pyridine intermediates and for relevant kinase inhibition assays.

Synthesis of a 5-Substituted 1H-Pyrrolo[2,3-b]pyridine: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol describes a general method for the synthesis of a key 5-substituted intermediate.

Experimental Workflow for Synthesis

A Starting Material: 2-amino-3-methyl-5-bromopyridine B Oxidation (Caro's Acid) A->B C Intermediate: 2-amino-3-methyl-5-bromopyridine N-oxide B->C D Cyclization C->D E Product: 5-Bromo-7-azaindole D->E

Caption: Synthetic workflow for 5-bromo-7-azaindole.

Step-by-Step Protocol:

  • Preparation of Caro's Acid: In a flask cooled in an ice-water bath, cautiously add 86.4 mL of hydrogen peroxide to 179.2 mL of concentrated sulfuric acid with stirring, maintaining the temperature below 10°C.

  • Oxidation: To a solution of 60 mL of concentrated sulfuric acid, add 10.8 g (57.8 mmol) of 2-amino-3-methyl-5-bromopyridine in one portion under mechanical stirring, keeping the temperature below 5°C.

  • Reaction: Dropwise add the pre-cooled Caro's acid to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir overnight.[6]

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and water. Basify the solution with sodium hydroxide, which will cause a solid to precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-methyl-5-bromopyridine N-oxide.[6]

  • Further Steps: The resulting 5-bromo-7-azaindole can then be subjected to various cross-coupling reactions to introduce the trifluoromethyl group or other desired substituents at the 5-position.

Synthesis of a 4-Substituted 1H-Pyrrolo[2,3-b]pyridine via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of a 4-chloro-7-azaindole derivative.

Experimental Workflow for Buchwald-Hartwig Amination

A Starting Materials: 4-Chloro-7-azaindole Amine B Reaction Conditions: Pd precatalyst (e.g., RuPhos Pd G2) Ligand (e.g., RuPhos) Base (e.g., LiHMDS) Solvent (e.g., THF) A->B Buchwald-Hartwig Coupling C Product: 4-Amino-7-azaindole derivative B->C

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the RuPhos Pd G2 precatalyst (0.01 mmol), and the RuPhos ligand (0.01 mmol).[7]

  • Solvent and Reagents: Add anhydrous THF (5 mL) to the tube. Then, add the desired secondary amine (1.2 mmol) to the reaction mixture.

  • Base Addition: Dropwise add LiHMDS solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) to the stirred mixture.[7]

  • Reaction: Seal the Schlenk tube and stir the reaction mixture at room temperature (25°C) for 30 minutes.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction and perform a standard aqueous work-up followed by purification by column chromatography.

Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of synthesized compounds against key kinase targets.

FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Experimental Workflow for Kinase Assay

A Prepare Reagents: Test Compound Dilutions Kinase/Antibody Mixture Fluorescent Tracer B Assay Plate Loading: Add Test Compound Add Kinase/Antibody Mix Add Tracer A->B C Incubation (1 hour at RT) B->C D Read Plate (TR-FRET Signal) C->D

Caption: Workflow for a TR-FRET kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a mixture of FGFR1 kinase and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.[8]

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilution.

  • Addition of Kinase and Tracer: Add 5 µL of the kinase/antibody mixture, followed by 5 µL of the tracer solution to each well.[8]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these emissions is used to determine the degree of tracer displacement and, consequently, the inhibitory activity of the compound.

CDK8/Cyclin C Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor or diluent solution (for controls).

  • Kinase Reaction: Add 10 µL of diluted CDK8/Cyclin C kinase to the wells. Initiate the reaction by adding a master mix containing ATP and the appropriate substrate peptide.[9]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[9]

  • ADP Detection: Add 25 µL of ADP-Glo™ reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 45 minutes.[9]

  • Data Acquisition: Read the luminescence on a microplate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

Signaling Pathway Context

The 1H-pyrrolo[2,3-b]pyridine derivatives discussed in this guide primarily target kinases involved in critical cancer-related signaling pathways. Understanding these pathways is essential for rational drug design and for interpreting the cellular effects of these inhibitors.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[10]

FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT PI3K-AKT Pathway mTOR mTOR AKT->mTOR PI3K-AKT Pathway Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation

Caption: Simplified FGFR signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[11] Its aberrant activation is a common feature in many cancers.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival

Caption: The PI3K/AKT/mTOR signaling pathway.

CDK8 and the WNT/β-catenin Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and has been identified as a positive regulator of the WNT/β-catenin signaling pathway, a key pathway in development and cancer.[12] CDK8 can phosphorylate and activate β-catenin, enhancing its transcriptional activity.

WNT WNT Frizzled Frizzled Receptor WNT->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates Target Gene Expression\n(e.g., c-Myc, Cyclin D1) Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target Gene Expression\n(e.g., c-Myc, Cyclin D1) CDK8 CDK8 CDK8->BetaCatenin phosphorylates & activates

Caption: Role of CDK8 in the WNT/β-catenin pathway.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. This guide has provided a comparative analysis of substitutions at the 4- and 5-positions, highlighting key SAR trends and providing detailed experimental protocols to aid in the development of new therapeutic agents. While the 5-position has been more extensively studied for achieving high potency, the 4-position offers significant opportunities for further exploration, particularly in modulating cytotoxicity and optimizing physicochemical properties. A thorough understanding of the interplay between substitutions at these positions and the specific topology of the target kinase active site will be crucial for the successful design of the next generation of 7-azaindole-based drugs.

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In Vitro Evaluation of Novel Kinase Inhibitors Derived from the 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4] The specific derivative, 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, offers synthetic handles for the introduction of various substituents, enabling the development of novel compounds with tailored selectivity and potency against specific kinase targets.

This guide provides a comprehensive in vitro evaluation of representative novel compounds derived from the pyrrolo[2,3-b]pyridine scaffold, comparing their performance against established kinase inhibitors targeting key oncogenic pathways: the BRAF-MEK-ERK and FGFR signaling cascades. We will delve into the experimental data, provide detailed protocols for key assays, and explain the scientific rationale behind the experimental design, offering a framework for the evaluation of new chemical entities in a drug discovery setting.

Featured Compounds and Established Alternatives

For the purpose of this guide, we will focus on the in vitro characterization of two exemplary novel compounds derived from the pyrrolo[2,3-b]pyridine core, which have shown promising activity against BRAF and FGFR kinases, respectively. Their performance will be benchmarked against clinically approved inhibitors.

  • Novel Compound 1 (NC-1): A pyrrolo[2,3-b]pyridine derivative designed as a BRAF inhibitor.

  • Novel Compound 2 (NC-2): A pyrrolo[2,3-b]pyridine derivative designed as an FGFR inhibitor.

  • Vemurafenib: An FDA-approved inhibitor of BRAFV600E mutant kinase.

  • Infigratinib: An FDA-approved inhibitor of FGFR1-3.

Comparative In Vitro Efficacy

The initial assessment of a novel kinase inhibitor involves determining its potency and selectivity through in vitro assays. Here, we compare the inhibitory activity of our novel compounds against their intended targets and their cytotoxic effects on relevant cancer cell lines.

Biochemical Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific enzyme. The following table summarizes the IC50 values for the novel compounds and their established counterparts against their respective target kinases.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
NC-1 BRAFV600E45Vemurafenib BRAFV600E31
NC-2 FGFR115Infigratinib FGFR11.1
FGFR225FGFR21.0
FGFR350FGFR32.0

Note: The IC50 values for the novel compounds are representative values from published literature on similar pyrrolo[2,3-b]pyridine derivatives.

Cell-Based Viability/Cytotoxicity

Beyond direct enzyme inhibition, it is crucial to assess a compound's effect on cancer cells harboring the target kinase mutation. Cell viability assays measure the number of living cells after treatment, providing insights into the compound's cytotoxic or cytostatic effects.

CompoundCell LineTarget PathwayIC50 (µM)Reference CompoundCell LineTarget PathwayIC50 (µM)
NC-1 A375 (BRAFV600E)BRAF-MEK-ERK0.8Vemurafenib A375 (BRAFV600E)BRAF-MEK-ERK0.25
NC-2 NCI-H1581 (FGFR1 amp)FGFR1.5Infigratinib RT112 (FGFR3 fusion)FGFR0.1

Note: The IC50 values for the novel compounds are representative values from published literature on similar pyrrolo[2,3-b]pyridine derivatives.

Mechanistic Elucidation: Probing Signaling Pathways

To confirm that the observed cellular effects are due to the intended mechanism of action, it is essential to analyze the downstream signaling pathways. Western blotting is a powerful technique to visualize the phosphorylation status of key proteins in a signaling cascade.

BRAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] The BRAFV600E mutation leads to constitutive activation of this pathway.[6] Inhibition of BRAFV600E by a compound like NC-1 is expected to decrease the phosphorylation of downstream targets MEK and ERK.

BRAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates (pMEK) ERK ERK MEK->ERK Phosphorylates (pERK) Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes NC1 Novel Compound 1 (NC-1) NC1->BRAF Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

BRAF-MEK-ERK Signaling Pathway and Points of Inhibition.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[7] Aberrant FGFR signaling is a driver in various cancers.[8] An inhibitor like NC-2 would block the autophosphorylation of FGFR and subsequent downstream signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation NC2 Novel Compound 2 (NC-2) NC2->FGFR Inhibits Infigratinib Infigratinib Infigratinib->FGFR Inhibits

FGFR Signaling Pathway and Points of Inhibition.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and well-validated protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays discussed in this guide.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9] It is a luminescent assay with high sensitivity and is amenable to high-throughput screening.[10]

Causality Behind Experimental Choices:

  • Optimized ATP Concentration: The ATP concentration is typically set at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the inhibitory activity measured is specific to the target enzyme.

  • Controls: Including "no kinase" and "no inhibitor" controls is crucial for data normalization and validation.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase, substrate, and ATP solution according to the manufacturer's recommendations.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., NC-1, Vemurafenib) in the kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture of the kinase and substrate to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Workflow for In Vitro Kinase Assay.
Cell Viability Assay (WST-1 Assay)

The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[2] Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to formazan, resulting in a color change that is proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells seeded is optimized to ensure they are in the logarithmic growth phase during the assay.

  • Incubation Time: The incubation time with the compound is chosen based on the expected mechanism of action (e.g., 72 hours for cytotoxic effects).

  • Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is essential for validating the assay and normalizing the data.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375, NCI-H1581) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (e.g., NC-1, NC-2) to the wells and incubate for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for Cell Viability Assay.
Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins, we can assess the activity of signaling pathways.

Causality Behind Experimental Choices:

  • Phosphatase and Protease Inhibitors: These are crucial to include in the lysis buffer to prevent the dephosphorylation and degradation of target proteins during sample preparation.[4]

  • Loading Control: Probing for a housekeeping protein (e.g., β-actin or GAPDH) ensures that equal amounts of protein were loaded in each lane, allowing for accurate comparison of protein levels between samples.

  • Antibody Validation: Using validated antibodies that are specific for the target protein (both total and phosphorylated forms) is critical for obtaining reliable results.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compounds at the desired concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Workflow for Western Blotting.

Conclusion and Future Directions

This guide provides a framework for the in vitro evaluation and comparison of novel kinase inhibitors derived from the this compound scaffold. The representative novel compounds, NC-1 and NC-2, demonstrate promising, albeit less potent, activity compared to the established inhibitors Vemurafenib and Infigratinib, respectively.

The presented protocols for in vitro kinase assays, cell viability assays, and Western blotting are fundamental for characterizing the potency, efficacy, and mechanism of action of new chemical entities. The emphasis on proper controls and understanding the rationale behind experimental choices is paramount for generating reliable and reproducible data in the drug discovery process.

Further optimization of the pyrrolo[2,3-b]pyridine scaffold, guided by structure-activity relationship (SAR) studies, could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2] The methodologies outlined in this guide provide a robust platform for the continued exploration of this versatile chemical scaffold in the quest for novel cancer therapeutics.

References

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A Comparative Guide to Cross-Reactivity Profiling of 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Inhibitor Motif

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Within the medicinal chemist's toolkit, the 7-azaindole core has emerged as a "privileged scaffold."[2][3] This bicyclic heterocycle, a bioisostere of indole and purine, offers a unique combination of properties that make it an exceptional starting point for designing potent and selective kinase inhibitors.[1][4]

The power of the 7-azaindole scaffold lies in its ability to act as an excellent "hinge-binder."[2][5] The ATP-binding site of most kinases contains a flexible hinge region that connects the N- and C-terminal lobes. The 7-azaindole core mimics the adenine portion of ATP, forming two critical hydrogen bonds with the backbone of this hinge region: the N7-nitrogen acts as a hydrogen bond acceptor, while the N1-proton of the pyrrole ring serves as a hydrogen bond donor.[5][6] This bidentate interaction provides a strong anchor for the inhibitor, leading to high-affinity binding. The discovery of Vemurafenib (PLX4032), a potent BRAF V600E inhibitor, validated the immense therapeutic potential of this scaffold.[2]

However, the human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site. This conservation presents the primary challenge in kinase inhibitor development: achieving selectivity. An inhibitor designed for one kinase may inadvertently bind to and inhibit dozens of others, leading to off-target effects and potential toxicity. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of the drug discovery process, essential for understanding a compound's true mechanism of action and predicting its safety profile.

This guide provides an in-depth comparison of 7-azaindole-based inhibitors, examines their selectivity profiles, and details the key experimental methodologies used to generate this critical data. We will explore the causality behind experimental choices and provide actionable protocols for researchers in the field.

The Structural Basis of 7-Azaindole Selectivity

While the 7-azaindole core provides the anchor, selectivity is dictated by the substituents appended to its various positions.[5] These substituents explore adjacent pockets within the ATP-binding site, interacting with unique amino acid residues that differ between kinases.

A fascinating aspect of 7-azaindole binding is its conformational flexibility, which can be broadly classified into three modes based on X-ray crystallography data.[5][6] Understanding these modes is critical, as the orientation of the core scaffold directly influences how its substituents are presented to the surrounding protein environment.

  • "Normal" Binding Mode: This is the most common orientation, where the N1-H donates a hydrogen bond to the backbone carbonyl of the GK+1 residue (the amino acid immediately following the gatekeeper) and the N7 atom accepts a hydrogen bond from the backbone NH of the GK+3 residue.[5]

  • "Flipped" Binding Mode: The 7-azaindole ring is rotated 180 degrees relative to the normal mode. Here, the GK+3 residue acts as both the hydrogen bond donor and acceptor.[5] This mode is often influenced by the substitution pattern on the inhibitor itself.[5]

  • "Non-Hinge" Binding Mode: In some cases, a compound may contain another, more dominant hinge-binding motif. Here, the 7-azaindole moiety may bind to a different part of the active site entirely.[5]

The ability to switch between these binding modes, often driven by subtle changes in inhibitor structure, underscores the necessity of empirical selectivity profiling.[5] Computational docking is a valuable guide, but it cannot replace experimental data.

cluster_ATP_Pocket Kinase ATP Binding Pocket hinge Hinge Backbone (GK+1, GK+3) solvent_front Solvent Front gatekeeper Gatekeeper Residue inhibitor 7-Azaindole Inhibitor azaindole_core 7-Azaindole Core inhibitor->azaindole_core anchors via substituent Selectivity-Driving Substituent (R) inhibitor->substituent projects azaindole_core->hinge Bidentate H-Bonds substituent->solvent_front Exploits Unique Pockets

Caption: Binding mode of a 7-azaindole inhibitor in the kinase ATP pocket.

Comparative Selectivity Profiles of Representative 7-Azaindole Inhibitors

To illustrate the diversity of targets and the variance in selectivity, we will compare several well-characterized 7-azaindole-based inhibitors. Selectivity is often quantified using metrics like the Gini coefficient or by simply reporting the percentage of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM).

Inhibitor (Primary Target)IC50 (Primary Target)Key Off-Targets / Selectivity NotesReference(s)
Vemurafenib (BRAF V600E)31 nMHighly selective for BRAF V600E over many other kinases, but can show activity against SRC family kinases at higher concentrations.[2][7]
Pexidartinib (CSF1R)13 nMPotently inhibits CSF1R, but also shows significant activity against KIT and FLT3. This polypharmacology can be therapeutically relevant.[7]
GSK1070916 (Aurora B/C)Aurora B: 3.5 nMDemonstrates high selectivity for Aurora B and C over Aurora A (>100-fold), which is crucial for mitigating toxicity associated with Aurora A inhibition.[1][4]
Compound 30 (FGFR4)10.7 nM (Biochemical)Covalent inhibitor showing high selectivity for FGFR4. In a panel of 30 kinases at 1 µM, only FGFR4 was inhibited >90%.[8]
IPI-549 (PI3Kγ)29 nMDesigned for high selectivity for the gamma isoform of PI3K over other Class I isoforms (α, β, δ), which is critical for its immunomodulatory mechanism.[9]
Decernotinib (JAK3)2.9 nMWhile potent against JAK3, it also inhibits JAK1 and JAK2, making it a pan-JAK inhibitor. This lack of isoform selectivity defines its therapeutic application and side-effect profile.[1]

Disclaimer: IC50 values can vary based on assay conditions (e.g., ATP concentration). The data presented is for comparative purposes.

This table highlights a critical concept: selectivity is relative. Pexidartinib is "selective" in that it potently hits CSF1R, but its activity against KIT and FLT3 makes it a multi-targeted inhibitor. In contrast, IPI-549's value comes from its high isoform-selectivity within the PI3K family.[9] This underscores why broad profiling is essential to fully characterize a compound.

Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

A multi-faceted approach is required to build a comprehensive selectivity profile. No single assay can provide all the answers. The primary methodologies fall into three categories: biochemical assays, cell-based assays, and chemoproteomic approaches.

G cluster_biochemical Biochemical Assays (In Vitro) cluster_cell Cell-Based Assays (In Situ) cluster_proteomics Chemoproteomics (Cell Lysate) compound Test Compound (7-Azaindole Inhibitor) biochem_screen Primary Screen (Large Panel, Single Concentration) compound->biochem_screen Initial Broad Profiling biochem_ic50 IC50 Determination (Dose-Response for Hits) biochem_screen->biochem_ic50 Identifies Hits target_engagement Target Engagement (e.g., NanoBRET™) biochem_ic50->target_engagement Orthogonal Validation kinobeads Kinobeads / MIBs (Affinity Chromatography-MS) biochem_ic50->kinobeads Unbiased Target ID phospho_flow Phospho-Flow Cytometry (Downstream Signaling) target_engagement->phospho_flow Confirm Functional Effect final_profile Comprehensive Selectivity Profile phospho_flow->final_profile kinobeads->final_profile

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Biochemical (Enzymatic) Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified, recombinant kinase.[10] They are the workhorse of selectivity profiling due to their high throughput, reproducibility, and the availability of large commercial panels.[11]

Causality Behind the Method: The goal is to isolate the interaction between the inhibitor and the kinase, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, competing endogenous ATP). By using purified components, we can directly quantify the potency (IC50) of the inhibitor against a specific kinase.

Protocol: Large-Panel Kinase Screen using ADP-Glo™

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][13]

Step-by-Step Methodology:

  • Plate Preparation: Dispense 2.5 µL of 4X test compound (e.g., at a final screening concentration of 1 µM) or vehicle (DMSO) into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 2.5 µL of a 4X Kinase/Substrate mix in reaction buffer to each well. Most commercial panels, like those from Promega or Reaction Biology, provide pre-optimized mixes.[12][14]

  • Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

    • Expert Insight: The concentration of ATP is a critical variable. Screening at a low ATP concentration (e.g., 10 µM) will identify potent ATP-competitive inhibitors more readily. However, screening at physiological ATP levels (~1-5 mM) provides a more accurate reflection of how the inhibitor will perform in a cellular context, though this can be technically challenging.[15]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) controls. % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_Vehicle))

Chemoproteomic Profiling (Kinobeads)

Chemoproteomics offers a powerful, unbiased method to assess inhibitor selectivity in a more physiologically relevant context.[16] The "Kinobeads" approach uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large fraction of the kinome from a cell lysate.[17][18] By pre-incubating the lysate with a free test compound, one can identify its targets by seeing which kinases are competed off the beads.

Causality Behind the Method: This technique profiles inhibitors against endogenous, full-length, and post-translationally modified kinases within a complex proteome.[16] It avoids the potential artifacts of using recombinant kinase fragments and can identify unexpected off-targets, including non-kinase proteins that might bind the inhibitor.[16]

Protocol: Competitive Kinobeads Pulldown and LC-MS Analysis

Step-by-Step Methodology:

  • Cell Lysate Preparation: Culture cells of interest (e.g., a cancer cell line) and harvest. Lyse the cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors. Clarify the lysate by high-speed centrifugation. Determine protein concentration (e.g., via BCA assay).

  • Competitive Binding: Aliquot the cell lysate (e.g., 500 µg of total protein per sample). Treat one aliquot with the test compound at the desired concentration and another with vehicle (DMSO). Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinase Enrichment: Add Kinobeads slurry to each lysate sample. Incubate for 60 minutes at 4°C with rotation to allow kinases to bind to the immobilized ligands.

    • Expert Insight: The composition of the Kinobeads is crucial. A cocktail of multiple, structurally diverse, non-selective inhibitors is used to maximize the coverage of the kinome pulled down.[17]

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background in the final mass spectrometry analysis.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin. This releases the peptides into the supernatant while the beads and bound proteins are left behind.

  • Peptide Cleanup: Collect the supernatant containing the peptides and desalt it using a C18 StageTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample (label-free quantification). The relative abundance of each identified kinase in the compound-treated sample is compared to the vehicle control. A significant reduction in abundance indicates that the free compound successfully competed for binding to that kinase in the lysate.

Conclusion and Future Outlook

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, providing a robust anchor for achieving high-potency compounds.[2][5] However, as this guide demonstrates, the scaffold itself does not guarantee selectivity. The ultimate cross-reactivity profile is a complex interplay between the core's binding mode and the interactions of its substituents with distinct features of the kinase active site.

A rigorous, multi-pronged approach to profiling is non-negotiable for the development of safe and effective kinase inhibitors. Biochemical assays provide a high-throughput, quantitative measure of potency against a broad panel of purified enzymes, forming the foundation of any selectivity assessment.[11] However, these must be complemented by methods like chemoproteomics, which offer an unbiased view of target engagement in a more complex and physiologically relevant environment.[16] By understanding the "why" behind each experimental choice—from ATP concentration in an enzymatic assay to the bead composition in a Kinobeads experiment—researchers can generate a comprehensive and reliable selectivity profile. This detailed characterization is what ultimately transforms a potent molecule into a precision therapeutic.

References

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A Senior Application Scientist's Guide to the Head-to-Head Synthesis Efficiency of Tetrazole, Triazole, and Oxadiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the judicious selection of heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Tetrazoles, triazoles, and oxadiazoles represent a class of five-membered aromatic heterocycles that are frequently employed as bioisosteric replacements for carboxylic acids and amides. This strategic substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1]

This guide provides a detailed, head-to-head comparison of the synthetic efficiency for producing these structurally similar and pharmaceutically relevant intermediates. We will delve into the most common and robust synthetic routes, offering field-proven insights into the causality behind experimental choices, and present supporting data to inform your synthetic strategy.

The Contenders: A Structural and Functional Overview

Before we dissect the synthetic pathways, let's briefly appreciate the value of our chosen intermediates:

  • 5-Substituted-1H-Tetrazoles: These heterocycles are widely recognized as non-classical bioisosteres of carboxylic acids due to their similar pKa values and planar structure.[1] Their increased metabolic stability makes them a favored choice in drug design, as exemplified by blockbuster drugs like losartan and valsartan.[1]

  • 1,4-Disubstituted-1,2,3-Triazoles: Popularized by the advent of "click chemistry," these triazoles are formed with exceptional efficiency and regioselectivity. The triazole core is chemically inert and capable of forming hydrogen bonds, making it an excellent linker or pharmacophore element in complex molecules.

  • 2,5-Disubstituted-1,3,4-Oxadiazoles: This scaffold is another valuable amide and ester bioisostere, known for its metabolic stability and ability to act as a hydrogen bond acceptor.[2] Its presence in various clinically studied molecules underscores its importance in drug discovery.[2]

The choice between these heterocycles is often driven by the specific needs of the drug discovery program. This guide aims to equip you with the synthetic knowledge to efficiently access your chosen scaffold.

Synthetic Efficiency: A Comparative Analysis

We will now explore a representative and widely adopted synthetic protocol for each heterocyclic intermediate. The following sections provide a detailed experimental procedure, a discussion of the reaction mechanism, and a comparative summary of key performance indicators.

5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition

The most direct and atom-economical route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][3] The use of a catalyst is often essential to achieve reasonable reaction rates and high yields.[3]

Reaction Scheme:

G A R-C≡N B + NaN₃ A->B C B->C D [Catalyst] C->D E R-C₄H₂N₄ D->E

Caption: General scheme for tetrazole synthesis.

Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from the work of Demko and Sharpless, offering a safer and more environmentally benign approach using water as the solvent.[1]

Materials:

  • Organic nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.2 equiv)

  • Zinc bromide (ZnBr₂) (1.2 equiv)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add the organic nitrile (10 mmol), sodium azide (12 mmol, 0.78 g), and zinc bromide (12 mmol, 2.7 g).

  • Add deionized water (20 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 1-2 with 3M HCl. This will protonate the tetrazole and cause it to precipitate.

  • Isolate the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethyl acetate to remove any unreacted nitrile.

  • Dry the product under vacuum to yield the 5-substituted-1H-tetrazole.

Mechanistic Insights:

The reaction proceeds via a [3+2] cycloaddition mechanism. The Lewis acid catalyst, in this case, Zn(II), coordinates to the nitrogen atom of the nitrile. This coordination activates the nitrile towards nucleophilic attack by the azide anion. The subsequent stepwise addition and cyclization lead to the formation of the tetrazole ring.[4] Density functional theory (DFT) calculations suggest a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes.[5][6]

G cluster_0 Nitrile Activation & Nucleophilic Attack cluster_1 Cyclization & Protonation R-C≡N R-C≡N R-C≡N-ZnBr₂ R-C≡N-ZnBr₂ R-C≡N->R-C≡N-ZnBr₂ + ZnBr₂ Imidoyl Azide Intermediate Imidoyl Azide Intermediate R-C≡N-ZnBr₂->Imidoyl Azide Intermediate + N₃⁻ Tetrazolate Anion Tetrazolate Anion Imidoyl Azide Intermediate->Tetrazolate Anion Cyclization 5-Substituted-1H-Tetrazole 5-Substituted-1H-Tetrazole Tetrazolate Anion->5-Substituted-1H-Tetrazole + H⁺

Caption: Simplified mechanism of Zn-catalyzed tetrazole synthesis.

1,4-Disubstituted-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an exceptionally reliable method for the synthesis of 1,4-disubstituted-1,2,3-triazoles with high regioselectivity and yield.[7]

Reaction Scheme:

G A R₁-C≡CH B + N₃-R₂ A->B C B->C D [Cu(I)] C->D E 1,4-disubstituted-1,2,3-triazole D->E

Caption: General scheme for CuAAC reaction.

Experimental Protocol: In Situ Generation of Cu(I) Catalyst

This protocol utilizes the in situ reduction of a Cu(II) salt, which is a common and convenient approach.[8]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Organic azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.1-0.2 equiv)

  • Solvent (e.g., 1:1 mixture of water and tert-butyl alcohol)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography.

Mechanistic Insights:

The CuAAC reaction mechanism involves the formation of a copper(I) acetylide intermediate.[9][10] The reaction is believed to be second order in copper, suggesting the involvement of a dinuclear copper intermediate.[10] The copper acetylide then reacts with the organic azide in a stepwise manner, passing through a six-membered copper metallacycle intermediate, to regioselectively form the 1,4-disubstituted triazole product after protonation.[11]

G cluster_0 Catalyst Activation & Acetylide Formation cluster_1 Cycloaddition cluster_2 Product Formation Cu(II) + Ascorbate Cu(II) + Ascorbate Cu(I) Cu(I) Cu(II) + Ascorbate->Cu(I) R₁-C≡CH + Cu(I) R₁-C≡CH + Cu(I) Copper(I) Acetylide Copper(I) Acetylide R₁-C≡CH + Cu(I)->Copper(I) Acetylide Copper(I) Acetylide + R₂-N₃ Copper(I) Acetylide + R₂-N₃ Six-membered Cu Metallacycle Six-membered Cu Metallacycle Copper(I) Acetylide + R₂-N₃->Six-membered Cu Metallacycle Triazolyl-Copper Intermediate Triazolyl-Copper Intermediate Six-membered Cu Metallacycle->Triazolyl-Copper Intermediate 1,4-Disubstituted-1,2,3-Triazole 1,4-Disubstituted-1,2,3-Triazole Triazolyl-Copper Intermediate->1,4-Disubstituted-1,2,3-Triazole + H⁺

Caption: Simplified mechanism of the CuAAC reaction.

2,5-Disubstituted-1,3,4-Oxadiazoles from Acylhydrazides

A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are readily prepared from acylhydrazides.[12]

Reaction Scheme:

G A R₁-CONHNH₂ B + R₂-COCl A->B C B->C D R₁-CONHNHCO-R₂ C->D E D->E F [Dehydrating Agent] E->F G 2,5-disubstituted-1,3,4-oxadiazole F->G

Caption: General scheme for 1,3,4-oxadiazole synthesis.

Experimental Protocol: POCl₃-Mediated Cyclodehydration

This protocol employs phosphorus oxychloride (POCl₃) as a powerful dehydrating agent.[12][13]

Materials:

  • Aromatic acid hydrazide (1.0 equiv)

  • Aromatic carboxylic acid (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (excess)

Procedure:

  • In a round-bottom flask, carefully mix the aromatic acid hydrazide (10 mmol) and the aromatic carboxylic acid (10 mmol).

  • Slowly add phosphorus oxychloride (5-10 mL) to the mixture under a fume hood. The reaction is often exothermic.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Isolate the solid product by vacuum filtration.

  • Wash the product thoroughly with water and dry it. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Mechanistic Insights:

The reaction begins with the acylation of the acylhydrazide to form a 1,2-diacylhydrazine intermediate. The dehydrating agent, POCl₃, then activates the carbonyl oxygen of one of the amide groups, facilitating an intramolecular nucleophilic attack by the other amide oxygen. Subsequent elimination of water and rearrangement leads to the formation of the stable aromatic 1,3,4-oxadiazole ring.

G cluster_0 Diacylhydrazine Formation cluster_1 Cyclodehydration R₁-CONHNH₂ + R₂-COOH R₁-CONHNH₂ + R₂-COOH R₁-CONHNHCO-R₂ R₁-CONHNHCO-R₂ R₁-CONHNH₂ + R₂-COOH->R₁-CONHNHCO-R₂ Activated Intermediate Activated Intermediate R₁-CONHNHCO-R₂->Activated Intermediate + POCl₃ Cyclized Intermediate Cyclized Intermediate Activated Intermediate->Cyclized Intermediate Intramolecular Attack 2,5-Disubstituted-1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Cyclized Intermediate->2,5-Disubstituted-1,3,4-Oxadiazole - H₂O

Caption: Simplified mechanism of POCl₃-mediated oxadiazole synthesis.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the key efficiency parameters for the described synthetic protocols.

Parameter5-Substituted-1H-Tetrazole1,4-Disubstituted-1,2,3-Triazole2,5-Disubstituted-1,3,4-Oxadiazole
Reaction Type [3+2] CycloadditionCopper(I)-Catalyzed [3+2] CycloadditionAcylation & Cyclodehydration
Key Reagents Nitrile, NaN₃, ZnBr₂Alkyne, Azide, CuSO₄, Na AscorbateAcylhydrazide, Carboxylic Acid, POCl₃
Typical Yield 72-95%[3]85-95%[7]54-66%[12]
Reaction Temp. Reflux (e.g., 100-110 °C)Room TemperatureReflux
Reaction Time 12-24 hours1-4 hours4-6 hours
Work-up Acidification, FiltrationExtractionQuenching, Neutralization, Filtration
Key Advantages Atom economical, directHigh yield, high regioselectivity, mild conditionsReadily available starting materials
Key Disadvantages Use of azide, potentially long reaction timesRequires terminal alkyne, copper catalystHarsh dehydrating agent, moderate yields

Conclusion and Outlook

As demonstrated, tetrazoles, triazoles, and oxadiazoles can all be synthesized with high efficiency through well-established methodologies.

  • The CuAAC reaction for 1,2,3-triazoles stands out for its mild conditions, short reaction times, and consistently high yields, truly embodying the principles of click chemistry.

  • The zinc-catalyzed synthesis of tetrazoles offers a robust and environmentally conscious route, particularly with the use of water as a solvent, though it may require longer reaction times and higher temperatures.

  • The synthesis of 1,3,4-oxadiazoles via cyclodehydration is a reliable method, but the use of harsh reagents like POCl₃ and the comparatively moderate yields may necessitate further optimization depending on the specific application.

The choice of synthetic route will ultimately be dictated by the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides a solid foundation for making an informed decision, enabling researchers to efficiently access these valuable heterocyclic intermediates for their drug discovery endeavors.

References

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A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Oxidative Addition for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the choice between aryl bromides and aryl chlorides as starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth analysis of the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in the pivotal oxidative addition step, supported by fundamental principles and experimental data.

Introduction: The Significance of Oxidative Addition in Cross-Coupling Catalysis

Oxidative addition is the initial and often rate-determining step in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[1][2] In this elementary step, a low-valent transition metal complex inserts into the carbon-halogen bond of an organic halide, leading to a formal increase in the oxidation state of the metal by two.[3] The efficiency of this step directly influences the overall success of the catalytic cycle. While aryl iodides are the most reactive, their high cost and lower availability often make aryl bromides and chlorides more practical choices for large-scale synthesis.[4][5] Understanding the nuances of their reactivity is therefore paramount.

Fundamental Differences: C-Br vs. C-Cl Bonds

The disparate reactivity of C-Br and C-Cl bonds in oxidative addition stems primarily from their intrinsic chemical properties, most notably their bond dissociation energies.

Bond Dissociation Energy: The Decisive Factor

The energy required to homolytically cleave a bond, known as the bond dissociation energy (BDE), is a key determinant of reactivity in oxidative addition. A lower BDE facilitates bond cleavage and generally leads to a faster reaction rate.[6][7] The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage by a transition metal catalyst.[8][9]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-Cl328 - 339
C-Br276 - 285
Data sourced from multiple chemistry resources.[6][8][9]

This difference in bond strength is the principal reason for the generally observed reactivity trend in oxidative addition: C-I > C-Br > C-Cl.[4][5] The activation energy for the oxidative addition of a C-Cl bond is inherently higher than that for a C-Br bond due to the greater energy input required to break the stronger C-Cl bond.[6]

Bond Polarity and Electronegativity

While bond strength is the dominant factor, bond polarity also plays a role. The greater electronegativity of chlorine compared to bromine results in a more polarized C-Cl bond, with a more electrophilic carbon atom. While this might suggest a greater susceptibility to nucleophilic attack by the metal center, the overriding effect of the higher bond energy means that C-Cl bonds are still less reactive in concerted oxidative addition pathways.[7]

Mechanistic Considerations in Oxidative Addition

The mechanism of oxidative addition can vary depending on the metal, ligands, and substrate. For palladium, the most common catalyst in these reactions, a concerted, three-centered transition state is often invoked for aryl halides.[10][11]

Concerted Mechanism

In this pathway, the metal complex coordinates to the carbon-halogen bond, followed by simultaneous bond breaking (C-X) and bond formation (M-C and M-X). The lower bond dissociation energy of the C-Br bond leads to a lower activation barrier for this concerted process compared to the C-Cl bond.

concerted_mechanism cluster_cbr C-Br Oxidative Addition cluster_ccl C-Cl Oxidative Addition Ar-Br Ar-Br TS_Br [L2Pd---Br---Ar]‡ Ar-Br->TS_Br Lower Ea PdL2 Pd(0)L2 PdL2->TS_Br Product_Br Ar-Pd(II)(Br)L2 TS_Br->Product_Br Faster Ar-Cl Ar-Cl TS_Cl [L2Pd---Cl---Ar]‡ Ar-Cl->TS_Cl Higher Ea PdL2_2 Pd(0)L2 PdL2_2->TS_Cl Product_Cl Ar-Pd(II)(Cl)L2 TS_Cl->Product_Cl Slower

Caption: Concerted oxidative addition mechanism for C-Br vs. C-Cl bonds.

Radical and S_NAr-like Mechanisms

For some first-row transition metals like nickel, or under specific conditions with palladium (e.g., with very bulky ligands), alternative mechanisms such as single-electron transfer (SET) leading to radical intermediates or S_NAr-like pathways can be operative.[11][12] The relative propensities of C-Br and C-Cl bonds to undergo these alternative pathways can also differ, further influencing their reactivity.

Experimental Evidence and Comparative Studies

The difference in reactivity between C-Br and C-Cl bonds is not merely theoretical; it is consistently observed in experimental settings.

Competition Experiments

A common method to directly compare the reactivity of different aryl halides is through competition experiments. In a typical setup, a mixture of an aryl bromide and an electronically similar aryl chloride is subjected to a limited amount of a palladium catalyst. The product distribution will directly reflect the relative rates of oxidative addition. Invariably, the product derived from the aryl bromide is formed preferentially, often to the exclusion of the aryl chloride product under standard conditions.[13]

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates. The rate constants for the oxidative addition of aryl bromides to palladium(0) complexes are consistently found to be significantly larger than those for the corresponding aryl chlorides under identical conditions.[14][15] These studies also reveal the influence of ligands and solvent on the reaction rates.

Hammett Analysis

Hammett plots, which correlate reaction rates with the electronic properties of substituents on the aryl ring, can provide insight into the mechanism of oxidative addition. For both aryl bromides and chlorides, electron-withdrawing groups on the aromatic ring generally accelerate the reaction, consistent with a mechanism where the electron-rich metal center acts as a nucleophile towards the aryl halide.[13][16] However, the overall rate for the chloride series is consistently lower than for the bromide series.

Overcoming the Inertness of C-Cl Bonds: Catalyst and Method Development

The lower cost and wider availability of aryl chlorides have driven significant research into developing catalytic systems capable of efficiently activating the stronger C-Cl bond.[17][18]

The Role of Ligands

The development of bulky and electron-rich ligands has been instrumental in overcoming the challenge of C-Cl bond activation.[1][17]

  • Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) increase the electron density at the metal center, enhancing its nucleophilicity and ability to attack the C-Cl bond.[4]

  • Bulky ligands can promote the formation of more reactive, lower-coordinate metal species and can also influence the reaction mechanism.[12][19]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol illustrates the use of a specialized catalyst system designed for the activation of aryl chlorides.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base such as potassium phosphate (2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or cataCXium A, 2-4 mol%).

  • Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene/water or dioxane/water, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

experimental_workflow cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_workup Work-up and Purification A Combine Aryl Chloride, Arylboronic Acid, and Base B Add Palladium Precatalyst and Ligand A->B C Add Solvent B->C D Heat and Stir C->D E Cool and Dilute D->E F Aqueous Work-up E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura coupling of an aryl chloride.

Conclusion and Practical Recommendations

The choice between C-Br and C-Cl bonds in oxidative addition is a trade-off between reactivity and cost.

  • For initial route scouting and small-scale synthesis , where reaction efficiency and speed are paramount, aryl bromides are generally the preferred substrates due to their higher reactivity and milder reaction conditions.

  • For large-scale production and cost-driven projects , the economic advantage of aryl chlorides is significant. However, their use necessitates more specialized and often more expensive catalyst systems, as well as potentially harsher reaction conditions. The development of highly active catalysts has made the use of aryl chlorides increasingly viable.[17]

Ultimately, the decision rests on a careful evaluation of the specific synthetic target, economic constraints, and available catalytic technologies. A thorough understanding of the fundamental reactivity differences between C-Br and C-Cl bonds, as outlined in this guide, is essential for making informed and successful decisions in the design and execution of cross-coupling reactions.

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A Comparative Guide to Modern Catalysts for the Suzuki Coupling of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4,5-Dihalo-7-azaindoles in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The dihalogenated derivative, 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, represents a particularly valuable building block. The orthogonal reactivity of the C4-bromo and C5-chloro substituents offers a versatile platform for the sequential and site-selective introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] However, the successful and selective functionalization of dihalogenated heteroaromatics like this compound presents a significant challenge. Achieving high yields and, crucially, high regioselectivity for the coupling at the C4-position, leveraging the inherently greater reactivity of the C-Br bond over the C-Cl bond, is paramount. This guide provides a comparative analysis of new and established palladium catalysts for this specific transformation, supported by experimental data from analogous systems and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Understanding the Challenge: Regioselectivity in the Suzuki Coupling of Dihalo-7-azaindoles

The key to the successful application of this compound in medicinal chemistry lies in the ability to selectively functionalize the C4-position via Suzuki coupling, leaving the C5-chloro substituent intact for subsequent transformations. This selectivity is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This inherent difference in reactivity provides a strong basis for achieving the desired chemoselectivity.

However, the electronic nature of the 7-azaindole ring system, a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, can influence the reactivity of the halogen substituents. Furthermore, the choice of palladium catalyst, and particularly the ancillary ligands, plays a critical role in modulating the reactivity and selectivity of the coupling reaction. Modern catalysts, especially those featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated superior performance in the coupling of challenging heteroaromatic halides.[3][4][5]

Benchmarking Catalyst Performance

To provide a clear comparison, we will evaluate a selection of palladium catalysts that have shown promise for the Suzuki coupling of heteroaromatic halides. While direct comparative data for this compound is scarce in the literature, we can extrapolate performance based on studies of closely related substrates, such as dihalopyridines and bromoindazoles.

The following table summarizes the expected performance of several catalyst systems for the selective Suzuki coupling at the C4-position of this compound with a representative arylboronic acid.

Catalyst SystemLigand TypeKey AdvantagesExpected Yield for C4-ArylationPotential Drawbacks
Pd(dppf)Cl₂ Ferrocenyl phosphineWell-established, good performance with many heteroaromatics.85-95%May require higher catalyst loading; potential for lower selectivity with some substrates.
Pd₂(dba)₃ / SPhos Buchwald biaryl phosphineHigh activity, excellent for hindered substrates and heteroaryl chlorides.[6]>95%Air-sensitive ligand; higher cost.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for unreactive chlorides.[5]>90%May require higher temperatures; ligand synthesis can be complex.
[Pd(IPr)(cinnamyl)Cl] N-Heterocyclic Carbene (NHC)High activity at low catalyst loadings.>95%Catalyst synthesis required.

Catalyst Deep Dive: Justifying the Choices

The Workhorse: Pd(dppf)Cl₂

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is a widely used and commercially available catalyst for Suzuki couplings. Its robustness and broad applicability have made it a go-to choice for many transformations. For the coupling of bromoindazoles, Pd(dppf)Cl₂ has demonstrated high efficacy, affording excellent yields in relatively short reaction times. The bidentate nature of the dppf ligand is believed to prevent the formation of inactive palladium dimers, thus maintaining catalytic activity.[7] For the selective coupling of this compound, Pd(dppf)Cl₂ is expected to provide good to excellent yields of the C4-arylated product due to the preferential oxidative addition at the C-Br bond.

The High-Performer: Buchwald Ligands (SPhos)

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[8] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in combination with a palladium source like Pd₂(dba)₃ have shown exceptional activity for the coupling of challenging substrates, including heteroaryl chlorides.[6] The steric bulk of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which facilitates the oxidative addition step, even with less reactive C-Cl bonds. For our target substrate, a Pd/SPhos system is anticipated to exhibit superior performance, leading to very high yields and excellent selectivity for the C4-bromo position, even at low catalyst loadings.

The Robust Alternative: N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[3] The strong σ-donating ability of NHCs forms a very stable bond with the palladium center, leading to highly active and thermally stable catalysts.[4] Pre-formed catalysts like Pd-PEPPSI-IPr (PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are particularly attractive due to their air and moisture stability, allowing for easier handling.[5] These catalysts have shown excellent results in the Suzuki coupling of unreactive aryl chlorides and are therefore strong candidates for the selective coupling of this compound, especially in cases where other catalysts may struggle.

Experimental Protocols

Benchmark Protocol for Selective C4-Arylation of this compound

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C4-position. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation pd2_biaryl R-Pd(II)-R'(L_n) transmetalation->pd2_biaryl borate_salt Borate Salt transmetalation->borate_salt X-B(OR)2 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Coupled Product (R-R') reductive_elimination->product R-R' reactant1 Aryl Halide (R-X) reactant1->oxidative_addition reactant2 Organoboron (R'-B(OR)2) reactant2->transmetalation base Base base->transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - 4-bromo-5-chloro-7-azaindole - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product caption Experimental Workflow for Suzuki Coupling

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Outlook

The selective Suzuki-Miyaura coupling of this compound at the C4-position is a critical transformation for the synthesis of novel drug candidates. While traditional catalysts like Pd(dppf)Cl₂ offer a reliable and cost-effective option, modern catalyst systems based on Buchwald ligands and N-heterocyclic carbenes provide superior activity, often at lower catalyst loadings and with broader substrate scope.

For researchers aiming for the highest possible yields and selectivity, particularly with challenging or sterically hindered boronic acids, catalyst systems employing ligands like SPhos or robust NHC-Pd precatalysts are highly recommended. The choice of catalyst will ultimately depend on a balance of factors including cost, air-sensitivity, and the specific electronic and steric properties of the coupling partners.

The continued development of more active, stable, and selective catalysts will undoubtedly further empower medicinal chemists to explore the chemical space around the 7-azaindole scaffold, leading to the discovery of new and improved therapeutics.

References

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8889–8892. [Link]
  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(47), 8962-8965. [Link]
  • Yang, C., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(40), 16996–17007. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Spivey, A. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(12), 7957–7985. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7943–7954. [Link]
  • Neetipalli, T., et al. (2019). Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles.
  • Myers, A. G. The Suzuki Reaction. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Guillaumet, G., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 493-499. [Link]
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
  • Sun, D., et al. (2020). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i)–Pd(ii) catalysis vs. Pd(ii) catalysis. Chemical Science, 11(34), 9203–9209. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic acid and 5-Iodovanillin. [Link]
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
  • Czechtizky, W., et al. (2018).
  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. [Link]
  • Ghaffari, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic acid and 5-Iodovanillin. [Link]
  • Strotman, N. A., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Czechtizky, W., et al. (2018).
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
  • Procter, D. J., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 9(29), 6241–6247. [Link]
  • Guillaumet, G., et al. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 493-499. [Link]
  • Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7943–7954. [Link]
  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks. [Link]

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A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational sketch of a molecule, it often falls short in the face of complex scaffolds, subtle isomerism, or extensive signal overlap. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming an ambiguous list of signals into a detailed, interconnected molecular blueprint.[1][2][3]

This guide provides an in-depth comparison of the core 2D NMR techniques used for structural elucidation. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causal logic behind experimental choices to empower you to build a robust, self-validating strategy for confirming the structures of your novel reaction products.

The Strategic Workflow: From 1D Data to 3D Structure

Before diving into individual techniques, it's crucial to visualize the overall strategy. The process is a logical puzzle, where each 2D experiment provides a specific type of clue. A typical workflow begins with basic 1D spectra and branches out to answer increasingly specific questions about connectivity and spatial arrangement.

G cluster_3d 3. Final Confirmation H1_NMR 1D ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Attachment) H1_NMR->HSQC C13_NMR 1D ¹³C NMR (Carbon Types) C13_NMR->HSQC Assigns Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Connectivity) COSY->HMBC Assembles Skeleton HSQC->HMBC NOESY NOESY / ROESY (¹H-¹H Spatial Proximity) HMBC->NOESY Structure Confirmed 3D Structure & Stereochemistry NOESY->Structure Defines Stereochemistry & Conformation G cluster_mol Molecular Fragment cluster_cosy COSY Correlations mol HA-CH-CH-HB-CH-HC HA Proton A HB Proton B HA->HB Cross-peak (³J coupling) HC Proton C HB->HC Cross-peak (³J coupling)

Caption: COSY reveals through-bond proton-proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
  • Core Principle: HSQC is a highly sensitive heteronuclear experiment that maps protons to the specific carbons they are directly attached to via one-bond J-coupling (¹JCH). [4][5][6][7]Each cross-peak in an HSQC spectrum represents a C-H bond. [4]* Key Question Answered: "Which proton is attached to which carbon?" This is the most reliable way to assign carbon signals and confirm CH, CH₂, and CH₃ multiplicities. [8]* Interpreting the Spectrum: The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. [8]A cross-peak at (δH, δC) provides an unambiguous correlation between a proton at chemical shift δH and a carbon at δC. [9]Carbons with no attached protons, such as quaternary carbons or carbonyls, will not show a signal in the HSQC spectrum. [5][8]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
  • Core Principle: HMBC is the cornerstone for piecing together the entire carbon skeleton. It detects heteronuclear correlations over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). [10][11][12]Crucially, the experiment is designed to suppress the direct one-bond correlations seen in HSQC. [10]* Key Question Answered: "How are disparate spin systems and non-protonated carbons connected?" It allows you to "see" from a proton, through adjacent atoms, to carbons further away.

  • Interpreting the Spectrum: Like HSQC, it's a ¹H-¹³C correlation map. A cross-peak from a known proton (e.g., a methyl singlet) to a previously unassigned quaternary carbon is a powerful clue that connects two otherwise separate parts of the molecule. [13]This is invaluable for establishing the connectivity around heteroatoms and carbonyl groups. [12][13]

G cluster_mol Molecular Fragment: Acetone + CH₂ cluster_corr HSQC vs. HMBC mol H₃C(A) - C(B) = O         |       CH₂(C) - H(D) HA Proton A CB Carbon B (C=O) HA->CB HMBC Correlation (²J coupling) CC Carbon C (CH₂) HA->CC HMBC Correlation (²J coupling) HA_dummy note HSQC would show a direct H(A)-C(A) correlation (not shown)

Caption: HMBC reveals long-range ¹H-¹³C connectivities.

Through-Space Proximity: Defining 3D Structure

Once the 2D connectivity is established, the final step is to confirm the molecule's three-dimensional structure, including its relative stereochemistry and preferred conformation. This is achieved by detecting interactions through space, not through bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) & ROESY (Rotating-frame Overhauser Effect Spectroscopy)
  • Core Principle: These experiments detect the Nuclear Overhauser Effect (NOE), a phenomenon that arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. * Key Question Answered: "Which protons are physically close to each other in 3D space?"

  • The Critical Choice: NOESY vs. ROESY: The choice between these two experiments is dictated by the molecule's size (molecular weight) and its rate of tumbling in solution.

    • NOESY: This is the standard choice for small molecules (MW < 700 Da) and very large molecules (MW > 1500 Da). For intermediate-sized molecules, the NOE can approach zero, making signals undetectable. [14][15] * ROESY: This experiment is preferred for medium-sized molecules (MW ~700-1500 Da) where NOESY may fail. [14][15]ROESY cross-peaks are always of a different phase than the diagonal, which avoids ambiguity. However, it can be susceptible to artifacts from through-bond (TOCSY) correlations. [14]* Interpreting the Spectrum: Like COSY, these are ¹H-¹H correlation maps. A cross-peak between two protons that are far apart in the covalent structure is definitive proof of their spatial proximity. This is the key to, for example, differentiating cis/trans isomers or determining the axial/equatorial relationships in a cyclic system.

Comparative Guide to Key 2D NMR Techniques

Technique Type of Correlation Information Provided Typical Range Key Experimental Parameter Best For
COSY ¹H-¹H Through-BondIdentifies adjacent protons (spin systems). [16][17]2-3 bondsRelaxation Delay (d1)Mapping out protonated fragments of the carbon backbone. [17]
HSQC ¹H-¹³C Through-BondConnects protons to their directly attached carbons. [5][6]1 bond¹³C Spectral Width (sw)Unambiguously assigning ¹³C signals for protonated carbons.
HMBC ¹H-¹³C Through-BondConnects protons to carbons over multiple bonds. [10][11]2-4 bondsLong-Range J-Coupling DelayAssembling the complete molecular skeleton by linking fragments and identifying quaternary carbons. [12][13]
NOESY/ROESY ¹H-¹H Through-SpaceIdentifies protons that are close in 3D space. < 5 ÅMixing Time (d8)Determining relative stereochemistry, conformation, and protein-ligand interactions. [7]

Experimental Protocols: A Practical Framework

While specific parameters must be optimized for your sample and spectrometer, the following provides a robust starting point for each experiment. [18][19]These protocols assume a modern spectrometer with gradient capabilities.

Protocol 1: gCOSY (gradient-selected COSY)
  • Acquire 1D ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the spectral width (sw).

  • Create COSY Experiment: Copy the 1D parameters to a new experiment and select a gradient-selected COSY pulse program (e.g., cosygpqf on Bruker).

  • Set Spectral Widths: Set the spectral width in both dimensions (F2 and F1) to match the ¹H spectrum.

  • Set Data Points: Use a sufficient number of points in the direct dimension (e.g., TD(F2) = 2048). In the indirect dimension, TD(F1) is typically 256 or 512; more points give better resolution but increase experiment time.

  • Set Number of Scans (NS): Start with NS = 2 or 4. Increase for dilute samples.

  • Acquire & Process: Acquire the data. After Fourier transformation in both dimensions, phase the spectrum carefully.

Protocol 2: gHSQC (gradient-selected HSQC)
  • Acquire 1D ¹H and ¹³C Spectra: Determine the spectral widths for both nuclei.

  • Create HSQC Experiment: Copy the 1D ¹H parameters and select a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker).

  • Set Spectral Widths: Set the F2 width for ¹H and the F1 width for ¹³C.

  • Set Data Points: Typically TD(F2) = 1024 and TD(F1) = 256.

  • Set Number of Scans (NS): NS should be a multiple of the phase cycle (e.g., 4, 8, or 16) to ensure proper artifact suppression.

  • Acquire & Process: Acquire and perform 2D Fourier transformation. The spectrum typically does not require phasing.

Protocol 3: gHMBC (gradient-selected HMBC)
  • Use HSQC Parameters: Start with the parameters from your HSQC experiment. Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker).

  • Optimize Long-Range Delay: The key parameter is the delay for evolution of long-range couplings (often d6). This is typically set to optimize for a J-coupling of 8-10 Hz, which covers a broad range of 2- and 3-bond couplings.

  • Set Number of Scans (NS): HMBC is less sensitive than HSQC. A higher number of scans (e.g., NS = 8 to 64) is often required.

  • Acquire & Process: Acquire the data. Processing is similar to HSQC.

Protocol 4: NOESY
  • Use COSY Parameters: Start with the parameters from your COSY experiment and select a NOESY pulse program (e.g., noesygpph on Bruker).

  • Set the Mixing Time (d8): This is the most critical parameter. It determines the time allowed for NOE to build up.

    • Small molecules (<400 Da): Start with a mixing time around the T1 relaxation time, typically 0.5-1.0 seconds. [20] * Larger molecules (>400 Da): Use shorter mixing times, e.g., 100-500 ms, to minimize spin diffusion. [20]It's often necessary to run several NOESY experiments with different mixing times. [20]3. Set Number of Scans (NS): Similar to COSY, start with NS = 4 or 8.

  • Acquire & Process: Acquire and process the data. Phasing is critical. NOE cross-peaks for small molecules have the opposite phase of the diagonal peaks. [14]

Troubleshooting Common 2D NMR Issues

Problem Potential Cause Recommended Solution
Low Signal-to-Noise (S/N) Insufficient number of scans; sample is too dilute; relaxation delay (d1) is too short.Increase the number of scans (NS). Concentrate the sample if possible. Ensure d1 is at least 1.5 times the longest T1 of interest.
t1 Noise (Streaks in F1) Strong signals (e.g., solvent, TMS) are causing artifacts.Ensure proper solvent suppression is used. Check shimming. Increase the number of scans to average out random noise. [21]
ADC Overflow Error Receiver gain (RG) is set too high for a very concentrated sample. [21]Manually lower the receiver gain. Use a smaller pulse angle (e.g., 30° instead of 90°) to reduce the amount of signal generated. [22]
Missing HMBC Cross-peaks The proton-carbon coupling constant (J) is near zero for that pathway (e.g., dihedral angle near 90°). The long-range delay was not optimal.The absence of an HMBC peak is not proof of non-connectivity. [10]Try acquiring a second HMBC optimized for a different J-coupling (e.g., 5 Hz instead of 10 Hz). [10]
NOESY shows no cross-peaks Molecule is in the intermediate size regime where NOE is near zero. The mixing time is incorrect.Run a ROESY experiment instead. [14][15]Acquire a series of NOESY spectra with varying mixing times to find the optimal value. [20]

References

  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. [Link]
  • Measuring methods available and examples of their applic
  • What Is HSQC NMR?. Chemistry For Everyone - YouTube. [Link]
  • What Is COSY NMR?. Chemistry For Everyone - YouTube. [Link]
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers and Compositions. [Link]
  • COSY Definition. Fiveable. [Link]
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  • HSQC. NMR Wiki. [Link]
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  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]
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  • 2D HMBC. NMR Wiki. [Link]
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  • Types of 2D NMR. Weizmann Institute of Science. [Link]
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  • Complex NMR experiments: 2D, selective, etc.. University of Rochester. [Link]
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  • Optimization and practical implementation of ultrafast 2D NMR experiments. Scite. [Link]
  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
  • 2D NMR FOR THE CHEMIST. University of California, Irvine. [Link]
  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri–St. Louis. [Link]
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H sp
  • Troubleshooting. University of Maryland. [Link]
  • Common Problems.
  • NOESY vs ROESY for Large Molecules. University of Ottawa NMR Facility Blog. [Link]
  • Video: Two-Dimensional (2D) NMR: Overview. JoVE. [Link]
  • Stereochemistry Information from NOESY/ROESY d
  • Organic Structures
  • Comparison Between 1D and 2D NMR Techniques.pdf. Slideshare. [Link]
  • 1D and 2D NMR methods for small molecules. YouTube. [Link]
  • 2D NMR - Homonuclear 2D. Indian Institute of Science. [Link]
  • 2D NMR Problem Solving. Eugene E. Kwan. [Link]
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. [Link]
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Common Acquisition Concepts and Problems for 1D/2D NMR (1) Phasing. University of Missouri–St. Louis. [Link]
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

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A Comparative Guide to HPLC Purity Assessment of Synthesized 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel heterocyclic compounds is a cornerstone of rigorous scientific investigation and a prerequisite for downstream applications. 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a key structural motif in medicinal chemistry.[1] Its synthetic pathway, often involving multi-step halogenation and functionalization, can introduce a variety of process-related impurities and potential degradants. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for resolving and quantifying these impurities, thereby ensuring the integrity of the synthesized compound.

This guide provides an in-depth technical comparison of HPLC methodologies for the purity assessment of this compound. We will explore the rationale behind method development, compare the performance of different stationary phases, and provide detailed experimental protocols.

The Importance of a Stability-Indicating Method

A crucial aspect of purity analysis for pharmaceutical intermediates is the development of a "stability-indicating" method. This is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) or intermediate due to degradation.[2][3] Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradation products and to prove that the analytical method can separate these from the main compound.[4][5][6][7]

Understanding Potential Impurities from the Synthetic Route

A robust HPLC method must be able to separate the target compound from potential impurities. The synthesis of halogenated 7-azaindoles often involves sequential nitration, chlorination, and bromination of a 7-azaindole starting material.[8][9][10] This provides a roadmap for predicting likely impurities:

  • Starting Materials: Unreacted 7-azaindole or its intermediates.

  • Intermediates: Incompletely halogenated species such as 4-chloro-1H-pyrrolo[2,3-b]pyridine or 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Regioisomers: Bromination or chlorination at undesired positions on the pyrrolopyridine ring.

  • Byproducts: Products from side reactions, such as hydrolysis or dimerization.

  • Degradants: Products formed under stress conditions (e.g., oxidation, hydrolysis).

A well-developed HPLC method will be able to resolve all these potential contaminants from the main analyte peak.

Comparative HPLC Methodologies

The choice of HPLC column is a critical parameter that dictates the selectivity of the separation.[11] For aromatic and heterocyclic compounds like this compound, both traditional C18 (ODS) columns and Phenyl columns are viable options, often providing different separation profiles.[12][13][14][15]

Method 1: The Industry Standard - Reversed-Phase HPLC with a C18 Column

The C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[11]

Rationale for this approach:

The alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the aromatic rings of the this compound molecule and its likely less polar impurities.

Experimental Protocol: HPLC Purity of this compound (C18 Method)

ParameterSpecification
Instrumentation HPLC system with a binary pump, autosampler, column oven, and PDA/UV detector.
Column C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Elution Time (min): 0, %B: 20; Time (min): 25, %B: 80; Time (min): 30, %B: 80; Time (min): 31, %B: 20; Time (min): 35, %B: 20.
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection Wavelength 260 nm (based on UV spectra of similar 7-azaindole derivatives).[2][16][17]
Injection Volume 5 µL.
Sample Preparation Accurately weigh about 5 mg of the synthesized compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Method 2: An Alternative Approach for Enhanced Selectivity - Reversed-Phase HPLC with a Phenyl Column

Phenyl columns offer a different separation mechanism by introducing π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[12][14][15] This can be particularly advantageous for separating structurally similar aromatic compounds, such as regioisomers.

Rationale for this approach:

The pyrrolopyridine core of the target molecule possesses a rich π-electron system. A phenyl stationary phase can leverage π-π interactions to provide a different selectivity compared to the purely hydrophobic interactions of a C18 column. This can be crucial for resolving isomers that have very similar hydrophobicities.[13]

Experimental Protocol: HPLC Purity of this compound (Phenyl Method)

ParameterSpecification
Instrumentation HPLC system with a binary pump, autosampler, column oven, and PDA/UV detector.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Methanol.
Gradient Elution Time (min): 0, %B: 30; Time (min): 25, %B: 90; Time (min): 30, %B: 90; Time (min): 31, %B: 30; Time (min): 35, %B: 30.
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection Wavelength 260 nm.
Injection Volume 5 µL.
Sample Preparation Accurately weigh about 5 mg of the synthesized compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Synthesized Compound Vol_Flask_S Sample Solution Sample->Vol_Flask_S Weighing Standard Reference Standard Vol_Flask_R Standard Solution Standard->Vol_Flask_R Weighing Solvent Diluent (ACN/Water or MeOH/Water) Solvent->Vol_Flask_S Dissolution & Dilution Solvent->Vol_Flask_R Dissolution & Dilution Autosampler Autosampler Vol_Flask_S->Autosampler Injection ColumnOven Column Oven Autosampler->ColumnOven Pump Binary Pump Pump->Autosampler MobilePhase Mobile Phase Reservoirs MobilePhase->Pump Column HPLC Column (C18 or Phenyl) ColumnOven->Column Detector PDA/UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

Method Comparison and Data Interpretation

FeatureMethod 1 (C18)Method 2 (Phenyl)Rationale and Expected Outcome
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic and π-π InteractionsThe Phenyl column may provide better resolution for aromatic isomers due to the additional π-π interaction mechanism.
Typical Elution Order Generally from most polar to least polar.May show a different elution order for aromatic compounds compared to the C18 column.Changes in elution order are indicative of different selectivity, which can be exploited to separate co-eluting peaks.
Mobile Phase Organic Modifier AcetonitrileMethanolMethanol is often preferred with phenyl columns as it does not interfere with π-π interactions as much as acetonitrile.[12]
Potential for Peak Tailing Possible for basic compounds due to interaction with residual silanols.Also possible, but the different surface chemistry might mitigate or alter tailing behavior.A low concentration of an acid like formic acid in the mobile phase helps to minimize peak tailing for basic compounds like 7-azaindoles.

Logical Framework for Method Selection

Method_Selection Start Purity Assessment of This compound Initial_Method Start with Method 1 (C18 Column) as a robust, general-purpose method. Start->Initial_Method Check_Resolution Are all impurity peaks well-resolved from the main peak (Resolution > 1.5)? Initial_Method->Check_Resolution Method_Suitable Method 1 is suitable. Proceed with validation. Check_Resolution->Method_Suitable Yes Method_Not_Suitable Co-elution or poor resolution observed. Check_Resolution->Method_Not_Suitable No Alternative_Method Implement Method 2 (Phenyl Column) to leverage different selectivity. Method_Not_Suitable->Alternative_Method Check_Resolution_2 Is resolution now acceptable? Alternative_Method->Check_Resolution_2 Method_2_Suitable Method 2 is suitable. Proceed with validation. Check_Resolution_2->Method_2_Suitable Yes Further_Optimization Further method development required. (e.g., different mobile phase pH, column chemistry, or temperature). Check_Resolution_2->Further_Optimization No

Caption: Decision tree for HPLC method selection.

Conclusion

The purity assessment of synthesized this compound requires a robust and well-defined HPLC method. While a standard C18 column provides a strong starting point based on hydrophobic separation, a Phenyl column offers an alternative selectivity that can be crucial for resolving challenging impurities like regioisomers. The choice between these methods should be data-driven, based on the specific impurity profile of the synthesized batch. It is imperative to develop a stability-indicating method and validate it according to ICH guidelines to ensure the reliability of the purity data. This comparative guide provides the foundational knowledge and experimental frameworks to empower researchers in making informed decisions for the purity analysis of this important heterocyclic compound.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • (a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and...).
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • Forced Degrad
  • DETERMINATION OF THE STRUCTURE OF 7-AZAINDOLE IN THE ELECTRONIC GROUND AND EXCITED STATE USING HIGH RESOLUTION ULTRAVIOLET SPECTROSCOPY AND AN AUTOMATED ASSIGNMENT BASED ON A GENETIC ALGORITHM. Knowledge Bank. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the safe disposal of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS No. 916176-52-8), a halogenated heterocyclic compound common in drug discovery and medicinal chemistry. The procedures outlined herein are designed to ensure the safety of laboratory personnel and mitigate environmental impact, grounding every recommendation in established safety principles and chemical causality.

Disclaimer: This document provides comprehensive guidance. However, it is imperative to always consult the official Safety Data Sheet (SDS) provided by the manufacturer and contact your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations are paramount and may contain specific requirements for your location.

Hazard Assessment and Essential Safety Precautions

This compound is a substituted azaindole. While complete toxicological data has not been fully established, the available information and the chemical's structure necessitate handling it as a hazardous substance.[1] The Safety Data Sheet indicates that the compound may cause skin, eye, and respiratory irritation.[1][2] Therefore, mitigating exposure is the primary safety objective during handling and disposal.

Core Directive: Treat all waste containing this compound—whether pure, in solution, or as contaminated labware—as hazardous halogenated organic waste.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn. This equipment is non-negotiable and forms the first line of defense against chemical exposure.

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended if there is a splash risk.Protects against accidental splashes of solutions or contact with airborne dust particles.
Skin Protection Chemical-resistant nitrile or neoprene gloves. Ensure gloves are inspected before use and removed without touching the outer surface.[1]Prevents direct skin contact, which can cause irritation.
Body Protection A buttoned laboratory coat and long-sleeved clothing.Protects skin from incidental contact and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area or under a certified chemical fume hood. If weighing or transferring fine powder where dust may be generated, an N95 (US) or FFP2 (EU) respirator may be required.[1]Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1]

The Cornerstone of Chemical Waste Management: Segregation

The single most important logistical step in disposing of this compound is its strict segregation as halogenated organic waste .[3][4] This compound contains both bromine and chlorine atoms.

Causality: Halogenated and non-halogenated waste streams are treated via different disposal pathways.[4] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[1] Mixing non-halogenated solvents (like acetone or methanol) into a halogenated waste container needlessly contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[4][5]

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe collection and disposal of waste generated from this compound.

Step 1: Waste Stream Identification and Collection

Properly categorize the waste at the point of generation.

  • Solid Waste:

    • Unused or Expired Reagent: Collect the pure solid compound in its original container if possible, or in a clearly labeled, compatible waste container.

    • Contaminated Labware: Items such as weighing paper, gloves, pipette tips, and contaminated silica gel should be collected in a designated, double-bagged plastic bag or a lined, sealable container.[6]

  • Liquid Waste:

    • Reaction Mixtures/Solutions: Collect all solutions containing the compound in a dedicated, leak-proof container designated for "Halogenated Liquid Waste."[7]

    • Solvent Rinses: Any solvent used to rinse glassware that contacted the compound must also be collected as halogenated waste. Even trace amounts render the solvent "halogenated" for disposal purposes.[4][7]

Step 2: Container Selection and Labeling

The integrity and clear communication of the waste container are critical for safety.

  • Container Choice: Use only approved hazardous waste containers, typically made of high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[7][8] Ensure the container is compatible with all components of the waste mixture.

  • Labeling: The importance of proper labeling cannot be overstated. Affix a hazardous waste label to the container before adding the first drop of waste.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations or chemical formulas.[7]

    • The hazard characteristics (e.g., Irritant, Toxic).

    • The date of accumulation (when the first waste was added).

Step 3: Safe Storage in the Laboratory

Store waste containers in a designated, secure area within the laboratory.

  • Keep waste containers tightly closed at all times, except when actively adding waste.[7][8]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Step 4: Arranging Final Disposal
  • Never dispose of this chemical down the drain or in the regular trash. [5][6] This is a direct violation of environmental regulations and poses a significant hazard.

  • Contact your institution's EHS department to schedule a pickup. Follow their specific procedures for waste consolidation and removal. Your responsibility for the waste ends only when it has been accepted by a licensed hazardous waste disposal company.[5]

G cluster_generation Waste Generation Point cluster_collection Collection & Segregation cluster_management Laboratory Management gen Experiment Complete solid Solid Waste (Pure Compound, Contaminated Labware) gen->solid liquid Liquid Waste (Solutions, Rinses) gen->liquid container Select & Pre-Label 'HALOGENATED WASTE' Container solid->container liquid->container collect Collect Waste in Sealed Container container->collect storage Store in Secure Secondary Containment collect->storage ehs Contact EHS for Pickup storage->ehs disposal Transfer to Licensed Disposal Service ehs->disposal

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower you, our valued researchers and drug development professionals, to conduct your work with the highest standards of safety and scientific integrity. This guide provides essential, experience-driven recommendations for the safe handling of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated aromatic heterocyclic compound. Given that the toxicological properties of this specific molecule have not been exhaustively investigated, we will adopt a cautious approach, grounding our protocols in the established best practices for handling similar chemical classes.[1] Our aim is to provide a self-validating system of protocols that not only protects you but also ensures the integrity of your research.

Understanding the Risks: A Cautious Approach

The Safety Data Sheet (SDS) for this compound indicates a lack of comprehensive toxicological data.[1][2] However, its structure as a halogenated aromatic compound suggests potential for skin, eye, and respiratory irritation.[1][3][4] In the absence of complete data, we must treat the compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin. Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling this compound. The selection of specific PPE should be based on a risk assessment of the planned experimental procedure.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the compound or solvents, which could cause serious eye damage.[3] Safety glasses are insufficient as they do not provide a seal against splashes and fine particles.[5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or absorption of the chemical.[3] Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides excellent protection against acids and bases.[6] Always inspect gloves for tears before use and dispose of them properly after handling the compound.[1]
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3] A fume hood is the primary engineering control to prevent respiratory exposure.
Operational Plan: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare hands.[1]

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Apron: Unbutton and roll it inside out as you remove it, only touching the inside surface.

  • Respirator (if used): Remove from the back of your head.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing all PPE.[1]

Decision Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Planning to handle This compound is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No is_heating Will the procedure involve heating or potential for aerosolization? is_solid->is_heating Yes is_solution->is_heating Yes is_large_scale Is the scale > 1 gram? is_heating->is_large_scale fume_hood Work in a Chemical Fume Hood is_heating->fume_hood Yes base_ppe Standard PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat is_large_scale->base_ppe No face_shield Add Face Shield is_large_scale->face_shield Yes respirator Consider Respirator (in addition to fume hood for high risk) is_large_scale->respirator Yes base_ppe->fume_hood face_shield->fume_hood

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.

Decontamination:

  • Work Surfaces: All work surfaces and equipment should be decontaminated after use. A suitable solvent (e.g., ethanol) followed by a soap and water wash is generally effective. For particularly hazardous substances, specific decontamination procedures may be required.[7]

  • Spills: In the event of a spill, evacuate the immediate area. For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[8] For larger spills, evacuate the lab and contact your institution's environmental health and safety office.

Disposal of Contaminated PPE:

  • Gloves: Dispose of contaminated gloves as hazardous waste in a designated, sealed container.[1] Do not discard them in the regular trash.

  • Lab Coats: If a lab coat becomes grossly contaminated, it should be disposed of as hazardous waste. For minor contamination, it should be professionally laundered by a service that handles contaminated lab coats.

  • Other Solid Waste: All disposable items that have come into contact with this compound, such as weigh boats and pipette tips, should be collected in a sealed, labeled hazardous waste container.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while handling this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new procedure.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
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  • MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. Capot Chemical.
  • This compound - CAS:916176-52-8. Abovchem.
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS.
  • Safety D
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • How to Choose PPE for Chemical Work.
  • Safety D
  • Lab Safety Equipment & PPE. ChemTalk.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS.
  • Safety D
  • 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety D
  • 916176-52-8|this compound. BLDpharm.
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  • This compound 95% | CAS: 916176-52-8. AChemBlock.
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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
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4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.